molecular formula C7H6F3N5 B154645 9-Methyl-6-(trifluoromethyl)-9h-purin-2-amine CAS No. 1744-14-5

9-Methyl-6-(trifluoromethyl)-9h-purin-2-amine

Cat. No.: B154645
CAS No.: 1744-14-5
M. Wt: 217.15 g/mol
InChI Key: ULPNHMMJISXCBK-UHFFFAOYSA-N
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Description

9-Methyl-6-(trifluoromethyl)-9h-purin-2-amine is a purine derivative research chemical. Purine analogs are of significant interest in medicinal chemistry and drug discovery due to their structural similarity to endogenous purines, which play critical roles in cellular signaling and nucleic acid synthesis. This compound features a methyl group at the 9-position and a trifluoromethyl group at the 6-position of the purine ring system, modifications that are often explored to modulate the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. Researchers utilize such specialized purine analogs as chemical probes to study enzyme mechanisms, particularly those involving kinases and GTP-binding proteins, and to investigate novel therapeutic pathways. As a building block, it can be used in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

9-methyl-6-(trifluoromethyl)purin-2-amine
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InChI

InChI=1S/C7H6F3N5/c1-15-2-12-3-4(7(8,9)10)13-6(11)14-5(3)15/h2H,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ULPNHMMJISXCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=C(N=C21)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H6F3N5
Source PubChem
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DSSTOX Substance ID

DTXSID10290157
Record name 9-methyl-6-(trifluoromethyl)purin-2-amine
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Molecular Weight

217.15 g/mol
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CAS No.

1744-14-5
Record name 9-Methyl-6-(trifluoromethyl)-9H-purin-2-amine
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Record name 9-methyl-6-(trifluoromethyl)purin-2-amine
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 9-Methyl-6-(trifluoromethyl)-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for 9-Methyl-6-(trifluoromethyl)-9H-purin-2-amine, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is presented in a multi-step approach, beginning with the construction of the core purine scaffold followed by strategic functionalization.

Introduction and Strategic Approach

This compound is a substituted purine derivative. The presence of the trifluoromethyl group at the C6 position can significantly influence the molecule's metabolic stability and binding affinity to biological targets. The methyl group at the N9 position is a common feature in many biologically active nucleoside analogs, and the 2-amino group provides a key site for hydrogen bonding interactions.

The synthetic strategy outlined herein focuses on a convergent approach, first establishing the 2-amino-6-(trifluoromethyl)purine core, followed by a regioselective methylation at the N9 position. This approach allows for the potential diversification of the N9 substituent in future analog synthesis.

Part 1: Synthesis of the Core Intermediate: 2-Amino-6-(trifluoromethyl)purine

The synthesis of the key intermediate, 2-amino-6-(trifluoromethyl)purine, can be achieved through a multi-step sequence starting from 6-(trifluoromethyl)-2-thiouracil. This classic route involves the formation of a pyrimidine ring system, followed by cyclization to the purine.[1]

Reaction Scheme: Synthesis of 2-Amino-6-(trifluoromethyl)purine

Caption: Overall reaction scheme for the synthesis of the key intermediate, 2-Amino-6-(trifluoromethyl)purine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-(Trifluoromethyl)uracil

  • Desulfurization: 6-(Trifluoromethyl)-2-thiouracil is converted to 6-(trifluoromethyl)uracil. This can be achieved by oxidation of the thio group followed by hydrolysis, or by other desulfurization methods.

Step 2: Synthesis of 5-Nitro-6-(trifluoromethyl)uracil

  • Nitration: 6-(Trifluoromethyl)uracil is nitrated at the 5-position using a strong nitrating agent, such as a mixture of fuming nitric acid and sulfuric acid, to yield 5-nitro-6-(trifluoromethyl)uracil.[1]

Step 3: Synthesis of 2,4-Dichloro-5-nitro-6-(trifluoromethyl)pyrimidine

  • Chlorination: The hydroxyl groups of 5-nitro-6-(trifluoromethyl)uracil are replaced with chlorine atoms using a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as N,N-dimethylaniline.[1] This step yields the highly reactive intermediate, 2,4-dichloro-5-nitro-6-(trifluoromethyl)pyrimidine.

Step 4: Synthesis of 2,4-Diamino-5-nitro-6-(trifluoromethyl)pyrimidine

  • Amination: The chlorine atoms of 2,4-dichloro-5-nitro-6-(trifluoromethyl)pyrimidine are displaced by amino groups by reacting with ammonia. This reaction typically proceeds in a sealed vessel at elevated temperatures to afford 2,4-diamino-5-nitro-6-(trifluoromethyl)pyrimidine.[1]

Step 5: Synthesis of 2-Amino-6-(trifluoromethyl)purine

  • Reductive Cyclization: The final step to form the purine ring involves the reduction of the nitro group to an amino group, which then undergoes intramolecular cyclization. This is typically achieved using a reducing agent such as sodium dithionite or by catalytic hydrogenation, followed by reaction with a one-carbon source like formic acid or a derivative, to close the imidazole ring. This yields the desired 2-amino-6-(trifluoromethyl)purine.

Part 2: Regioselective N9-Methylation

The final step in the synthesis of this compound is the introduction of a methyl group at the N9 position of the purine ring. A significant challenge in the alkylation of purines is controlling the regioselectivity, as alkylation can occur at both the N7 and N9 positions, often leading to a mixture of isomers.[2]

Reaction Scheme: N9-Methylation of 2-Amino-6-(trifluoromethyl)purine

Caption: N9-methylation of the purine core, highlighting the potential for N7-isomer formation.

Causality Behind Experimental Choices for Regioselectivity

The ratio of N9 to N7 alkylation is influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the steric and electronic properties of the purine substrate.

  • Steric Hindrance: The presence of a bulky substituent at the C6 position can sterically hinder the N7 position, thereby favoring alkylation at the N9 position. While the trifluoromethyl group is not exceptionally large, it can exert some influence.

  • Solvent Effects: The choice of solvent can impact the tautomeric equilibrium of the purine ring and the solvation of the purine anion, which in turn affects the accessibility of the N7 and N9 positions to the electrophile. Less polar solvents have been shown to improve N9 selectivity in some cases.[2]

  • Protecting Groups: In some synthetic strategies, protecting groups are employed to block one of the nitrogen atoms, directing alkylation to the desired position. However, this adds extra steps to the synthesis.

Proposed Experimental Protocol for N9-Methylation
  • Deprotonation: 2-Amino-6-(trifluoromethyl)purine is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) to generate the purine anion.

  • Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added to the reaction mixture. The reaction is typically stirred at room temperature or with gentle heating until completion.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography to separate the desired N9-methylated product from the N7-isomer and any unreacted starting material.

Table 1: Summary of Key Reaction Parameters and Expected Outcomes

StepKey ReagentsSolventTemperatureExpected Outcome
Nitration Fuming HNO₃, H₂SO₄-ColdHigh yield of 5-nitro-6-(trifluoromethyl)uracil
Chlorination POCl₃, N,N-dimethylanilineNeat or high-boiling solventRefluxGood conversion to the dichloro-pyrimidine
Amination NH₃Ethanol or other polar solventElevated (sealed tube)Formation of the diamino-pyrimidine
Reductive Cyclization Na₂S₂O₄, Formic AcidAqueous/Organic mixtureVariesFormation of the 2-amino-6-(trifluoromethyl)purine core
N9-Methylation CH₃I, K₂CO₃AcetonitrileRoom Temp. to 60°CMixture of N9 and N7 isomers, with N9 favored

Conclusion and Future Perspectives

The described synthetic pathway provides a robust and logical approach to obtaining this compound. The key challenges lie in optimizing the conditions for each step to maximize yields and, particularly in the final methylation step, to achieve high regioselectivity for the desired N9 isomer. Further optimization of the methylation reaction, including screening of different bases, solvents, and methylating agents, could lead to an even more efficient synthesis. This foundational route opens the door for the synthesis of a variety of N9-substituted analogs for further investigation in drug discovery programs.

References

  • Kaiser, C., & Burger, A. (1958). A Synthesis of 2-Amino-6-trifluoromethylpurine. The Journal of Organic Chemistry, 24(1), 113-114.
  • Okamura, T., et al. (2020). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry, 5(1), 1-13.

Sources

Unraveling the Enigmatic Mechanism of Action of 9-Methyl-6-(trifluoromethyl)-9h-purin-2-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide addresses the mechanism of action of 9-Methyl-6-(trifluoromethyl)-9h-purin-2-amine, a synthetic purine analogue. Direct research on the specific mechanism of this compound is not extensively available in peer-reviewed literature. Therefore, this document synthesizes information from studies on structurally related trifluoromethyl-substituted purine derivatives to propose potential mechanisms of action and to provide a framework for future investigation. We will explore potential molecular targets, signaling pathways, and experimental methodologies to elucidate its biological activity. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of novel purine analogues.

Introduction: The Therapeutic Potential of Substituted Purines

Purine analogues represent a cornerstone in the development of therapeutics for a wide range of diseases, including cancer, viral infections, and neurological disorders[1]. Their structural similarity to endogenous purines allows them to interact with a multitude of biological targets, thereby modulating various cellular processes. The introduction of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and target affinity due to its strong electron-withdrawing nature and lipophilicity.

While the specific biological activity of this compound is not yet fully characterized, its structural features—a purine core, a methyl group at the N9 position, and a trifluoromethyl group at the C6 position—suggest several plausible mechanisms of action. This guide will delve into these possibilities, drawing parallels from existing research on similar compounds.

Potential Molecular Targets and Mechanisms of Action

Based on the known activities of trifluoromethyl-substituted purine analogues, we can hypothesize several potential mechanisms of action for this compound.

Kinase Inhibition

A primary mode of action for many purine analogues is the inhibition of protein kinases. The purine scaffold can mimic the ATP binding site of these enzymes, leading to competitive inhibition. The trifluoromethyl group can enhance binding affinity and selectivity. For instance, related compounds have shown inhibitory activity against kinases such as mTOR, a key regulator of cell growth and proliferation[2].

mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation This compound This compound This compound->mTORC1 Inhibition?

Caption: Hypothesized inhibition of the mTOR signaling pathway.

Antiviral Activity

Purine analogues are widely used as antiviral agents. They can act as chain terminators during viral DNA or RNA synthesis by being incorporated by viral polymerases. The trifluoromethyl group could influence the substrate specificity for viral versus host polymerases. Research on similar purine derivatives has demonstrated activity against rhinoviruses[3].

Antiviral_Assay cluster_0 In Vitro cluster_1 Mechanism Cell Culture Cell Culture Viral Infection Viral Infection Cell Culture->Viral Infection Compound Treatment Compound Treatment Viral Infection->Compound Treatment Measure Viral Load (e.g., qPCR) Measure Viral Load (e.g., qPCR) Compound Treatment->Measure Viral Load (e.g., qPCR) Viral Polymerase Assay Viral Polymerase Assay Measure Viral Load (e.g., qPCR)->Viral Polymerase Assay Determine IC50 Determine IC50 Viral Polymerase Assay->Determine IC50

Caption: Workflow for assessing antiviral activity.

Anticancer and Cytotoxic Effects

Many purine analogues exhibit cytotoxic activity against cancer cells by interfering with DNA and RNA synthesis, leading to apoptosis. The trifluoromethyl group can enhance the cellular uptake and metabolic stability of the compound, thereby increasing its cytotoxic potential. Studies on other substituted purines have shown antiproliferative activity against various cancer cell lines[1][4].

Modulation of Neurological Pathways

Some purine derivatives can cross the blood-brain barrier and interact with targets in the central nervous system. They have been investigated for their anticonvulsant properties[5]. The mechanism often involves the modulation of ion channels or neurotransmitter receptors.

Proposed Experimental Protocols for Mechanism Elucidation

To investigate the true mechanism of action of this compound, a systematic experimental approach is required.

Kinase Inhibitory Screening

A broad-panel kinase screen is the first logical step to identify potential kinase targets.

Protocol: Kinase Glo® Luminescent Kinase Assay

  • Plate Preparation: Dispense 5 µL of kinase buffer and 1 µL of the test compound at various concentrations into a 96-well plate.

  • Kinase Addition: Add 2 µL of the desired kinase to each well.

  • Reaction Initiation: Add 2 µL of ATP solution to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of Kinase-Glo® reagent to each well.

  • Luminescence Measurement: Incubate for 10 minutes and measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.

Cell Viability and Cytotoxicity Assays

To assess anticancer potential, cell viability assays on a panel of cancer cell lines are essential.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours.

  • Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Quantitative Data on Related Compounds

While specific data for the topic compound is unavailable, the following table summarizes inhibitory concentrations for a related compound to provide context for potential efficacy.

CompoundTargetIC50Cell LineReference
6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purinesRhinovirus 1B~0.03 µM-[3]

Conclusion and Future Directions

The precise mechanism of action of this compound remains to be elucidated. However, based on its structural similarity to other biologically active purine analogues, it is plausible that it functions as a kinase inhibitor, an antiviral agent, a cytotoxic compound, or a modulator of neurological pathways. The proposed experimental protocols provide a clear roadmap for researchers to systematically investigate its biological activities and uncover its therapeutic potential. Further studies involving target identification, structural biology, and in vivo efficacy models will be crucial to fully understand the pharmacological profile of this promising compound.

References

  • Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Kelley, J. L., Linn, J. A., & Selway, J. W. (1989). Synthesis and Antirhinovirus Activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines. Journal of Medicinal Chemistry, 32(8), 1757–1763. Retrieved from [Link]

  • Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. (n.d.). PubMed Central. Retrieved from [Link]

  • Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Purines database - synthesis, physical properties. (n.d.). ChemSynthesis. Retrieved from [Link]

  • 9-Methyl-2-(Trifluoromethyl)-9H-Purin-6-Amine. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][4][6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (n.d.). MDPI. Retrieved from [Link]

  • 2, 6, 9-substituted purine derivatives having anti proliferative properties. (n.d.). Google Patents.
  • 9-(2-Fluorobenzyl)-6-(alkylamino)-9H-purines. A new class of anticonvulsant agents. (1988). Journal of Medicinal Chemistry, 31(5), 1005–1009. Retrieved from [Link]

  • Synthesis and evaluation of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine mono- and diesters as potential prodrugs of penciclovir. (n.d.). PubMed. Retrieved from [Link]

  • Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). (2012). Journal of Medicinal Chemistry, 55(16), 7193–7207. Retrieved from [Link]

  • 2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl) methoxy-1,3-propanediol derivative. (n.d.). Google Patents.

Sources

A Prospective Analysis and Research Guide to the Biological Activity of 9-Methyl-6-(trifluoromethyl)-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive framework for the synthesis, characterization, and biological evaluation of the novel purine derivative, 9-Methyl-6-(trifluoromethyl)-9H-purin-2-amine. Given the nascent state of research on this specific molecule, this guide is structured as a prospective research plan, offering a logical and scientifically rigorous pathway for elucidating its potential therapeutic value. The methodologies and insights presented are synthesized from established protocols for analogous purine compounds and are intended for an audience of researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigation

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and a wide array of approved therapeutics.[1][2] The strategic placement of substituents on the purine ring can profoundly influence biological activity, leading to the development of agents with anticancer, antiviral, and anticonvulsant properties.[1][3][4] The trifluoromethyl group, in particular, is a well-established bioisostere for a methyl group, offering enhanced metabolic stability and altered electronic properties that can significantly impact target binding and cellular activity.

This guide focuses on the systematic evaluation of this compound, a compound whose biological profile remains to be characterized. The following sections will detail a proposed workflow, from chemical synthesis to in-depth biological testing, providing the theoretical and practical basis for each experimental step.

Synthesis and Characterization of this compound

A plausible synthetic route for the target compound can be conceptualized based on established purine chemistry. The proposed synthesis commences with a commercially available starting material and proceeds through a series of well-documented reactions.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would involve the initial construction of the substituted purine core, followed by the introduction of the methyl group at the N9 position.

Diagram 1: Proposed Synthesis Workflow

Synthesis_Workflow Proposed Synthesis of this compound start 2-amino-6-chloro-9H-purine step1 Trifluoromethylation start->step1 e.g., with CF3-reagent step2 Methylation step1->step2 e.g., with Methyl Iodide product This compound step2->product

Experimental Protocol: Synthesis
  • Step 1: Trifluoromethylation of 2-amino-6-chloropurine.

    • To a solution of 2-amino-6-chloropurine in a suitable aprotic solvent (e.g., DMF), add a trifluoromethylating agent (e.g., sodium triflinate in the presence of a copper catalyst).

    • Heat the reaction mixture under an inert atmosphere and monitor progress by TLC.

    • Upon completion, quench the reaction, extract the product, and purify by column chromatography.

  • Step 2: N9-Methylation.

    • Dissolve the product from Step 1 in an appropriate solvent (e.g., acetonitrile).

    • Add a methylating agent, such as methyl iodide, and a non-nucleophilic base (e.g., cesium carbonate).

    • Stir the reaction at room temperature until completion, as monitored by TLC.

    • Work up the reaction and purify the final product by recrystallization or column chromatography.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

Analytical Technique Purpose
¹H and ¹³C NMR To confirm the chemical structure and connectivity of atoms.
Mass Spectrometry To determine the molecular weight of the compound.
Elemental Analysis To confirm the elemental composition.
HPLC To assess the purity of the final compound.

In Silico Screening and Target Prediction

Prior to extensive in vitro screening, computational methods can be employed to predict potential biological targets and guide the experimental design.

Diagram 2: In Silico Analysis Workflow

In_Silico_Workflow Computational Target Prediction compound This compound Structure similarity Structural Similarity Search compound->similarity Against known active compounds docking Molecular Docking compound->docking Against target libraries (e.g., kinases, GPCRs) targets Predicted Biological Targets similarity->targets docking->targets

Methodology
  • Structural Similarity Searching: Utilize databases such as PubChem and ChEMBL to identify known compounds with similar structures and documented biological activities. This can provide initial hypotheses about potential targets.

  • Molecular Docking: Perform virtual screening by docking the structure of this compound against a library of known protein targets, particularly those associated with diseases like cancer and viral infections, where purine analogs have shown efficacy.[1][3]

In Vitro Biological Evaluation

Based on the activities of structurally related purines, a tiered screening approach is recommended.

Primary Screens
Assay Type Rationale Example Cell Lines/Targets
Antiproliferative Activity Many purine analogs exhibit cytotoxic effects on cancer cells.[1][2]A panel of human cancer cell lines (e.g., MCF-7, HCT116, A549).
Antiviral Activity Purine derivatives have been developed as antiviral agents.[3]Relevant viral models (e.g., Rhinovirus, Influenza).
Kinase Inhibition The purine scaffold is a common feature in kinase inhibitors.A panel of representative kinases (e.g., CDKs, EGFR).
Anticonvulsant Activity Certain purine derivatives have shown anticonvulsant properties.[4]In vitro models of neuronal hyperexcitability.
Experimental Protocol: Antiproliferative Assay (MTT Assay)
  • Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%.

Mechanism of Action Studies

Should the primary screens reveal significant biological activity, subsequent experiments should be designed to elucidate the underlying mechanism of action.

Diagram 3: Mechanism of Action Investigation Pathway

MoA_Pathway Elucidating the Mechanism of Action activity Confirmed In Vitro Activity target_id Target Identification & Validation activity->target_id e.g., Affinity Chromatography, Kinase Profiling cellular Cellular Effects Analysis activity->cellular e.g., Cell Cycle Analysis, Apoptosis Assays pathway Signaling Pathway Analysis target_id->pathway e.g., Western Blot, Reporter Assays conclusion Proposed Mechanism of Action pathway->conclusion cellular->conclusion

Potential Mechanistic Studies
  • Target Engagement Assays: To confirm direct binding to the predicted target.

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest.

  • Apoptosis Assays: To investigate if the compound induces programmed cell death.

  • Western Blotting: To probe for changes in key signaling proteins.

Conclusion and Future Directions

This guide outlines a systematic and comprehensive research plan for the characterization of the biological activity of this compound. By following a logical progression from synthesis and in silico analysis to rigorous in vitro testing and mechanism of action studies, researchers can effectively elucidate the therapeutic potential of this novel compound. The insights gained from this proposed workflow will be instrumental in determining the future direction of its development as a potential therapeutic agent.

References

  • Amerigo Scientific. 9-Methyl-2-(Trifluoromethyl)-9H-Purin-6-Amine. Available at: [Link]

  • Mohamed, M. A., Al-Ghorbani, M., Che, P., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Frontiers in Chemistry, 11, 1243385. Available at: [Link]

  • Liu, Y., Liu, H., & Zhang, W. (2012). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. ResearchGate. Available at: [Link]

  • Thanna, S., Su, C., et al. (2016). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. PLoS ONE, 11(1), e0147318. Available at: [Link]

  • Janas, A. M., Wsol, A., et al. (2022). Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. Molecules, 27(19), 6599. Available at: [Link]

  • Liu, N., Pan, Z., et al. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][5][6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 22(18), 5809-5813. Available at: [Link]

  • Yakovenko, V., Nevzorova, T., et al. (2021). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 26(11), 3354. Available at: [Link]

  • Kelley, J. L., Linn, J. A., & Selway, J. W. (1989). Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines. Journal of Medicinal Chemistry, 32(8), 1757-1763. Available at: [Link]

  • Kelley, J. L., Linn, J. A., & Selway, J. W. (1988). 9-(2-Fluorobenzyl)-6-(alkylamino)-9H-purines. A new class of anticonvulsant agents. Journal of Medicinal Chemistry, 31(5), 1005-1009. Available at: [Link]

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9-Methyl-6-(trifluoromethyl)-9h-purin-2-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-Methyl-6-(trifluoromethyl)-9H-purin-2-amine, a fluorinated purine analog of significant interest in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, and a proposed synthetic pathway based on established methodologies for related purine derivatives. Furthermore, it explores potential biological activities and applications by drawing parallels with structurally similar compounds. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics, particularly in the areas of antiviral and anticancer research.

Introduction: The Significance of Fluorinated Purine Analogs

Purine analogs represent a cornerstone in the development of therapeutic agents, with wide-ranging applications as antiviral, anticancer, and immunosuppressive drugs. The strategic incorporation of fluorine atoms into these scaffolds can profoundly influence their biological activity. The high electronegativity and small size of fluorine can alter the electronic properties of the purine ring, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity to target enzymes and receptors through favorable electrostatic interactions. The trifluoromethyl group (CF₃), in particular, is a powerful modulator of physicochemical properties, increasing lipophilicity and often enhancing cell permeability.

This compound belongs to this promising class of molecules. Its structure, featuring a trifluoromethyl group at the 6-position and a methyl group on the purine nitrogen, suggests potential for unique biological activities. This guide aims to consolidate the available information and provide expert insights into the chemistry and potential utility of this compound.

Chemical Structure and Properties

The foundational step in understanding the potential of any new chemical entity is a thorough characterization of its structure and inherent properties.

Chemical Structure

The chemical structure of this compound is characterized by a purine core, which is a bicyclic aromatic heterocycle composed of fused pyrimidine and imidazole rings.

  • DOT Diagram of the Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyValue/PredictionSource
CAS Number 2789-03-9[1]
Molecular Formula C₇H₆F₃N₅[1]
Molecular Weight 217.15 g/mol [1]
Predicted LogP 1.5 - 2.5(Computational Prediction)
Predicted pKa (basic) 3.0 - 4.0 (for the purine ring nitrogens)(Based on related purines)
Predicted Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and methanol.(Based on structure)

Rationale behind predictions: The trifluoromethyl group significantly increases lipophilicity, suggesting a higher LogP value compared to its non-fluorinated analog. The basicity of the purine ring is expected to be reduced due to the electron-withdrawing nature of the trifluoromethyl group.

Synthesis and Characterization

A robust and efficient synthetic route is paramount for the exploration of any new chemical entity. While a specific protocol for this compound is not explicitly detailed in the literature, a plausible synthetic pathway can be designed based on established methodologies for the synthesis of substituted purines.[2]

Proposed Synthetic Pathway

The proposed synthesis involves a multi-step approach starting from a commercially available purine precursor. The key steps would likely involve the introduction of the trifluoromethyl group, followed by methylation and amination. A plausible retro-synthetic analysis suggests that a key intermediate would be a halogenated purine, which can then be functionalized.

  • DOT Diagram of the Proposed Synthetic Workflow:

Synthesis_Workflow A 2-Amino-6-chloropurine B 2-Amino-6-chloro-9-methylpurine A->B Methylation (e.g., CH₃I, K₂CO₃, DMF) C This compound B->C Trifluoromethylation (e.g., Ruppert-Prakash reagent, Cu catalyst)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptualization based on known reactions of purine derivatives and should be optimized for specific laboratory conditions.

Step 1: Methylation of 2-Amino-6-chloropurine

  • Reaction Setup: To a solution of 2-amino-6-chloropurine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2-3 equivalents).

  • Addition of Methylating Agent: Add methyl iodide (CH₃I, 1.1-1.5 equivalents) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-amino-6-chloro-9-methylpurine. The rationale for choosing methylation as the initial step is to protect the N9 position and direct the subsequent trifluoromethylation to the C6 position.

Step 2: Trifluoromethylation of 2-Amino-6-chloro-9-methylpurine

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon), dissolve 2-amino-6-chloro-9-methylpurine (1 equivalent) in a suitable anhydrous solvent such as DMF or acetonitrile.

  • Addition of Reagents: Add a copper(I) catalyst (e.g., CuI, 0.1-0.2 equivalents) and the trifluoromethylating agent, such as (trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent, 1.5-2.0 equivalents), along with a fluoride source (e.g., potassium fluoride).

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the reaction to room temperature, quench with an aqueous solution of ammonium chloride, and extract the product with an organic solvent.

  • Purification: The combined organic extracts should be washed with brine, dried, and concentrated. The final product, this compound, can be purified by column chromatography. The choice of a copper-catalyzed cross-coupling reaction is a well-established method for the introduction of a trifluoromethyl group onto heterocyclic systems.

Characterization Techniques

The successful synthesis of the target compound must be confirmed through rigorous analytical characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the N9-methyl protons, a broad singlet for the C2-amino protons, and singlets for the C8-H proton of the purine ring.

    • ¹³C NMR: The spectrum would show characteristic signals for the purine ring carbons, with the carbon of the trifluoromethyl group appearing as a quartet due to coupling with the three fluorine atoms.

    • ¹⁹F NMR: A singlet corresponding to the trifluoromethyl group would be expected.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for N-H stretching of the amino group and C-F stretching of the trifluoromethyl group.

  • Purity Analysis: High-performance liquid chromatography (HPLC) should be employed to determine the purity of the final compound.

Potential Biological Activity and Applications

While no specific biological data for this compound has been reported, the activity of structurally related compounds provides valuable insights into its potential applications.

Antiviral Potential

A study on a series of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines demonstrated potent antirhinovirus activity.[2] This suggests that the 2-(trifluoromethyl)purine scaffold is a promising starting point for the development of antiviral agents. The mechanism of action for such compounds often involves the inhibition of viral polymerases or other enzymes crucial for viral replication. The structural similarity of this compound to these active compounds warrants its investigation as a potential antiviral agent against a range of viruses.

Anticancer Potential

Many purine analogs exhibit significant anticancer activity by acting as antimetabolites, interfering with DNA and RNA synthesis, or by inhibiting key cellular kinases. The trifluoromethyl group can enhance the cytotoxic effects of purine derivatives. Therefore, it is plausible that this compound could be screened for its antiproliferative activity against various cancer cell lines.

Kinase Inhibition

The purine scaffold is a common feature in many kinase inhibitors. The specific substitution pattern of this compound could confer selectivity for certain kinases involved in cell signaling pathways that are dysregulated in diseases such as cancer and inflammatory disorders.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule in the vast landscape of medicinal chemistry. This technical guide has provided a comprehensive overview of its chemical structure, predicted properties, and a plausible synthetic route. The key to unlocking its therapeutic potential lies in its synthesis and subsequent biological evaluation.

Future research should focus on:

  • Optimized Synthesis: Developing and optimizing a high-yielding and scalable synthetic protocol.

  • Comprehensive Characterization: Full spectroscopic and physicochemical characterization of the pure compound.

  • Biological Screening: Systematic screening against a panel of viruses, cancer cell lines, and kinases to identify potential therapeutic targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to establish clear SAR and guide the design of more potent and selective compounds.

References

  • Amerigo Scientific. 9-Methyl-2-(Trifluoromethyl)-9H-Purin-6-Amine. [Link]

  • Kelley, J. L., Linn, J. A., & Selway, J. W. (1989). Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines. Journal of Medicinal Chemistry, 32(8), 1757–1763. [Link]

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A Technical Guide to the Discovery and History of Purine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purines, a class of nitrogen-containing heterocyclic aromatic organic compounds, are fundamental to all known life. Consisting of a pyrimidine ring fused to an imidazole ring, their derivatives are integral components of nucleic acids—the very blueprint of life—in the form of adenine and guanine.[1] Beyond this central role, purine derivatives are pivotal in cellular metabolism and signaling, acting as energy currency (adenosine triphosphate - ATP), signaling molecules (cyclic adenosine monophosphate - cAMP), and coenzymes (e.g., NADH, coenzyme A).[2] This guide provides an in-depth exploration of the historical journey of purine derivatives, from their initial discovery and structural elucidation to the landmark synthetic methodologies and their profound impact on modern medicine.

Part 1: From Natural Sources to Structural Elucidation

The story of purine derivatives begins not in the laboratory, but with observations of their natural occurrence and physiological effects.

The Dawn of Discovery: Uric Acid and the Methylxanthines

The first purine derivative to be isolated was uric acid . In 1776, the Swedish chemist Carl Wilhelm Scheele identified this compound in human urine and kidney stones.[3][4] This discovery marked a significant step in understanding metabolic end products. Uric acid is the final product of purine catabolism in humans, and its overproduction or underexcretion leads to the painful condition known as gout, a fact that has been recognized for centuries.[3][4]

Long before their chemical structures were known, the physiological effects of certain purine-containing plants were well-established. The use of tea, coffee, and cocoa, containing the methylxanthines caffeine , theophylline , and theobromine , dates back centuries in various cultures.[5][6][7] These compounds were recognized for their stimulant properties, with tea being a popular drink in China's Tang Dynasty (618–907 AD) and coffee gaining popularity in Yemen around 1000 AD.[5] Asthmatics have historically used coffee and tea to alleviate airway obstruction.[8]

The Foundational Work of Emil Fischer

The late 19th and early 20th centuries witnessed the monumental contributions of German chemist Emil Fischer , who is widely regarded as the father of purine chemistry. His systematic investigation into the structures of uric acid and related compounds led to the coining of the term "purine" in 1884.[2] Fischer's groundbreaking work, for which he was awarded the Nobel Prize in Chemistry in 1902, involved elucidating the structures of caffeine, theobromine, theophylline, xanthine, and guanine.[9][10][11] He demonstrated that these seemingly disparate compounds were all derivatives of a common bicyclic purine core.[12] His research laid the chemical groundwork for the field of biochemistry and established a crucial link between chemistry and biology.[10] In 1898, Fischer achieved the first synthesis of purine itself from uric acid.[2]

Part 2: The Era of Chemical Synthesis

The structural elucidation of purines paved the way for the development of synthetic methodologies to construct this important heterocyclic system. These syntheses were not only academic triumphs but also enabled the production of a vast array of purine derivatives for biological and therapeutic investigation.

The Traube Purine Synthesis

One of the most versatile and enduring methods for constructing the purine ring is the Traube purine synthesis , first introduced in 1900.[13] This method involves the reaction of an amine-substituted pyrimidine with formic acid or its derivatives.[14] The general principle is to introduce a one-carbon fragment to bridge the nitrogen atoms of the amino groups at the C-5 and C-6 positions of a pyrimidine ring, followed by cyclodehydration to form the purine.[13][14]

Experimental Protocol: A Generalized Traube Synthesis
  • Nitrosation: A 4-amino-6-hydroxypyrimidine or 4,6-diaminopyrimidine is treated with a nitrosating agent, such as sodium nitrite, to introduce a nitroso group at the 5-position.[15][16]

  • Reduction: The nitroso group is then reduced to an amino group, typically using a reducing agent like ammonium sulfide or iron powder.[15][16] This yields a 4,5-diaminopyrimidine intermediate.

  • Ring Closure: The resulting diaminopyrimidine is reacted with a one-carbon source, such as formic acid or a chlorocarbonic ester, to facilitate the cyclization and formation of the purine ring system.[14][15]

Caption: Generalized workflow of the Traube purine synthesis.

Part 3: The Dawn of Rational Drug Design and Therapeutic Applications

The ability to synthesize purine derivatives opened the door to a new era of drug discovery. The pioneering work of George Hitchings and Gertrude Elion at Burroughs Wellcome in the mid-20th century revolutionized the field by introducing the concept of "rational drug design."[17][18][19] Instead of the traditional trial-and-error approach, they focused on understanding the differences in nucleic acid metabolism between normal cells and pathogens or cancer cells.[17][20] They hypothesized that by creating structural analogs of natural purines, they could interfere with the metabolic pathways essential for the growth of these rapidly dividing cells.[18][21]

Antimetabolites in Cancer Therapy

Hitchings and Elion's research led to the synthesis of several groundbreaking purine analogs for cancer treatment. By 1950, they had developed diaminopurine and thioguanine , which were effective in treating leukemia by blocking DNA production in cancerous white blood cells.[17][19][21] A further significant breakthrough was the development of 6-mercaptopurine (6-MP) .[21] This compound, created by substituting a sulfur atom for an oxygen atom on a purine molecule, proved to be a safer and more effective treatment for acute lymphoblastic leukemia in children, inducing complete remission for the first time in history.[17][18]

The Advent of Antiviral Purine Derivatives

The principles of rational drug design were also successfully applied to the development of antiviral agents. A landmark achievement was the synthesis of acyclovir , a guanosine analog, which is highly effective against herpes simplex virus (HSV).[22][23] Acyclovir is a prodrug that is selectively activated by a viral enzyme, thymidine kinase, only in infected cells. This targeted activation minimizes toxicity to normal, uninfected cells.[23] The success of acyclovir spurred the development of other nucleoside analogs, including zidovudine (AZT) , the first drug approved for the treatment of HIV.[24]

Mechanism of Action: Acyclovir

Acyclovir_MOA Acyclovir Acyclovir (Prodrug) ViralTK Viral Thymidine Kinase (in infected cells) Acyclovir->ViralTK AcyclovirMP Acyclovir Monophosphate ViralTK->AcyclovirMP Phosphorylation HostKinases Host Cell Kinases AcyclovirMP->HostKinases AcyclovirTP Acyclovir Triphosphate (Active Form) HostKinases->AcyclovirTP Phosphorylation ViralDNAPoly Viral DNA Polymerase AcyclovirTP->ViralDNAPoly Inhibits DNAReplication Viral DNA Replication ViralDNAPoly->DNAReplication

Caption: Simplified signaling pathway of acyclovir's mechanism of action.

Purine Derivatives in Immunomodulation and Beyond

The therapeutic applications of purine derivatives extend beyond cancer and viral infections. Allopurinol , another drug developed by Elion and Hitchings' team, is a cornerstone in the treatment of gout.[19] It acts by inhibiting xanthine oxidase, the enzyme responsible for the final steps of uric acid synthesis.[25] More recently, the discovery and characterization of purinergic receptors (P1 for adenosine and P2 for ATP/ADP) has unveiled the crucial role of purines in a vast array of physiological processes, including neurotransmission, inflammation, and immune responses.[26][27] This has opened up new avenues for drug development targeting these receptors for conditions such as chronic pain, autoimmune diseases, and neurodegenerative disorders.[26][28]

DrugClassPrimary Therapeutic UseYear of First Major Report/Approval
6-Mercaptopurine AntimetaboliteAcute Lymphoblastic Leukemia1953
Allopurinol Xanthine Oxidase InhibitorGout1963
Acyclovir AntiviralHerpes Simplex Virus Infections1977
Zidovudine (AZT) AntiviralHIV/AIDS1987

Part 4: Modern Perspectives and Future Directions

The field of purine derivative research continues to evolve at a rapid pace. The growing understanding of purinergic signaling pathways is driving the development of more selective and potent agonists and antagonists for various P1 and P2 receptor subtypes.[26][29] These efforts hold promise for the treatment of a wide range of diseases, including cancer, inflammatory disorders, and cardiovascular conditions.[30][31]

Furthermore, medicinal chemists are exploring novel synthetic strategies to create hybrid molecules that incorporate purine scaffolds with other pharmacologically active moieties.[1] This approach aims to develop multi-targeted agents with improved efficacy and reduced side effects.[32] The structural versatility of the purine ring system ensures that it will remain a key pharmacophore in the discovery of new therapeutic agents for the foreseeable future.[30]

References

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  • Emil Fischer. Institut für Experimentelle und Klinische Pharmakologie und Toxikologie.
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  • SYNTHESIS OF ACYCLOVIR AS AN ANTIHERPES-VIRUS DRUG. (2009-02-04). VAST JOURNALS SYSTEM.
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Unlocking the Therapeutic Potential of 9-Methyl-6-(trifluoromethyl)-9H-purin-2-amine: A Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and a wide array of approved therapeutics.[1][2] Its inherent ability to interact with the ATP-binding sites of various enzymes has made it a "privileged structure" for drug discovery, particularly in oncology and virology.[1][2] This technical guide provides a comprehensive framework for elucidating the therapeutic targets of a specific, novel purine derivative: 9-Methyl-6-(trifluoromethyl)-9H-purin-2-amine. Due to the limited direct literature on this compound, this document establishes a strategic, hypothesis-driven approach. By analyzing the well-documented bioactivities of structurally related purine analogs, we can infer and prioritize potential therapeutic targets. The core of this guide is a detailed exposition of the experimental workflows required to rigorously validate these hypotheses, transforming a promising chemical entity into a well-characterized therapeutic candidate. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel small molecules from the bench to the clinic.

Introduction: The Purine Scaffold and the Subject Compound

Purine analogs have a rich history in medicine, demonstrating efficacy as anticancer, antiviral, and immunosuppressive agents.[1][2][3] Their mechanism often involves mimicking natural purines to interfere with metabolic pathways or modulate the activity of key enzymes.[4][5] For instance, compounds like 6-mercaptopurine and fludarabine disrupt nucleic acid synthesis, proving effective in treating leukemias.[3][4] Others, such as acyclovir, are selectively activated by viral enzymes, making them potent antiviral therapies.[4]

The subject of this guide, this compound, is a synthetic purine derivative with distinct structural features that suggest a strong potential for biological activity.

Structural Features of Note:

  • Purine Core: Provides the fundamental scaffold for interaction with ATP-binding pockets.

  • 9-Methyl Group: This modification blocks the site of ribosylation, suggesting the compound is unlikely to be incorporated into nucleic acids. This steers its potential mechanism away from DNA chain termination and towards the modulation of enzyme activity, such as kinases.[6]

  • 6-(Trifluoromethyl) Group: The electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic distribution of the purine ring, potentially influencing binding affinity and metabolic stability.

  • 2-Amine Group: This group provides a key hydrogen bond donor, which can be critical for anchoring the molecule within a protein's binding site.

Given these features, we can hypothesize that this compound is likely to function as a modulator of protein function rather than as an antimetabolite that gets incorporated into DNA or RNA.

The Landscape of Substituted Purine Bioactivity: Inferring Potential Therapeutic Arenas

The therapeutic applications of purine analogs are broad and well-documented. By examining the activities of analogs with similar substitution patterns, we can delineate the most probable therapeutic areas for our compound of interest.

  • Oncology: A significant number of purine derivatives have been developed as anticancer agents.[1][2][5] Many of these function as inhibitors of protein kinases, which are often dysregulated in cancer.[1][2][6] The purine structure is adept at fitting into the ATP-binding pocket of kinases, making this a highly probable target class.[6] Additionally, purine analogs can induce apoptosis and inhibit cell cycle progression.[7][8]

  • Virology: Purine analogs are a cornerstone of antiviral therapy.[4][9] They can target viral polymerases or interfere with host cell enzymes that are essential for viral replication, such as inosine monophosphate dehydrogenase (IMPDH).[9][10] The demand for purines is elevated in virus-infected cells, making enzymes in the purine biosynthesis pathway attractive targets.[9][11][12]

  • Central Nervous System (CNS) Disorders: Purines, particularly adenosine and guanosine, are important neuromodulators in the CNS.[13][14][15] Analogs that can cross the blood-brain barrier have the potential to modulate neurotransmission and have shown therapeutic promise in models of neurodegenerative diseases and brain injury.[14][15][16]

Based on this landscape, the most promising avenues for investigation for this compound are in oncology and virology, with a secondary potential in CNS disorders. The primary molecular targets are likely to be protein kinases or enzymes involved in nucleotide metabolism.

Hypothesized Therapeutic Targets

Based on the structural analysis and the known activities of similar purine analogs, we propose the following classes of proteins as high-priority potential targets for this compound.

Protein Kinases

Protein kinases are a large family of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[1][17] The purine scaffold is a well-established ATP-competitive inhibitor of kinases.[2][6]

  • Scientific Rationale: The 9-methyl substitution prevents incorporation into nucleic acids, pointing towards an enzyme inhibitory role. The purine core with its 2-amino group can form key hydrogen bonds in the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. The trifluoromethyl group can provide additional hydrophobic interactions.

  • Potential Kinase Families:

    • Cyclin-Dependent Kinases (CDKs): Many purine derivatives, such as olomoucine and purvalanol A, are potent CDK inhibitors.[6]

    • Glycogen Synthase Kinase-3 (GSK-3): Certain 8-arylated purines have shown inhibitory activity against GSK-3.[18]

    • Phosphatidylinositol 4-Kinase (PI4K): Purine derivatives have been identified as competitive inhibitors of PI4K.[19]

Enzymes of the Purine Biosynthesis Pathway

Virally infected cells and cancer cells have a high demand for nucleotides to support rapid replication.[9][11] Targeting the enzymes in the de novo purine synthesis pathway can be an effective therapeutic strategy.[11][12]

  • Scientific Rationale: As a purine analog, the compound could act as a feedback inhibitor or a competitive inhibitor of enzymes in this pathway.

  • Potential Enzyme Targets:

    • Inosine Monophosphate Dehydrogenase (IMPDH): This is a rate-limiting enzyme in the synthesis of guanine nucleotides and a known target for antiviral and anticancer purine analogs like ribavirin and tiazofurin.[10][16]

Experimental Validation Workflows

The following sections provide detailed, step-by-step methodologies to systematically investigate and validate the hypothesized therapeutic targets for this compound.

Initial Broad-Spectrum Biological Screening

The first step is to ascertain the general biological activity of the compound to guide further investigation.

Protocol 1: In Vitro Anticancer Cell Panel Screening

  • Cell Line Panel: Utilize a diverse panel of human cancer cell lines, such as the NCI-60 panel, which includes leukemias, lung, colon, breast, and other cancer types.[20][21]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the compound (e.g., from 100 µM down to 1 nM) for 72 hours.

    • Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[22]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the compound's potency and spectrum of activity.

Diagram 1: Anticancer Screening Workflow

G cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis Compound_Stock Prepare 10 mM Compound Stock in DMSO Serial_Dilution Create Serial Dilutions Compound_Stock->Serial_Dilution Treat_Cells Treat Cells with Compound Dilutions (72h) Serial_Dilution->Treat_Cells Seed_Cells Seed Cancer Cell Lines in 96-well Plates Seed_Cells->Treat_Cells Viability_Assay Perform Cell Viability Assay (e.g., CellTiter-Glo) Treat_Cells->Viability_Assay Measure_Signal Measure Luminescence Viability_Assay->Measure_Signal Calculate_IC50 Calculate IC50 Values Measure_Signal->Calculate_IC50 Analyze_Spectrum Analyze Activity Spectrum Calculate_IC50->Analyze_Spectrum

Caption: Workflow for anticancer cell panel screening.

Target Validation: Protein Kinase Inhibition

If the initial screening reveals significant anticancer activity, the next logical step is to investigate the compound's effect on a panel of protein kinases.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[17]

  • Materials:

    • A panel of recombinant protein kinases (e.g., CDK2, GSK-3, PI4K).

    • Corresponding kinase-specific substrate peptides.

    • ATP.

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • ADP-Glo™ Kinase Assay Kit.

  • Assay Procedure:

    • In a 384-well plate, add 2.5 µL of serially diluted this compound or a DMSO control.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture. Incubate at 30°C for 60 minutes.

    • Stop the kinase reaction and deplete remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.[17]

Table 1: Hypothetical Kinase Inhibition Data

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM) (Control)
CDK2/Cyclin A508
GSK-3β25015
PI4Kα>10,00025
SRC8005

Diagram 2: Kinase Inhibition Assay Workflow

G cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Add_Inhibitor Add Compound/Control to Plate Add_Kinase Add Kinase Enzyme Add_Inhibitor->Add_Kinase Start_Reaction Add ATP/Substrate Mix Add_Kinase->Start_Reaction Incubate_Reaction Incubate (30°C, 60 min) Start_Reaction->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent Incubate_Reaction->Stop_Reaction Generate_Signal Add Kinase Detection Reagent Stop_Reaction->Generate_Signal Read_Plate Measure Luminescence Generate_Signal->Read_Plate Plot_Data Plot Dose-Response Curve Read_Plate->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for a luminescence-based kinase inhibition assay.

Target Validation: Cellular Pathway Modulation

To confirm that the compound affects the identified kinase target within a cellular context, a Western blot analysis can be performed to assess the phosphorylation status of a known downstream substrate.

Protocol 3: Western Blot for Target Engagement

  • Cell Treatment: Treat the most sensitive cancer cell line from Protocol 1 with varying concentrations of the compound for a short duration (e.g., 2 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer them to a nitrocellulose membrane.

  • Immunoblotting:

    • Probe the membrane with a primary antibody specific for the phosphorylated form of a key substrate of the target kinase (e.g., phospho-Rb for CDK2).

    • Probe a separate membrane or strip and re-probe the same membrane with an antibody for the total protein of the substrate to ensure equal loading.

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A decrease in the phosphorylated substrate with compound treatment indicates target engagement.

Direct Target-Binding Validation

To unequivocally demonstrate a direct interaction between the compound and its putative target protein, biophysical methods are employed.

Protocol 4: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Chip Preparation: Immobilize the purified recombinant target protein (e.g., CDK2) onto a sensor chip.

  • Binding Analysis:

    • Flow a series of concentrations of this compound over the chip surface.

    • Measure the change in the refractive index at the surface, which is proportional to the binding of the compound to the immobilized protein.

  • Data Analysis: Analyze the association and dissociation curves to determine the binding affinity (KD), as well as the on-rate (ka) and off-rate (kd).

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to identify and validate the therapeutic targets of this compound. By leveraging the extensive knowledge base of purine analog bioactivity, we can rationally prioritize potential targets, with protein kinases standing out as the most probable candidates. The detailed experimental workflows provide a clear and rigorous path for confirming these hypotheses, from broad cellular screening to specific biophysical interaction analysis.

Successful validation of a primary target, such as a specific protein kinase, will open the door to further preclinical development. Future steps would include lead optimization to improve potency and selectivity, in vivo efficacy studies in animal models of cancer, and comprehensive ADME-Tox profiling. The framework presented here serves as the crucial first step in translating a promising chemical structure into a potential therapeutic agent.

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An In-Depth Technical Guide to the In Vitro Evaluation of Novel Purine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Rigorous In Vitro Profiling

Purine analogues represent a cornerstone of chemotherapy and antiviral therapy, acting as antimetabolites that interfere with nucleic acid synthesis and various kinase- C.[1][2] Their mechanism of action often involves mimicking endogenous purines to disrupt cellular processes, leading to cell death or inhibition of viral replication.[3][4] The development of novel purine analogues necessitates a comprehensive in vitro evaluation to characterize their potency, selectivity, and mechanism of action before advancing to preclinical and clinical stages. This guide provides a structured, in-depth approach to the in vitro assessment of these compounds, emphasizing the causality behind experimental choices to ensure scientific integrity and generate a robust data package for decision-making in drug development.

The evaluation process is a multi-tiered approach, beginning with broad cytotoxicity screening to establish a therapeutic window, followed by target-specific assays to elucidate the mechanism of action, and culminating in safety and off-target effect profiling. Each step is critical for building a comprehensive understanding of the compound's biological activity.

Part 1: Foundational Cytotoxicity and Cell Viability Assessment

The initial step in evaluating a novel purine analogue is to determine its cytotoxic potential across a panel of relevant cell lines. This foundational assessment establishes the concentration range for subsequent mechanistic studies and provides an early indication of the compound's therapeutic index.

Choosing the Right Cell Viability Assay: MTT vs. XTT

Colorimetric assays based on the reduction of tetrazolium salts are widely used to assess cell viability and metabolic activity.[5][6] The choice between the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays depends on the desired throughput and experimental context.

The core principle of both assays is the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a colored formazan product.[5][7] The intensity of the color is directly proportional to the number of viable cells.[5]

  • MTT Assay: The MTT assay is a well-established method where the yellow tetrazolium salt is reduced to an insoluble purple formazan crystal.[7][8] This necessitates a solubilization step, typically with an organic solvent like DMSO, before absorbance can be measured.[5]

  • XTT Assay: The XTT assay was developed to overcome the limitation of the MTT assay.[5] It utilizes a second-generation tetrazolium salt that forms a water-soluble orange formazan product upon reduction, eliminating the need for a solubilization step and streamlining the protocol.[5][9]

Expert Insight: While both assays are reliable, the XTT assay is generally preferred for high-throughput screening due to its simpler workflow and reduced handling, which minimizes potential errors.[9] However, it's crucial to be aware that both assays can be susceptible to interference from compounds that affect cellular redox potential.[5]

Experimental Workflow: A Tiered Approach

A logical workflow for cytotoxicity screening ensures a comprehensive initial characterization of the novel purine analogues.

Cytotoxicity_Workflow cluster_screening Initial Screening cluster_assay Viability Assay cluster_analysis Data Analysis A Select Panel of Cancer and Normal Cell Lines B Determine Seeding Density for Optimal Growth A->B C Treat with a Broad Range of Compound Concentrations B->C D Incubate for 24, 48, 72 hours C->D E Perform XTT or MTT Assay D->E F Measure Absorbance E->F G Calculate % Cell Viability F->G H Determine IC50 Values G->H I Calculate Selectivity Index (IC50 Normal / IC50 Cancer) H->I

Caption: A streamlined workflow for initial cytotoxicity screening.

Detailed Protocol: XTT Cell Viability Assay

This protocol provides a step-by-step guide for performing an XTT assay.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the novel purine analogue. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).[10]

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a CO₂ incubator.[5]

  • Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[5]

  • XTT Reagent Addition: Add the activated XTT solution to each well.[5]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used.[5]

Data Presentation: Summarizing Cytotoxicity Data

The cytotoxic effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration that reduces cell viability by 50% compared to untreated controls.[10]

Cell LineCompound X (IC50 in µM)Doxorubicin (Positive Control) (IC50 in µM)Selectivity Index
MCF-7 (Breast Cancer)15.2 ± 1.80.8 ± 0.13.2
A549 (Lung Cancer)21.5 ± 2.31.2 ± 0.22.3
HEK293 (Normal Kidney)48.7 ± 5.15.5 ± 0.6-
Data are presented as mean ± standard deviation from three independent experiments.

Part 2: Elucidating the Mechanism of Action

Once the cytotoxic profile is established, the next critical phase is to investigate the mechanism by which the novel purine analogue exerts its effects. For purine analogues, this often involves interference with DNA synthesis, induction of apoptosis, or inhibition of key cellular kinases.[11][12]

Cell Cycle Analysis: Assessing Impact on Cell Division

Flow cytometry with propidium iodide (PI) staining is a powerful technique for analyzing DNA content and determining the cell cycle distribution of a cell population.[13][14] This allows researchers to identify if a compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).[13]

The Principle of PI Staining: PI is a fluorescent intercalating agent that binds to DNA.[13] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[14] Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately double the fluorescence intensity of cells in the G0/G1 phase.[15] RNase treatment is essential to prevent PI from binding to RNA.[13]

Experimental Workflow: Cell Cycle Analysis

A systematic workflow is essential for accurate cell cycle analysis.

CellCycle_Workflow A Seed and Treat Cells with Novel Purine Analogue B Harvest and Fix Cells (e.g., with 70% Ethanol) A->B C Treat with RNase to Remove RNA B->C D Stain with Propidium Iodide (PI) C->D E Analyze by Flow Cytometry D->E F Deconvolute DNA Content Histogram to Determine Cell Cycle Phases E->F

Caption: Workflow for cell cycle analysis using flow cytometry.

Detailed Protocol: PI Staining for Cell Cycle Analysis

This protocol outlines the key steps for PI staining.

  • Cell Treatment: Seed cells and treat them with the novel purine analogue at concentrations around the IC50 value for an appropriate duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold phosphate-buffered saline (PBS).[16]

  • Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.[15][17]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[15]

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes.[15]

  • PI Staining: Add a PI staining solution to the cells and incubate in the dark for 15-30 minutes at room temperature.[15]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.[15]

Apoptosis Assays: Investigating Programmed Cell Death

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs induce cell death.[18][19] Several assays can be used to detect the hallmark features of apoptosis.

Annexin V/PI Staining: This flow cytometry-based assay is a gold standard for detecting apoptosis.[10][20] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[20] Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells, which have lost membrane integrity.[20]

Experimental Workflow: Apoptosis Detection

A clear workflow ensures accurate differentiation between viable, apoptotic, and necrotic cells.

Apoptosis_Workflow A Treat Cells with Novel Purine Analogue B Harvest and Wash Cells A->B C Resuspend in Annexin V Binding Buffer B->C D Stain with FITC-Annexin V and Propidium Iodide (PI) C->D E Analyze by Flow Cytometry D->E F Quantify Viable, Early Apoptotic, Late Apoptotic, and Necrotic Cells E->F

Caption: Workflow for detecting apoptosis by Annexin V/PI staining.

Detailed Protocol: Annexin V/PI Staining
  • Cell Treatment: Treat cells with the purine analogue at relevant concentrations and time points.

  • Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[10]

  • Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[10]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[10]

Part 3: Target Engagement and Safety Profiling

For purine analogues designed as kinase inhibitors, it is essential to confirm target engagement and assess selectivity.[11][21] Additionally, evaluating potential off-target effects, such as cardiotoxicity, is a critical component of preclinical safety assessment.[22]

Kinase Inhibition Assays

Biochemical assays are used to determine the inhibitory activity of the novel purine analogue against its intended kinase target. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Expert Insight: It is crucial to perform these assays using purified, active kinase and a relevant substrate. The choice of detection method (e.g., fluorescence, luminescence, radioactivity) will depend on the specific kinase and available resources.

Off-Target Profiling

Kinase inhibitor selectivity is rarely absolute.[23] Therefore, it is important to screen the novel purine analogue against a panel of other kinases to assess its selectivity profile.[24] This can be done through large-scale kinase panel screening services.

Paradoxical Pathway Activation: It is important to be aware that kinase inhibitors can sometimes lead to the paradoxical activation of other signaling pathways.[25] This highlights the need for a thorough understanding of the compound's effects on the broader cellular signaling network.[25]

hERG Safety Assay: A Critical Safety Assessment

The human ether-à-go-go-related gene (hERG) encodes a potassium ion channel that plays a critical role in cardiac repolarization.[22][26] Inhibition of the hERG channel can lead to a potentially fatal cardiac arrhythmia.[22] Therefore, assessing the potential for a novel compound to block the hERG channel is a mandatory part of preclinical safety evaluation.[26]

Automated Patch-Clamp: This high-throughput technique is used to measure the ionic currents flowing through the hERG channels in cells stably expressing the channel.[26] The effect of the compound is determined by measuring the inhibition of the hERG current at various concentrations to calculate an IC50 value.[26]

Experimental Workflow: hERG Safety Assessment

A standardized workflow is crucial for reliable hERG safety data.

hERG_Workflow A Prepare hERG-expressing HEK293 Cells B Perform Automated Patch-Clamp Electrophysiology A->B C Apply Vehicle Control and Increasing Concentrations of Novel Purine Analogue B->C D Record hERG Channel Currents C->D E Calculate % Inhibition D->E F Determine hERG IC50 Value E->F

Caption: Workflow for assessing hERG channel inhibition.

Conclusion: Synthesizing a Comprehensive In Vitro Profile

The in vitro evaluation of novel purine analogues is a systematic and multi-faceted process. By following a logical progression from broad cytotoxicity screening to detailed mechanistic studies and safety profiling, researchers can build a comprehensive data package. This rigorous approach, grounded in scientific integrity and a deep understanding of the underlying biology, is essential for identifying promising drug candidates and making informed decisions in the drug development pipeline. The integration of multiple assay formats and a thorough analysis of on- and off-target effects will ultimately contribute to the development of safer and more effective therapies.

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An In-Depth Technical Guide to the Structural Characterization of Trifluoromethylated Purines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into the purine scaffold is a cornerstone of modern medicinal chemistry, profoundly enhancing metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] However, the very properties that make the CF₃ group so valuable also introduce unique challenges to its structural characterization. This guide provides a comprehensive, in-depth exploration of the essential analytical techniques required for the unambiguous structural elucidation of trifluoromethylated purines. We move beyond procedural lists to explain the causal relationships between the CF₃ group's electronic nature and the resulting analytical data, offering field-proven insights and detailed protocols to empower researchers in drug discovery and development.

The Foundational Impact of the Trifluoromethyl Group

Before delving into characterization methodologies, it is crucial to understand why the CF₃ group exerts such a profound influence. Unlike a simple methyl group, the trifluoromethyl moiety is a powerful electron-withdrawing group due to the high electronegativity of its three fluorine atoms.[3][4] This creates a strong C-F bond (bond dissociation energy of ~485 kJ/mol), which is highly resistant to enzymatic cleavage, thereby enhancing metabolic stability. Furthermore, its introduction increases lipophilicity (Hansch-Fujita π constant of +0.88), which is critical for membrane permeability and can modulate interactions within a protein's binding pocket through van der Waals forces, dipole-dipole interactions, and even halogen bonding.[1] These electronic and steric effects are directly observable in the analytical techniques discussed below.

The Core Analytical Toolkit: An Integrated Approach

G cluster_0 Characterization Workflow Compound Synthesized Trifluoromethylated Purine NMR NMR Spectroscopy (¹⁹F, ¹H, ¹³C, 2D) Compound->NMR Primary Structure & Connectivity MS Mass Spectrometry (HRMS, Fragmentation) Compound->MS Molecular Weight & Formula NMR->MS Cross-Validation Structure Confirmed Molecular Structure NMR->Structure Unambiguous Assignment MS->Structure Elemental Composition Xray X-ray Crystallography (If crystal obtained) Xray->Structure Absolute 3D Confirmation

Caption: Integrated workflow for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity

NMR is the most powerful tool for elucidating the precise connectivity of a molecule in solution. For trifluoromethylated compounds, a multi-nuclear approach is not just recommended; it is essential.

The ¹⁹F nucleus is ideal for NMR due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, making it a highly sensitive probe.[5][6]

  • Why it's the first step: A ¹⁹F NMR spectrum provides a direct and often clean window into the electronic environment of the CF₃ group. A singlet in the expected region is a strong primary indicator of successful trifluoromethylation.

  • Chemical Shifts (δ): The chemical shift of the CF₃ group is highly sensitive to its position on the purine ring. Generally, CF₃ groups on aromatic systems appear between -50 and -70 ppm (relative to CFCl₃).[6] Positional isomers (e.g., C2-CF₃ vs. C8-CF₃) will exhibit distinct chemical shifts, making ¹⁹F NMR an excellent tool for isomer differentiation.[7]

  • Coupling Constants (J): Long-range couplings (J-couplings) between fluorine and protons (ⁿJHF) or carbons (ⁿJCF) are invaluable. For instance, a ⁴JHF coupling between the CF₃ group and the H8 proton (or vice-versa) can definitively establish proximity. These couplings are typically small (1-5 Hz) but are routinely observable.[8][9]

The electron-withdrawing nature of the CF₃ group perturbs the chemical shifts of nearby nuclei.

  • ¹H NMR: Protons on the same ring as the CF₃ group will be shifted downfield (to higher ppm) due to deshielding.

  • ¹³C NMR: The carbon directly attached to the CF₃ group will appear as a quartet due to one-bond C-F coupling (¹JCF), which is typically large (250-300 Hz). Surrounding carbons will also show smaller couplings (²JCF, ³JCF), providing further evidence of connectivity.

For unambiguous assignment, two-dimensional (2D) experiments are critical.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei.[10][11] It is essential for assigning the carbons of the purine and any associated ribose or alkyl chains.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for placing the CF₃ group. It reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[10][12] Observing a correlation from a known proton (e.g., H8) to the CF₃ carbon (which appears as a quartet in the ¹³C dimension) provides definitive proof of its location.

G cluster_1 Key HMBC Correlation for C8-CF₃ Purine H2 Purine H2 C4 Purine C4 H2->C4 ³JCH C5 Purine C5 H2->C5 ²JCH C8_CF3 C8-CF₃

Caption: HMBC correlations confirm CF₃ placement.

Protocol 1: Standard NMR Characterization Workflow
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum to confirm general structure and purity.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Note the chemical shift and multiplicity of the CF₃ signal.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ or similar pulse sequence). Identify the characteristic quartet of the CF₃-bearing carbon.

  • 2D HSQC Acquisition: Run a standard sensitivity-enhanced HSQC experiment to assign all direct H-C correlations.

  • 2D HMBC Acquisition: Run a standard HMBC experiment, optimizing the long-range coupling delay (typically for ~8 Hz) to observe 2-3 bond correlations.[11]

  • Data Analysis: Systematically analyze the HMBC spectrum to find the key correlation between a known proton and the CF₃-bearing carbon, thereby confirming its position.

Mass Spectrometry (MS): Confirming Mass and Composition

MS provides the molecular weight and, with high resolution, the elemental formula of the compound.

  • Why it's essential: MS validates the molecular weight predicted from the proposed structure. High-Resolution Mass Spectrometry (HRMS) is the gold standard, providing a highly accurate mass measurement that can confirm the elemental composition and rule out alternative structures with the same nominal mass.[5][13]

  • Ionization Technique: Electrospray Ionization (ESI) is typically the method of choice for purine derivatives due to its soft nature, which usually preserves the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Fragmentation Patterns: While ESI is soft, some in-source fragmentation can occur, or tandem MS (MS/MS) can be performed. For trifluoromethylated compounds, characteristic neutral losses can be observed, such as the loss of HF (20 Da) or the CF₃ radical (69 Da).[14] However, fragmentation patterns in perfluorinated compounds can be complex and differ significantly from their hydrocarbon analogs.[15][16]

Protocol 2: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Acquisition: Acquire the spectrum in both positive and negative ion modes to identify the most stable molecular ion.

  • Data Analysis: Compare the measured accurate mass of the molecular ion peak with the theoretical mass calculated for the proposed elemental formula. The mass error should ideally be less than 5 ppm.

Table 1: Key Data for Structural Confirmation
TechniqueParameterTypical Value / Observation for CF₃-PurinesSignificance
¹⁹F NMR Chemical Shift (δ)-50 to -70 ppmConfirms presence and electronic environment of CF₃
¹³C NMR ¹JCF Coupling~250-300 Hz (quartet)Confirms direct C-CF₃ bond
HMBC ³JCH CorrelationCross-peak from known ¹H to ¹³C of CF₃Unambiguously determines CF₃ position
HRMS Mass Accuracy< 5 ppm errorConfirms elemental composition
MS/MS FragmentationNeutral loss of HF (20 Da) or CF₃ (69 Da)Supports structural assignment
X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous, three-dimensional map of the molecule in the solid state.[17]

  • Why it's the ultimate proof: It provides precise bond lengths, bond angles, and conformational information, leaving no doubt as to the compound's structure.[18][19] It is particularly powerful for definitively assigning the structure of unexpected isomers or reaction products.

  • Causality and Insights: The crystal structure can reveal how the trifluoromethyl group influences molecular packing through intermolecular interactions. The C-F bonds in the CF₃ group have been shown to average around 1.35 Å.[20] Analysis can also shed light on hydrogen bonding networks and other non-covalent interactions that are critical for drug-receptor binding.

  • The Challenge: The primary limitation is the often-difficult and time-consuming process of growing diffraction-quality single crystals.[17]

Protocol 3: Single Crystal Growth (Vapor Diffusion)
  • Solvent Selection: Identify a solvent in which the compound is soluble and a miscible "anti-solvent" in which it is poorly soluble.

  • Setup: Dissolve a small amount of the purified compound in the primary solvent in a small vial. Place this open vial inside a larger, sealed jar containing a reservoir of the anti-solvent.

  • Diffusion: Over several days or weeks, the anti-solvent will slowly diffuse into the vial, gradually decreasing the solubility of the compound and promoting slow, ordered crystal growth.

  • Analysis: Once suitable crystals have formed, they can be mounted and analyzed using an X-ray diffractometer.

Advanced & Orthogonal Techniques

Computational Chemistry

Density Functional Theory (DFT) calculations have become a powerful tool to complement experimental data. DFT can be used to predict ¹⁹F and ¹³C NMR chemical shifts.[21][22] By calculating the theoretical spectra for all possible isomers and comparing them to the experimental data, one can gain additional confidence in the structural assignment. Methods like ωB97XD with an appropriate basis set have shown good accuracy for predicting ¹⁹F chemical shifts.[23]

Vibrational Spectroscopy (FTIR)

Fourier-transform infrared (FTIR) spectroscopy can provide supporting evidence. The C-F bonds of a trifluoromethyl group give rise to very strong, characteristic stretching vibrations, typically found in the 1000-1200 cm⁻¹ region of the spectrum.

Conclusion

The structural characterization of trifluoromethylated purines requires a methodical, multi-technique approach. While ¹⁹F NMR offers the most direct confirmation of trifluoromethylation, it is the synergistic use of 1D and 2D NMR, high-resolution mass spectrometry, and, when feasible, X-ray crystallography that provides the irrefutable proof required for advancing a compound in the drug development pipeline. By understanding the causal links between the CF₃ group's unique properties and the resulting spectroscopic data, researchers can navigate the characterization process with confidence and precision.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]

  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. (2022). RSC Publishing. [Link]

  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. (2022). ChemRxiv. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]

  • A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. (2022). RSC Publishing. [Link]

  • Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. (n.d.). Royal Society of Chemistry. [Link]

  • (Open Access) A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. (2022). SciSpace. [Link]

  • Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. (2020). ACS Publications. [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025). LCGC International. [Link]

  • nmr hsqc hmbc: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. (2013). PubMed. [Link]

  • High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. (2019). ACS Publications. [Link]

  • Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. (n.d.). PMC - NIH. [Link]

  • HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). NIH. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Mass spectra of fluorocarbons. (n.d.). NIST. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. (2022). PMC - PubMed Central. [Link]

  • Inverse Heteronuclear Correlation - 2D NMR Experiments. (2019). AZoM. [Link]

  • 19 f chemical shifts and coupling constants. (n.d.). Slideshare. [Link]

    • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. [Link]

  • 19F Chemical Shifts and Coupling Constants. (n.d.). UCSB Chem and Biochem NMR Facility. [Link]

  • Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. (2020). PubMed. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

  • 19Flourine NMR. (n.d.). NMR Service. [Link]

  • Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

  • Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90. (n.d.). MDPI. [Link]

  • Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. (n.d.). PMC - NIH. [Link]

  • Synthesis, spectroscopy and structure of CF3CH2OCN, CF3CH2NCO, and (CF3CH2O)2CNH. (n.d.). RSC Publishing. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). University of Massachusetts Lowell. [Link]

  • X-ray crystallography. (n.d.). Wikipedia. [Link]

  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (2023). PMC - NIH. [Link]

  • Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. (1967). PubMed. [Link]

  • Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. (2023). NIH. [Link]

  • Understanding x-ray crystallography structures. (2021). YouTube. [Link]

  • Synthesis of α-CF3 and α-CF2H amines via the aminofluorination of fluorinated alkenes. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Synthesis of CF3-Containing Spirocyclic Indolines via a Red-Light-Mediated Trifluoromethylation/Dearomatization Cascade. (2021). PubMed. [Link]

  • Revealing the Crystal Structure of the Purine Base Xanthine with Three-Dimensional (3D) Electron Diffraction. (n.d.). PMC - PubMed Central. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PubMed Central. [Link]

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Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of 9-Methyl-6-(trifluoromethyl)-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Guide to Investigating a Novel Purine Analog

The compound 9-Methyl-6-(trifluoromethyl)-9H-purin-2-amine represents a novel synthetic purine derivative. Purine analogs are a well-established class of molecules with significant therapeutic and research applications, often acting as modulators of critical cellular processes by mimicking endogenous purines.[1][2][3] The incorporation of a trifluoromethyl group can enhance metabolic stability and cellular permeability, potentially increasing the compound's efficacy and duration of action.[4] Given the lack of specific literature on this particular molecule, this document serves as a comprehensive guide for researchers to initiate its characterization in a cell culture setting. The following protocols are designed to be a starting point for determining its solubility, cytotoxicity, and potential mechanism of action, providing a solid foundation for further investigation.

Physicochemical Properties and Reagent Preparation

A critical first step in working with any new compound is to understand its physical and chemical properties to ensure proper handling and preparation for cell-based assays.

Solubility Assessment and Stock Solution Preparation

The solubility of a compound is paramount for its biological activity in vitro. Many organic small molecules exhibit poor aqueous solubility and require an organic solvent for initial dissolution. Dimethyl sulfoxide (DMSO) is a common choice due to its broad solvency and relatively low toxicity to cells at low concentrations.[5][6]

Table 1: Recommended Solvents and Storage Conditions

ParameterRecommendationRationale
Primary Solvent Dimethyl sulfoxide (DMSO), cell culture gradeHigh solvency for a wide range of organic compounds.[5][6]
Stock Concentration 10-50 mMA concentrated stock allows for minimal solvent addition to the final culture medium.
Storage of Stock Aliquot and store at -20°C or -80°C; avoid repeated freeze-thaw cycles.[6]Prevents degradation of the compound and maintains its activity over time.
Final DMSO in Media ≤ 0.5% (v/v)Higher concentrations of DMSO can be toxic to cells and may influence experimental outcomes.[6]

Protocol 1: Preparation of a 10 mM Stock Solution

  • Weighing the Compound: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 10 mM stock solution of a compound with a molecular weight of 217.15 g/mol , you would weigh 0.21715 mg.

  • Dissolution in DMSO: Add the appropriate volume of sterile, cell culture grade DMSO to the tube to achieve a 10 mM concentration.

  • Ensuring Complete Solubilization: Vortex the solution vigorously. If necessary, gently warm the tube to 37°C in a water bath to aid dissolution.[5] Visually inspect the solution to ensure there are no visible particles.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This is crucial for preventing contamination of your cell cultures.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C.

Initial Cytotoxicity Screening: The MTT Assay

The first step in characterizing the biological effect of a novel compound is to determine its impact on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess metabolic activity, which serves as an indicator of cell viability.[7][8]

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Data Analysis seed_cells Seed cells in a 96-well plate prepare_dilutions Prepare serial dilutions of the compound treat_cells Treat cells with the compound prepare_dilutions->treat_cells add_mtt Add MTT reagent incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve and determine IC50 calculate_viability->plot_curve

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol 2: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Culture your chosen cell line to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7][8]

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete cell culture medium from your 10 mM stock solution. A common starting range is from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[7]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Investigating the Mechanism of Action: A Hypothetical Approach

Based on the purine scaffold, it is plausible that this compound may act as a kinase inhibitor or interfere with nucleotide metabolism, potentially leading to cell cycle arrest and/or apoptosis.[2][3][9]

Hypothesized Signaling Pathway Inhibition

Many purine analogs are known to compete with ATP for the active site of kinases, which are crucial regulators of cell signaling pathways controlling proliferation, survival, and apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Growth Factor Receptor kinase1 Kinase 1 (e.g., PI3K) receptor->kinase1 kinase2 Kinase 2 (e.g., Akt) kinase1->kinase2 kinase3 Kinase 3 (e.g., mTOR) kinase2->kinase3 transcription Transcription Factors kinase3->transcription apoptosis Apoptosis kinase3->apoptosis compound 9-Methyl-6-(trifluoromethyl) -9h-purin-2-amine compound->kinase1 Inhibition proliferation Cell Proliferation & Survival transcription->proliferation

Caption: Hypothetical inhibition of a pro-survival signaling pathway.

Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

To complement the MTT assay, which measures metabolic activity, the LDH assay quantifies cell membrane integrity by measuring the release of lactate dehydrogenase from damaged cells.[10]

  • Experimental Setup: Seed and treat cells with the compound as described in the MTT assay protocol (Protocol 2, steps 1 and 2).

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Assay:

    • Use a commercially available LDH cytotoxicity assay kit.

    • Follow the manufacturer's instructions to mix the supernatant with the assay reagents.

    • Incubate the reaction mixture for the recommended time.

  • Data Acquisition: Measure the absorbance at the wavelength specified in the kit's protocol.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (untreated and maximum LDH release controls).

Concluding Remarks and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically determining its solubility and cytotoxic profile, researchers can establish a foundation for more in-depth mechanistic studies. Should the compound exhibit significant cytotoxic activity, further investigations could include cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V/PI staining), and target identification studies such as kinase profiling or transcriptomic analysis.[8][9] These subsequent experiments will be crucial in elucidating the specific molecular targets and signaling pathways affected by this novel purine analog.

References

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1473, 19–32.
  • Mapa, S. T., et al. (2020). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 7, 100778.
  • Design and Synthesis of Novel Purine Analogues as Potential IL‐1β Inhibitors Targeting Vascular Inflamm
  • Mapa, S. T., et al. (2020). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 7, 100778.
  • Assays for detection of purine metabolites. (1997). Google Patents.
  • Design and Synthesis of Novel Purine Analogues as Potential IL‐1β Inhibitors Targeting Vascular Inflammation. (2021). ResearchGate. Retrieved from [Link]

  • Hu, Y. L., Liu, X., & Lu, M. (2010). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Journal of the Mexican Chemical Society, 54(2), 73-77.
  • Valdman, A. N., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56093.
  • Larsen, A. K., et al. (2007). Substituted Purine Analogues Define a Novel Structural Class of Catalytic Topoisomerase II Inhibitors. Molecular Cancer Therapeutics, 6(5), 1687–1696.
  • How can I dissolve hydrophobic compounds in DMEM media? (2015). ResearchGate. Retrieved from [Link]

  • Actions of purine analogs: enzyme specificity studies as a basis for interpretation and design. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Purine analogues – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Kufe, D. W., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker.
  • Synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs as prodrugs for suicide gene therapy of cancer. (2005). Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 881-885.
  • Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo Molecular Technologies, Inc. Retrieved from [Link]

  • Small Molecules. (n.d.). Captivate Bio. Retrieved from [Link]

  • Hu, Y. L., Liu, X., & Lu, M. (2010). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. ResearchGate. Retrieved from [Link]

  • Identification of primary cellular targets of purine analogues in human tumor cell lines by microarray analysis. (2005). Cancer Research, 65(9 Supplement), 350.
  • Biological activities of purine analogues: a review. (2015). ResearchGate. Retrieved from [Link]

  • Synthesis and in vivo antitumor activity of 2-amino-9H-purine-6-sulfenamide, -sulfinamide, and -sulfonamide and related purine ribonucleosides. (1987). Journal of Medicinal Chemistry, 30(5), 814–821.

Sources

how to dissolve 9-Methyl-6-(trifluoromethyl)-9h-purin-2-amine for experiments

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Solubilization of Novel Purine Analogs: A Case Study on 9-Methyl-6-(trifluoromethyl)-9H-purin-2-amine

Abstract

This document provides a comprehensive guide and a systematic protocol for the solubilization of this compound, a representative novel purine analog for experimental use. Due to the limited publicly available data on this specific molecule, this guide synthesizes first-principle chemical knowledge with established best practices for handling sparingly soluble research compounds. We present a tiered strategy for solvent selection and a detailed workflow for preparing stock solutions, emphasizing the rationale behind each step to ensure experimental reproducibility and compound integrity. The protocols herein are designed for researchers in pharmacology, biochemistry, and drug development.

Introduction: Understanding the Molecule

This compound is a substituted purine. An understanding of its structural components is critical for predicting its solubility behavior.

  • Purine Core: The bicyclic purine structure is aromatic and contains four nitrogen atoms, making it weakly basic. Its flat, planar structure can lead to crystal lattice packing, often resulting in poor aqueous solubility.

  • 2-amino Group (-NH₂): This group can act as both a hydrogen bond donor and acceptor, which can slightly improve aqueous solubility compared to an unsubstituted purine. It also provides a site for protonation in acidic conditions.

  • 9-Methyl Group (-CH₃): The methyl group is nonpolar and adds hydrophobicity. Its position at N9 prevents tautomerization at that site.

  • 6-Trifluoromethyl Group (-CF₃): This is the most influential substituent. The -CF₃ group is a strong electron-withdrawing group and is highly lipophilic (hydrophobic). Its presence significantly increases the molecule's overall hydrophobicity, strongly suggesting that aqueous solubility will be very low.

Based on this structural analysis, we can hypothesize that the compound will be sparingly soluble in water but will exhibit good solubility in polar aprotic organic solvents.

Tiered Strategy for Solvent Selection

A systematic approach is essential when working with a compound of unknown solubility. We recommend a tiered approach starting with the most common and biocompatible solvents first.

The workflow begins with a systematic solvent test, starting with the most common and biocompatible solvents. This tiered approach ensures that a suitable solvent is identified efficiently while minimizing potential interference with downstream biological assays.

G compound Weigh Compound (e.g., 1-5 mg) dmso Tier 1: Add DMSO (e.g., 100-200 µL) compound->dmso vortex Vortex Thoroughly dmso->vortex check1 Visually Inspect Is it fully dissolved? vortex->check1 check3 Visually Inspect Is it fully dissolved? vortex->check3 sonicate Tier 2: Sonicate (5-10 min intervals) check1->sonicate No success Solution Ready Proceed to make stock check1->success Yes check2 Visually Inspect Is it fully dissolved? sonicate->check2 warm Tier 3: Gentle Warming (30-40°C) check2->warm No check2->success Yes warm->vortex check3->success Yes fail Consider Alternative Solvents (e.g., DMF, NMP) or Formulation Strategy check3->fail No

Figure 1. Decision workflow for solubilizing a novel purine analog.

Table 1: Recommended Solvents and Properties
Tier Solvent Type Key Considerations
1 Dimethyl Sulfoxide (DMSO)Polar AproticExcellent solubilizing power for many organic molecules.[1] Widely used for stock solutions. Can be toxic to some cells at concentrations >0.5%.[2]
1 Ethanol (EtOH)Polar ProticLess toxic than DMSO. Good for compounds with some polarity. May not be as effective for highly lipophilic molecules.
2 N,N-Dimethylformamide (DMF)Polar AproticStronger solvent than DMSO for some compounds. Higher toxicity; use with caution.
2 N-Methyl-2-pyrrolidone (NMP)Polar AproticHigh boiling point and strong solubilizing power. Use as a last resort due to potential toxicity and reactivity.
3 Aqueous Buffers (with pH adjustment)AqueousOnly for compounds with ionizable groups. Test in small aliquots. May require co-solvents.

Detailed Experimental Protocols

Safety Precaution: Always consult the Safety Data Sheet (SDS) for any compound before handling.[3][4][5][6][7] Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol is the recommended starting point for creating a high-concentration stock solution.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer

  • Bath sonicator

Calculation: First, determine the molecular weight (MW) of the compound. For C₇H₆F₃N₅, the MW is approximately 217.15 g/mol .

To make 1 mL of a 10 mM stock solution:

  • Mass (mg) = Molarity (mol/L) × Volume (L) × MW ( g/mol ) × 1000 (mg/g)

  • Mass (mg) = 0.010 mol/L × 0.001 L × 217.15 g/mol × 1000 mg/g

  • Mass (mg) = 2.17 mg

Procedure:

  • Weighing: Accurately weigh out 2.17 mg of the compound using an analytical balance and transfer it into a sterile, pre-labeled vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

  • Initial Mixing: Cap the vial securely and vortex the mixture vigorously for 1-2 minutes.

  • Visual Inspection: Check the solution against a light source. If any solid particles are visible, proceed to the next step. If the solution is clear, the stock is ready.

  • Sonication (if needed): Place the vial in a bath sonicator. Sonicate for 5-10 minute intervals.[8][9] After each interval, remove the vial, vortex, and visually inspect. The application of ultrasonic waves helps break down particle agglomerates and increases the rate of dissolution.[10][11]

  • Gentle Warming (if needed): If the compound remains insoluble, place the vial in a water bath or heating block set to 30-40°C for 10-15 minutes. Caution: Do not exceed 40°C, as higher temperatures may risk compound degradation. Vortex intermittently.

  • Final Check: Once a clear solution is obtained, allow it to cool to room temperature. Inspect again to ensure no precipitation has occurred.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the DMSO stock into an aqueous cell culture medium.

Key Principle: The final concentration of DMSO in the assay should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced cytotoxicity.[1]

Procedure:

  • Determine Final Concentration: Decide on the final concentration of the compound needed for your experiment (e.g., 10 µM).

  • Calculate Dilution Factor:

    • Stock Concentration = 10 mM = 10,000 µM

    • Final Concentration = 10 µM

    • Dilution Factor = 10,000 µM / 10 µM = 1000x

  • Serial Dilution (Recommended): To avoid precipitation from a large, single dilution step, perform a serial or intermediate dilution.

    • Step A (Intermediate Dilution): Prepare a 100 µM intermediate solution by adding 2 µL of the 10 mM stock to 198 µL of cell culture medium. Mix gently by pipetting.

    • Step B (Final Dilution): Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve the final 10 µM concentration in 1 mL.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. For a 1000x dilution, this would be 1 µL of DMSO per 1 mL of medium (0.1% DMSO).

  • Mix and Use: Gently mix the final working solution and the vehicle control before adding them to your cells. Use the solutions immediately after preparation.

Troubleshooting and Advanced Considerations

  • Precipitation in Aqueous Media: If the compound precipitates upon dilution into your assay buffer, the final concentration may be above its aqueous solubility limit.

    • Solution: Lower the final test concentration. Alternatively, consider formulation strategies such as using co-solvents (e.g., Pluronic® F-68, PEG400) or cyclodextrins, but be aware these can interfere with some assays.[6]

  • pH-Dependent Solubility: The 2-amino group on the purine ring is basic and can be protonated at acidic pH. This can potentially increase aqueous solubility.

    • Strategy: For in vitro biochemical assays (not cell-based), you can test solubility in buffers of varying pH (e.g., pH 5.0 vs. 7.4). By adjusting the pH of a solution, molecules that can be protonated (bases) or deprotonated (acids) may become more soluble in water.[][13][14]

  • Compound Stability: Store stock solutions in the dark at low temperatures (-20°C or -80°C) to minimize degradation. Avoid repeated freeze-thaw cycles by making single-use aliquots.

Conclusion

The successful dissolution of this compound, and other novel hydrophobic purine analogs, is achievable through a systematic, multi-tiered approach. Starting with DMSO and employing physical methods like vortexing and sonication will resolve solubility for most applications. For cell-based assays, careful serial dilution is paramount to prevent precipitation and minimize solvent toxicity. By understanding the physicochemical properties of the molecule and following these detailed protocols, researchers can prepare reliable and reproducible solutions to advance their experimental objectives.

References

  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Available at: [Link]

  • Envirostar. (2023, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available at: [Link]

  • Ibie, C. O., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Available at: [Link]

  • ResearchGate. (2019, January 23). Sonication speeds up dissolution or actually increase solubility?. Available at: [Link]

  • Fallacara, A. L., et al. (2022). Design and Synthesis of Novel Purine Analogues as Potential IL‐1β Inhibitors Targeting Vascular Inflammation. ChemMedChem. Available at: [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

  • Al-Akayleh, F., et al. (2021). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances. Available at: [Link]

Sources

analytical techniques for detecting 9-Methyl-6-(trifluoromethyl)-9h-purin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Analytical Characterization of 9-Methyl-6-(trifluoromethyl)-9H-purin-2-amine

Abstract

This comprehensive guide outlines robust analytical methodologies for the detection, quantification, and structural elucidation of this compound (CAS: 2789-03-9), a substituted purine derivative.[1] The introduction of a trifluoromethyl group significantly influences the molecule's chemical properties, including its metabolic stability and binding affinity, making it a compound of interest in pharmaceutical and chemical research.[2] This document provides detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques collectively form a powerful toolkit for researchers, scientists, and drug development professionals, enabling comprehensive characterization from routine purity checks to sensitive bioanalysis.

Introduction and Analytical Strategy

This compound is a heterocyclic compound featuring a purine core, a structure fundamental to various biological processes.[3] The strategic placement of a methyl group at the N-9 position and a trifluoromethyl group at the C-6 position creates a unique chemical entity whose analytical characterization is paramount for quality control, metabolic studies, and pharmacokinetic assessments.

Given the absence of standardized public methods for this specific analyte, this guide presents a multi-faceted analytical strategy. The rationale is to leverage orthogonal techniques that provide complementary information:

  • Chromatographic Separation (HPLC/LC-MS): Essential for isolating the analyte from complex matrices and for quantification. Reversed-phase chromatography is the method of choice, as it is well-suited for separating purine derivatives.[4][5]

  • Mass Spectrometry (MS/MS): Provides high-sensitivity detection and structural confirmation through characteristic fragmentation patterns. The trifluoromethyl group offers a distinct signature, often involving the neutral loss of 69 Da (CF₃).[2]

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): The definitive technique for unambiguous structural elucidation, confirming the precise arrangement of atoms and functional groups within the molecule.[3] ¹⁹F NMR is particularly powerful for verifying the integrity of the trifluoromethyl group.[6]

The following sections detail the protocols for each technique, explaining the causality behind experimental choices to ensure method robustness and scientific integrity.

Logical Relationship of Analytical Techniques

G Analyte 9-Methyl-6-(trifluoromethyl) -9h-purin-2-amine HPLC HPLC-UV Analyte->HPLC LCMS LC-MS/MS Analyte->LCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Analyte->NMR Quant Quantification & Purity Assessment HPLC->Quant Provides ID Sensitive Identification & Confirmation LCMS->ID Provides Struct Unambiguous Structure Elucidation NMR->Struct Provides

Caption: Interrelation of analytical techniques for comprehensive characterization.

Compound Properties

A summary of the key physical and chemical properties of the target analyte is provided below.

PropertyValueSource
IUPAC Name This compound-
CAS Number 2789-03-9[1]
Molecular Formula C₇H₆F₃N₅[1]
Molecular Weight 217.15 g/mol [1]
Structure Chemical structure of this compound(Structure generated based on IUPAC name)

Chromatographic Analysis: HPLC-UV Protocol

High-Performance Liquid Chromatography with UV detection is a robust and widely accessible technique for determining the purity and concentration of the analyte in non-complex samples, such as reaction mixtures or formulated products.

Rationale for Method Design: A C18 reversed-phase column is selected for its versatility and effectiveness in retaining and separating moderately polar purine analogues. The mobile phase consists of a buffered aqueous solution and an organic modifier (methanol or acetonitrile). A buffer is critical to maintain a consistent pH, thereby ensuring a stable ionization state for the analyte's amine group and purine ring nitrogens, which leads to reproducible retention times and sharp peak shapes.[4] A wavelength of ~260 nm is chosen as purine systems typically exhibit strong absorbance in this region.

Protocol 3.1: HPLC-UV Analysis
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    Parameter Recommended Setting
    Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
    Mobile Phase A 20 mM Ammonium Acetate in Water, pH 4.5
    Mobile Phase B Acetonitrile
    Gradient 10% B to 70% B over 15 minutes, then hold for 2 minutes
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 10 µL

    | Detection Wavelength | 260 nm |

  • Sample Preparation (Standard):

    • Prepare a 1.0 mg/mL stock solution of the analyte in methanol.

    • Serially dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.

    • Inject the calibration standards, starting with the lowest concentration.

    • Inject the unknown samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the unknown samples using the calibration curve.

High-Sensitivity Analysis: LC-MS/MS Protocol

For applications requiring high sensitivity and selectivity, such as bioanalysis of plasma or tissue samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This protocol utilizes Multiple Reaction Monitoring (MRM) for precise quantification.

Rationale for Method Design: The method leverages the chromatographic separation established in the HPLC-UV protocol. Electrospray Ionization (ESI) in positive mode is chosen because the basic nitrogens on the purine ring and the primary amine are readily protonated. In the tandem mass spectrometer, the protonated parent ion ([M+H]⁺) is selected and fragmented. The resulting product ions are specific to the analyte's structure, providing a high degree of confidence in identification and quantification, even at very low levels.[7]

Protocol 4.1: LC-MS/MS Analysis
  • Instrumentation:

    • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC Conditions:

    • Utilize the same column and mobile phases as in Protocol 3.1, but a faster gradient and lower flow rate (e.g., 0.4 mL/min) compatible with the MS inlet may be optimal.

  • MS/MS Conditions (Predicted):

    Parameter Recommended Setting
    Ionization Mode Electrospray Ionization (ESI), Positive
    Precursor Ion (Q1) m/z 218.1 ([M+H]⁺)
    Product Ion 1 (Q3) m/z 149.1 (Predicted; loss of CF₃ + NH₃)
    Product Ion 2 (Q3) m/z 201.1 (Predicted; loss of NH₃)
    Dwell Time 100 ms
    Collision Energy (CE) To be optimized empirically for each transition

    | Capillary Voltage | ~3.5 kV |

  • Sample Preparation (Biological Matrix - Plasma):

    • This protocol describes a protein precipitation method, a common and effective technique for cleaning up plasma samples.[8]

    • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.[8]

    • Vortex briefly and transfer to an autosampler vial for injection.

Workflow for Biological Sample Preparation

G Start Plasma Sample (100 µL) Step1 Add 300 µL Acetonitrile (+ Internal Standard) Start->Step1 Step2 Vortex (1 min) Step1->Step2 Step3 Centrifuge (14,000 x g, 10 min) Step2->Step3 Step4 Collect Supernatant Step3->Step4 Step5 Evaporate to Dryness (Nitrogen Stream) Step4->Step5 Step6 Reconstitute (100 µL Mobile Phase) Step5->Step6 End Inject into LC-MS/MS Step6->End

Sources

Application Notes and Protocols for High-Throughput Screening of 9-Methyl-6-(trifluoromethyl)-9h-purin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Purine Derivative in Drug Discovery

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and a significant number of approved therapeutic agents.[1][2] These compounds are known to interact with a wide array of biological targets, most notably protein kinases and G protein-coupled receptors (GPCRs), making them a fertile ground for drug discovery.[3][4] This application note introduces 9-Methyl-6-(trifluoromethyl)-9h-purin-2-amine , a novel substituted purine with potential for selective modulation of key cellular signaling pathways. The presence of a trifluoromethyl group can enhance metabolic stability and membrane permeability, while the specific substitution pattern on the purine ring suggests potential for high-affinity interactions with ATP-binding sites or receptor pockets.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in high-throughput screening (HTS) assays. We will explore two robust and widely adopted HTS methodologies: a biochemical assay for kinase activity and a cell-based assay for GPCR modulation. The protocols detailed herein are designed to be adaptable and provide a solid foundation for identifying and characterizing the biological activity of this promising compound.

Hypothetical Target Rationale: Kinases and GPCRs

Given the structural similarity of this compound to known ATP-competitive inhibitors and receptor ligands, we hypothesize its potential activity against two major classes of drug targets:

  • Protein Kinases: As central regulators of cellular processes, protein kinases have become a major focus for drug discovery, particularly in oncology and immunology.[3][5] The purine core of our compound of interest can mimic the adenine ring of ATP, making it a prime candidate for a kinase inhibitor.

  • G Protein-Coupled Receptors (GPCRs): This large family of transmembrane receptors is the target of over 30% of all FDA-approved drugs.[6] Certain purinergic GPCRs are activated by adenosine and ATP, suggesting that purine derivatives could act as agonists or antagonists.

The following sections will provide detailed protocols for screening this compound against a representative member of each of these target classes.

Biochemical Screening: TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust technology for HTS, offering a large assay window and reduced background interference compared to standard FRET.[7][8] This assay measures the phosphorylation of a substrate by a kinase.

Principle of the TR-FRET Kinase Assay

The assay utilizes a long-lifetime lanthanide chelate (e.g., Terbium) as the FRET donor, conjugated to an anti-phospho-substrate antibody. The FRET acceptor (e.g., Fluorescein) is conjugated to the kinase substrate. When the substrate is phosphorylated by the kinase, the phospho-specific antibody binds to it, bringing the donor and acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. Inhibition of the kinase by a compound like this compound leads to a decrease in substrate phosphorylation, and consequently, a reduced TR-FRET signal.[9]

TR_FRET_Kinase_Assay cluster_0 Kinase Activity cluster_1 Detection cluster_2 Inhibition Kinase Kinase Phosphorylated_Substrate-Acceptor Phosphorylated_Substrate-Acceptor Kinase->Phosphorylated_Substrate-Acceptor Phosphorylation ATP ATP ATP->Kinase Substrate-Acceptor Substrate-Acceptor Substrate-Acceptor->Kinase Antibody-Donor Antibody-Donor Phosphorylated_Substrate-Acceptor->Antibody-Donor Binding TR-FRET_Signal TR-FRET_Signal Antibody-Donor->TR-FRET_Signal Energy Transfer Inhibitor 9-Methyl-6-(trifluoromethyl) -9h-purin-2-amine Inhibitor->Kinase Blocks ATP binding

Caption: TR-FRET Kinase Assay Principle.

Protocol: TR-FRET Kinase Assay

Materials:

  • Kinase of interest (e.g., a specific tyrosine or serine/threonine kinase)

  • Fluorescein-labeled substrate peptide

  • Terbium-labeled anti-phospho-substrate antibody

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Stop Solution (e.g., 10 mM EDTA in assay buffer)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well low-volume black plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound in DMSO.

    • Using an acoustic liquid handler, dispense 20 nL of each compound dilution into the assay plate.

    • For controls, dispense DMSO only (negative control) and a known inhibitor (positive control).

  • Kinase Reaction:

    • Prepare a 2X kinase solution in assay buffer.

    • Prepare a 2X substrate/ATP solution in assay buffer.

    • Add 5 µL of the 2X kinase solution to each well of the assay plate.

    • Incubate for 10 minutes at room temperature.

    • Add 5 µL of the 2X substrate/ATP solution to initiate the reaction.

    • Incubate for 60 minutes at room temperature. The final reaction volume is 10 µL.

  • Detection:

    • Prepare a 2X detection mix containing the Terbium-labeled antibody and EDTA in assay buffer.

    • Add 10 µL of the detection mix to each well to stop the kinase reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader. Excite at 340 nm and measure emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

Data Analysis and Interpretation

The percent inhibition is calculated as follows:

% Inhibition = 100 * (1 - (Ratio_Sample - Ratio_Negative_Control) / (Ratio_Positive_Control - Ratio_Negative_Control))

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

ParameterRecommended Value
Final Compound Concentration1 nM - 100 µM
Final Kinase Concentration0.1 - 5 nM (enzyme-dependent)
Final Substrate ConcentrationKm value for the substrate
Final ATP ConcentrationKm value for ATP
Incubation Times60 min (kinase reaction), 60 min (detection)
Plate Format384-well

Cell-Based Screening: Luciferase Reporter Assay for GPCR Activity

Cell-based assays are crucial for understanding a compound's activity in a more physiologically relevant context.[10][11] A luciferase reporter assay is a common method to measure GPCR activation, particularly for those that signal through cyclic AMP (cAMP).[12]

Principle of the Luciferase Reporter Assay

This assay utilizes a cell line stably expressing the GPCR of interest and a reporter construct containing a cAMP response element (CRE) upstream of the luciferase gene. When an agonist binds to a Gs-coupled GPCR, adenylyl cyclase is activated, leading to an increase in intracellular cAMP. cAMP then binds to protein kinase A (PKA), which in turn phosphorylates and activates the CRE-binding protein (CREB). Activated CREB binds to the CRE in the reporter construct, driving the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to the level of GPCR activation.[13] For a Gi-coupled receptor, an agonist will decrease cAMP levels, leading to a reduction in luciferase expression (this is typically measured by first stimulating adenylyl cyclase with forskolin). This compound can be screened for both agonist and antagonist activity.

Luciferase_Reporter_Assay cluster_0 GPCR Signaling Cascade cluster_1 Reporter Gene Expression Ligand 9-Methyl-6-(trifluoromethyl) -9h-purin-2-amine GPCR GPCR Ligand->GPCR Binds G_Protein G Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB Phospho-CREB CREB->pCREB CRE cAMP Response Element pCREB->CRE Binds Luciferase_Gene Luciferase_Gene CRE->Luciferase_Gene Drives Transcription Luciferase_Protein Luciferase_Protein Luciferase_Gene->Luciferase_Protein Translation Light_Signal Light_Signal Luciferase_Protein->Light_Signal Produces Light (with substrate)

Caption: Luciferase Reporter Assay Workflow.

Protocol: Luciferase Reporter Assay

Materials:

  • HEK293 cells stably expressing the GPCR of interest and a CRE-luciferase reporter construct

  • Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Assay Medium (e.g., serum-free DMEM)

  • This compound (dissolved in DMSO)

  • Known agonist and antagonist for the GPCR

  • Luciferase assay reagent (containing luciferin)

  • 384-well white opaque cell culture plates

  • Luminometer

Procedure:

Day 1: Cell Plating

  • Harvest and count the cells.

  • Resuspend the cells in culture medium to a density of 2 x 10^5 cells/mL.

  • Dispense 50 µL of the cell suspension into each well of a 384-well white plate (10,000 cells/well).

  • Incubate overnight at 37°C in a 5% CO2 incubator.

Day 2: Compound Treatment

  • Agonist Mode:

    • Prepare serial dilutions of this compound and a known agonist in assay medium.

    • Remove the culture medium from the cells and add 20 µL of the compound dilutions.

    • Incubate for 6 hours at 37°C in a 5% CO2 incubator.

  • Antagonist Mode:

    • Prepare serial dilutions of this compound and a known antagonist in assay medium.

    • Add 10 µL of the compound dilutions to the cells and incubate for 30 minutes.

    • Add 10 µL of the known agonist at its EC80 concentration to all wells (except for the negative control).

    • Incubate for 6 hours at 37°C in a 5% CO2 incubator.

Day 3: Luminescence Reading

  • Equilibrate the plate and the luciferase assay reagent to room temperature.

  • Add 20 µL of the luciferase assay reagent to each well.

  • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Read the luminescence on a plate-based luminometer.

Data Analysis and Interpretation

The relative light units (RLU) are proportional to the level of luciferase expression.

  • Agonist Mode: The fold activation is calculated by dividing the RLU of the sample by the RLU of the vehicle control. EC50 values are determined by plotting the fold activation against the logarithm of the compound concentration.

  • Antagonist Mode: The percent inhibition is calculated relative to the signal produced by the agonist alone. IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration.

ParameterRecommended Value
Cell Density10,000 cells/well
Compound Concentration1 nM - 100 µM
Incubation Time6 hours
Agonist (for antagonist mode)EC80 concentration
Plate Format384-well

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound in a high-throughput screening setting. The TR-FRET kinase assay offers a direct and sensitive method for identifying potential kinase inhibitors, while the luciferase reporter assay provides valuable insights into the compound's activity at a specific GPCR in a cellular context.

Positive hits from these primary screens should be further validated through secondary assays, including orthogonal assays to rule out technology-specific artifacts, and dose-response studies to confirm potency. Subsequent studies may include selectivity profiling against a panel of kinases or GPCRs to determine the compound's specificity, as well as biophysical and structural studies to elucidate its mechanism of action. The exploration of this novel purine derivative holds promise for the discovery of new chemical probes and potential therapeutic leads.

References

  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers - DCReport.org. (2025, September 15). Retrieved January 10, 2026, from [Link]

  • High-Throughput GPCR Assay Development - Agilent. (2021, February 2). Retrieved January 10, 2026, from [Link]

  • Celtarys – High-Throughput Screening of GPCRs for Drug Discovery. (n.d.). Retrieved January 10, 2026, from [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (2024, May 17). Retrieved January 10, 2026, from [Link]

  • Recent progress in assays for GPCR drug discovery. (n.d.). Retrieved January 10, 2026, from [Link]

  • INDIGO Biosciences' Luciferase Reporter Assay Tutorial, 96-Well Format, Non-Preincubation Protocol - YouTube. (2023, March 8). Retrieved January 10, 2026, from [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC. (n.d.). Retrieved January 10, 2026, from [Link]

  • INDIGO Biosciences' Luciferase Reporter Assay Tutorial, 96-Well Format, Preincubation Protocol - YouTube. (2023, April 12). Retrieved January 10, 2026, from [Link]

  • Kinase Screening Assay Services - Reaction Biology. (n.d.). Retrieved January 10, 2026, from [Link]

  • Ergin, E., Dogan, A., Parmaksiz, M., Elçin, A. E., & Elçin, Y. M. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current pharmaceutical biotechnology, 17(14), 1222–1230. [Link]

  • Luciferase Reporter Assay - Protocol - The Science Notes. (2020, March 4). Retrieved January 10, 2026, from [Link]

  • Luciferase Assay protocol - Emory University. (n.d.). Retrieved January 10, 2026, from [Link]

  • High-Throughput Screening for Kinase Inhibitors - Drug Discovery and Development. (2008, May 12). Retrieved January 10, 2026, from [Link]

  • HTRF ® Kinase Assay Protocol | Download Table - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

  • Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres - PubMed Central. (2025, February 28). Retrieved January 10, 2026, from [Link]

  • Purines database - synthesis, physical properties - ChemSynthesis. (n.d.). Retrieved January 10, 2026, from [Link]

  • Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

  • 9-Methyl-2-(Trifluoromethyl)-9H-Purin-6-Amine - Amerigo Scientific. (n.d.). Retrieved January 10, 2026, from [Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]

  • Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • Riess, M., & Secrist, J. A. (1989). Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines. Journal of medicinal chemistry, 32(8), 1757–1763. [Link]

  • 9H-Purin-6-amine, N-(phenylmethyl)-9-(tetrahydro-2H-pyran-2-yl)- - Substance Details. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

Application Note & Protocols: Strategic Synthesis of 6-Substituted Purine Derivatives for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules and approved therapeutics.[1] Specifically, functionalization at the 6-position has yielded potent modulators of various biological targets, including protein kinases, cell cycle regulators, and metabolic enzymes.[1][2][3] This guide provides a comprehensive overview of robust and versatile synthetic strategies for generating libraries of 6-substituted purine derivatives. We delve into the mechanistic rationale behind key synthetic choices, present detailed, step-by-step protocols for cornerstone reactions, and outline a workflow for subsequent biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the rich chemical space of purine analogues.

Introduction: The Privileged 6-Position of the Purine Scaffold

The purine ring system, a fusion of pyrimidine and imidazole rings, is a "privileged scaffold" in drug discovery.[1] Its constituent nitrogen atoms provide multiple hydrogen bonding donor and acceptor sites, mimicking the interactions of endogenous ligands like adenosine triphosphate (ATP).[3][4] The 6-position is particularly amenable to substitution, allowing for the introduction of a wide array of functional groups that can probe the deep pockets of ATP-binding sites or other receptor topographies.

Derivatives such as olomoucine and purvalanol A, both 2,6,9-substituted purines, were landmark discoveries in the field of cyclin-dependent kinase (CDK) inhibitors, demonstrating the potential of this scaffold to generate potent and selective therapeutics.[3] The strategic modification at C6 is crucial for tuning potency, selectivity, and pharmacokinetic properties. This document focuses on the primary synthetic routes originating from the versatile and commercially available 6-chloropurine.

Core Synthetic Strategies: From Halopurines to Diverse Libraries

The workhorse for generating 6-substituted purines is 6-chloropurine. The chlorine atom at the C6 position is highly susceptible to displacement by a variety of nucleophiles and serves as an excellent handle for modern cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the purine ring system facilitates the direct displacement of the C6-chloride by nitrogen, oxygen, and sulfur nucleophiles. This is the most direct and often simplest method for introducing amines, alkoxides, and thiols.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or an inorganic base like K₂CO₃) is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Solvent: Polar aprotic solvents like ethanol, n-butanol, or dimethylformamide (DMF) are typically used to dissolve the purine substrate and facilitate the nucleophilic attack.

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction, with typical temperatures ranging from 80 °C to reflux.[5][6]

Protocol 2.1: Synthesis of an N⁶-Substituted Adenine Derivative via SNAr

Objective: To synthesize N⁶-benzyl-9H-purin-6-amine from 6-chloropurine and benzylamine.

Materials:

  • 6-Chloropurine

  • Benzylamine

  • Triethylamine (TEA)

  • Ethanol, 200 proof

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Silica gel for chromatography

  • Ethyl acetate, Hexanes (for chromatography)

Procedure:

  • To a 100 mL round-bottom flask, add 6-chloropurine (1.0 g, 6.47 mmol).

  • Add ethanol (30 mL) and a magnetic stir bar.

  • Add benzylamine (0.78 g, 0.85 mL, 7.12 mmol, 1.1 equivalents).

  • Add triethylamine (1.31 g, 1.8 mL, 12.94 mmol, 2.0 equivalents).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Once complete, cool the reaction mixture to room temperature. A precipitate may form.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in a minimal amount of dichloromethane/methanol and purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the product-containing fractions and evaporate the solvent to yield the pure product as a white solid.

Characterization:

  • The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to literature values.

Palladium-Catalyzed Cross-Coupling Reactions

For the formation of C-C and certain C-N bonds that are difficult to achieve via SNAr, palladium-catalyzed cross-coupling reactions are indispensable tools.

The Suzuki-Miyaura reaction is a powerful method for installing aryl, heteroaryl, or vinyl groups at the C6 position by coupling 6-chloropurine with a corresponding boronic acid or ester.[7][8][9]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) source (e.g., Pd(PPh₃)₄) or a combination of a Pd(II) precursor and a phosphine ligand is required to catalyze the reaction cycle.[10] The choice of ligand is crucial and can significantly impact reaction efficiency.

  • Base: A base such as K₂CO₃ or Cs₂CO₃ is essential for the transmetalation step of the catalytic cycle.[10]

  • Solvent: Anhydrous conditions are often preferred, using solvents like toluene, dioxane, or DMF.[7][10] However, protocols in water have also been developed.[11]

Protocol 2.2: Synthesis of a 6-Phenylpurine via Suzuki-Miyaura Coupling

Objective: To synthesize 6-phenyl-9H-purine from 6-chloropurine and phenylboronic acid.

Materials:

  • 6-Chloropurine (protected at N9, e.g., with a THP group, if necessary)[7]

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Schlenk flask or oven-dried round-bottom flask with septum

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • To an argon-purged Schlenk flask, add 6-chloropurine (0.5 g, 3.23 mmol), phenylboronic acid (0.47 g, 3.88 mmol, 1.2 equivalents), and anhydrous K₂CO₃ (0.67 g, 4.85 mmol, 1.5 equivalents).

  • Add the catalyst, Pd(PPh₃)₄ (0.18 g, 0.16 mmol, 5 mol%).

  • Add anhydrous toluene (20 mL) via syringe.

  • Stir the mixture under argon and heat to 100 °C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

  • (If applicable) Deprotect the N9-protecting group following established literature procedures.

Characterization:

  • Validate the structure and purity of the final compound using NMR and mass spectrometry.

The Buchwald-Hartwig amination is a highly versatile method for coupling aryl halides with a broad range of amines, including those that are poor nucleophiles for SNAr.[12][13] This reaction has significantly expanded the scope of accessible N⁶-substituted purines.

Causality Behind Experimental Choices:

  • Catalyst System: This reaction requires a specific palladium precursor and a sterically hindered phosphine ligand (e.g., BINAP, Xantphos) to facilitate the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[12][14]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine in the catalytic cycle.[15]

Visualization of Synthetic Pathways and Workflow

The following diagrams illustrate the strategic diversification of the purine core and the general workflow from synthesis to screening.

G cluster_synthesis Synthetic Diversification of 6-Chloropurine start 6-Chloropurine snar Nucleophilic Aromatic Substitution (SNAr) start->snar R-NH₂, R-SH, R-OH Base, Heat suzuki Suzuki-Miyaura Coupling start->suzuki R-B(OH)₂ Pd Catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald R¹R²NH Pd Catalyst, Ligand, Base prod_snar N, S, O-Substituted Purines snar->prod_snar prod_suzuki Aryl, Hetaryl, Vinyl Substituted Purines suzuki->prod_suzuki prod_buchwald Aryl/Alkyl Amino Substituted Purines buchwald->prod_buchwald

Caption: Key synthetic pathways from 6-chloropurine.

G cluster_workflow General R&D Workflow synthesis 1. Synthesis of Derivative Library purification 2. Work-up & Purification synthesis->purification characterization 3. Structural Validation (NMR, MS) purification->characterization screening 4. Primary Biological Screening (e.g., Kinase Assay) characterization->screening sar 5. SAR Analysis & Lead Optimization screening->sar sar->synthesis Design Next Generation

Caption: Experimental workflow from synthesis to lead optimization.

Biological Screening Protocols

Once a library of derivatives is synthesized and characterized, the next step is to evaluate their biological activity. The choice of assay depends on the therapeutic target of interest.

Protocol 4.1: General Protocol for In Vitro Kinase Inhibition Assay

Many 6-substituted purines are designed as ATP-competitive kinase inhibitors.[2][4]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against a target protein kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be quantified using various detection methods, such as luminescence-based assays that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®). Low luminescence indicates high kinase activity (ATP consumed), while high luminescence indicates inhibition.

Materials:

  • Target protein kinase

  • Kinase-specific substrate (e.g., a peptide)

  • ATP

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • Synthesized purine derivatives (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Add the kinase, substrate, and buffer solution to the wells.

  • Initiation: Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescence detection reagent.

  • Measurement: After a brief incubation, measure the luminescence signal using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Summary and Structure-Activity Relationships (SAR)

The data from biological screening should be tabulated to facilitate comparison and the development of a Structure-Activity Relationship (SAR).[16][17]

Table 1: Example Data for SAR Analysis of Hypothetical Kinase Inhibitors

Compound ID6-Substituent (R)Kinase X IC₅₀ (nM)Cytotoxicity (HeLa) IC₅₀ (µM)
PUR-01 -NH-benzyl250>50
PUR-02 -NH-(4-F-benzyl)7542
PUR-03 -S-benzyl1,200>50
PUR-04 -phenyl55035
PUR-05 -NH-(3-Cl-benzyl)8228

From this hypothetical data, one can derive preliminary SAR insights:

  • An N⁶-amino linker appears more favorable than a thioether (-S-) or a direct C-C bond for inhibiting Kinase X.

  • Adding electron-withdrawing substituents (F, Cl) to the benzyl ring enhances potency against Kinase X.

These insights are critical for guiding the design of the next generation of compounds, as illustrated in the workflow diagram.[1]

Conclusion

The synthesis of 6-substituted purine derivatives is a dynamic and highly rewarding field in medicinal chemistry. By mastering a combination of classic SNAr reactions and modern palladium-catalyzed coupling methods, researchers can efficiently generate large and diverse libraries for biological screening. A systematic approach, integrating rational design, robust synthesis, and quantitative biological evaluation, is paramount to unlocking the full therapeutic potential of this privileged scaffold.

References

  • Erhardt, P. W. (1990). Synthesis and SAR of 6-substituted purine derivatives as novel selective positive inotropes. Journal of Medicinal Chemistry. Available at: [Link]

  • Laufer, S. A., et al. (2005). Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed. (n.d.). Synthesis and biological testing of purine derivatives as potential ATP-competitive kinase inhibitors. Retrieved from: [Link]

  • Ragab, A., et al. (2024). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances. Available at: [Link]

  • Hocek, M., et al. (2000). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Journal of Medicinal Chemistry. Available at: [Link]

  • Estep, K. G., et al. (1995). Synthesis and Structure-Activity Relationships of 6-Heterocyclic-Substituted Purines as Inactivation Modifiers of Cardiac Sodium Channels. Journal of Medicinal Chemistry. Available at: [Link]

  • Jacobson, K. A., et al. (1996). 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors. Journal of Medicinal Chemistry. Available at: [Link]

  • Moffatt, B. A., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book. Available at: [Link]

  • Horton, J. K., et al. (1996). Synthesis and activity of 6-substituted purine linker amino acid immunostimulants. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed. (2000). Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids. Retrieved from: [Link]

  • Kolyachkina, S. V., et al. (2011). Synthesis of N6-substituted adenosines. ResearchGate. Available at: [Link]

  • Schaeffer, H. J., & Thomas, H. J. (1958). N6-Substituted adenosines. Synthesis, biological activity, and some structure-activity relations. Journal of Medicinal Chemistry. Available at: [Link]

  • Laufer, S. A., et al. (2005). Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. ACS Publications. Available at: [Link]

  • Polat, M. F., et al. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. NIH National Library of Medicine. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from: [Link]

  • Hocek, M., & Dvorakova, H. (2003). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purine Derivatives. SciSpace. Available at: [Link]

  • Ivashchenko, A. V., et al. (2015). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. NIH National Library of Medicine. Available at: [Link]

  • Hu, Y. L., et al. (2004). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. ResearchGate. Available at: [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from: [Link]

  • Britton, R., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from: [Link]

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Application of Purine Analogues in Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the application of purine analogues in medicinal chemistry, designed for researchers, scientists, and drug development professionals. It delves into the core mechanisms of action, therapeutic applications, and practical experimental protocols related to this critical class of therapeutic agents.

Introduction: The Versatility of Purine Analogues

Purine analogues are a cornerstone of modern pharmacology, representing a class of antimetabolites that mimic the structure of endogenous purines, adenine and guanine.[1][2] This structural similarity allows them to interfere with the synthesis and function of nucleic acids (DNA and RNA), making them potent agents in the treatment of diseases characterized by rapid cell proliferation, such as cancer and viral infections.[1][3] Furthermore, their ability to modulate lymphocyte activity has established them as crucial drugs in immunosuppressive therapies.[1][4] This guide will explore the diverse applications of purine analogues, from their established roles in chemotherapy and virology to their use in managing autoimmune disorders and gout.

Therapeutic Applications and Mechanisms of Action

The therapeutic utility of purine analogues stems from their ability to be metabolized by cellular or viral enzymes into fraudulent nucleotides. These nucleotide analogues can then exert their effects through various mechanisms, including the inhibition of critical enzymes involved in nucleic acid synthesis and incorporation into DNA or RNA, leading to chain termination or dysfunctional genetic material.[2][4]

Antiviral Agents: A Targeted Approach

A key feature of many antiviral purine analogues is their selective activation in virus-infected cells. This selectivity minimizes toxicity to uninfected host cells, a critical aspect of antiviral therapy.[5]

Acyclovir: A Case Study in Selective Antiviral Activity

Acyclovir is a synthetic purine nucleoside analogue with potent activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV).[6] Its mechanism of action is a prime example of targeted antiviral therapy.[5]

  • Mechanism of Action: Acyclovir is preferentially phosphorylated by viral thymidine kinase, an enzyme present in herpesvirus-infected cells but not in uninfected cells.[6][7] This initial phosphorylation is the rate-limiting step and the basis for its selectivity. Host cell kinases then further phosphorylate acyclovir monophosphate to the active triphosphate form, acyclovir triphosphate (ACV-TP).[5][7] ACV-TP competitively inhibits viral DNA polymerase and can be incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication.[7][8]

Diagram: Mechanism of Action of Acyclovir

Acyclovir_Mechanism Acyclovir Acyclovir ACV_MP Acyclovir Monophosphate Acyclovir->ACV_MP Viral Thymidine Kinase ACV_DP Acyclovir Diphosphate ACV_MP->ACV_DP Host Cell Kinases ACV_TP Acyclovir Triphosphate ACV_DP->ACV_TP Host Cell Kinases Viral_DNA_Polymerase Viral DNA Polymerase ACV_TP->Viral_DNA_Polymerase Inhibits Viral_DNA Viral DNA Synthesis ACV_TP->Viral_DNA Incorporation Viral_DNA_Polymerase->Viral_DNA Chain_Termination Chain Termination Viral_DNA->Chain_Termination Anticancer_Purine_Analogues Drug Fludarabine / Cladribine Active_Metabolite Active Triphosphate Metabolite (F-ara-ATP / CdA-TP) Drug->Active_Metabolite Phosphorylation (Deoxycytidine Kinase) DNA_Polymerase DNA Polymerase Active_Metabolite->DNA_Polymerase Inhibits Ribonucleotide_Reductase Ribonucleotide Reductase Active_Metabolite->Ribonucleotide_Reductase Inhibits DNA_Synthesis DNA Synthesis & Repair DNA_Polymerase->DNA_Synthesis Ribonucleotide_Reductase->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Disruption leads to

Caption: Dual inhibitory action of fludarabine and cladribine.

Immunosuppressive Agents: Modulating the Immune Response

The cytotoxic effects of purine analogues on lymphocytes form the basis of their use as immunosuppressants in organ transplantation and autoimmune diseases. [4][9] Azathioprine: A Pro-drug for Immunosuppression

Azathioprine is a prodrug that is converted in the body to its active metabolite, 6-mercaptopurine (6-MP). [10][11]It is widely used to prevent organ transplant rejection and to treat autoimmune conditions like rheumatoid arthritis and lupus. [12][13]

  • Mechanism of Action: 6-MP is further metabolized to thioguanine nucleotides (TGNs). [10]These TGNs are incorporated into the DNA of proliferating lymphocytes, inducing apoptosis and suppressing the immune response. [11][14]Azathioprine's metabolites also inhibit de novo purine synthesis, further limiting the proliferation of immune cells. [14]

Diagram: Immunosuppressive Mechanism of Azathioprine

Azathioprine_Mechanism Azathioprine Azathioprine Mercaptopurine 6-Mercaptopurine (6-MP) Azathioprine->Mercaptopurine Metabolism TGNs Thioguanine Nucleotides (TGNs) Mercaptopurine->TGNs Metabolism DeNovo_Synthesis De Novo Purine Synthesis Mercaptopurine->DeNovo_Synthesis Inhibits DNA_Replication Lymphocyte DNA Replication TGNs->DNA_Replication Incorporation into DNA Lymphocyte_Proliferation Lymphocyte Proliferation DeNovo_Synthesis->Lymphocyte_Proliferation Inhibits DNA_Replication->Lymphocyte_Proliferation Inhibits Immunosuppression Immunosuppression Lymphocyte_Proliferation->Immunosuppression

Caption: Metabolic activation and immunosuppressive effects of azathioprine.

Treatment of Gout: Inhibiting Uric Acid Production

Allopurinol: A Classic Xanthine Oxidase Inhibitor

Allopurinol is a structural isomer of hypoxanthine and is a first-line treatment for gout, a condition caused by the accumulation of uric acid crystals in the joints. [15][16]

  • Mechanism of Action: Allopurinol and its primary active metabolite, oxypurinol, inhibit the enzyme xanthine oxidase. [15]Xanthine oxidase is responsible for the conversion of hypoxanthine to xanthine and then to uric acid in the purine catabolism pathway. [16]By blocking this enzyme, allopurinol reduces the production of uric acid, thereby preventing the formation of urate crystals.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of a representative purine analogue and for a common in vitro assay to evaluate its biological activity.

Protocol: Synthesis of Acyclovir

This protocol outlines a common method for the synthesis of acyclovir from guanine. [17] Materials and Reagents:

  • Guanine

  • Acetic anhydride

  • Acetic acid

  • Toluene

  • 1-acetyl-2-acetylmethoxy-ethyleneglycol

  • Phosphoric acid (85.5%)

  • Methanol

  • Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, rotary evaporator)

Procedure:

  • Acetylation of Guanine:

    • In a round-bottom flask, combine guanine (e.g., 32.13 g, 213 mmol), acetic anhydride (320 ml), and acetic acid (480 ml).

    • Reflux the mixture overnight. The mixture should become nearly clear.

    • Remove the solvents by evaporation under reduced pressure using a rotary evaporator.

  • Alkylation:

    • To the residue from the previous step, add toluene (300 ml), 1-acetyl-2-acetylmethoxy-ethyleneglycol (75 g, 426 mmol), and phosphoric acid (85.5%, 1.5 ml) with stirring.

    • Reflux the resulting mixture for 6-7 hours with vigorous stirring.

  • Deprotection and Isolation:

    • Cool the reaction mixture and collect the precipitate by filtration.

    • Wash the precipitate with toluene and then with methanol.

    • Recrystallize the crude product from a suitable solvent system (e.g., water/methanol) to obtain pure acyclovir.

Quality Control:

  • The purity of the synthesized acyclovir should be confirmed by High-Performance Liquid Chromatography (HPLC) and its structure verified by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol: MTT Assay for Cytotoxicity of Anticancer Purine Analogues

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity. [4][18] Materials and Reagents:

  • Cancer cell line of interest (e.g., Jurkat for leukemia)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Purine analogue to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Treatment:

    • Prepare serial dilutions of the purine analogue in culture medium.

    • Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug) and a blank (medium only).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

Data Analysis:

  • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

  • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).

Data Presentation

Table 1: Summary of Key Purine Analogues and Their Applications

Purine AnalogueClassPrimary Therapeutic Application(s)Core Mechanism of Action
Acyclovir Guanosine AnalogueAntiviral (Herpes Simplex Virus, Varicella-Zoster Virus)Inhibition of viral DNA polymerase and chain termination after selective phosphorylation by viral thymidine kinase. [5][7]
Fludarabine Adenosine AnalogueAnticancer (Chronic Lymphocytic Leukemia)Inhibition of DNA polymerase and ribonucleotide reductase, leading to apoptosis. [17][19]
Cladribine Adenosine AnalogueAnticancer (Hairy Cell Leukemia), Immunosuppressant (Multiple Sclerosis)Inhibition of DNA synthesis and repair, leading to apoptosis in lymphocytes. [20]
Azathioprine Purine AntimetaboliteImmunosuppressant (Organ Transplantation, Autoimmune Diseases)Prodrug for 6-mercaptopurine; its metabolites are incorporated into DNA, inducing lymphocyte apoptosis. [10][11]
Allopurinol Hypoxanthine AnalogueGoutInhibition of xanthine oxidase, reducing the production of uric acid. [15]
6-Mercaptopurine Purine AntimetaboliteAnticancer (Acute Lymphoblastic Leukemia)Inhibits de novo purine synthesis and is incorporated into nucleic acids. [1][21]

Conclusion

Purine analogues continue to be a vital class of therapeutic agents in medicinal chemistry. Their diverse mechanisms of action, which primarily target nucleic acid synthesis and metabolism, have led to successful treatments for a wide range of diseases. The principles of selective activation, as exemplified by acyclovir, and the potent anti-proliferative effects seen with anticancer and immunosuppressive analogues, highlight the sophisticated design and application of these molecules. The protocols provided in this guide offer a practical framework for the synthesis and evaluation of novel purine analogues, encouraging further research and development in this promising field. As our understanding of cellular and viral pathways deepens, the potential for designing next-generation purine analogues with enhanced efficacy and safety profiles remains a compelling prospect for medicinal chemists and drug development professionals.

References

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handling and storage procedures for 9-Methyl-6-(trifluoromethyl)-9h-purin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Handling and Storage of 9-Methyl-6-(trifluoromethyl)-9h-purin-2-amine

This document provides a detailed protocol for the safe handling, storage, and use of this compound (CAS No. 176773-03-2). As a specialized heterocyclic compound, likely possessing biological activity, adherence to stringent safety and handling protocols is paramount to ensure researcher safety and maintain compound integrity. The procedures outlined herein are synthesized from established principles of laboratory safety, data from structurally analogous compounds, and regulatory guidelines.

Compound Profile and Hazard Assessment

This compound is a substituted purine derivative. The purine scaffold is a core component of nucleobases, suggesting a potential for biological activity. The trifluoromethyl (-CF3) group significantly alters the electronic properties and lipophilicity of the molecule, which can enhance cell permeability and metabolic stability, common strategies in drug development.[1][2]

Inferred Hazard Profile:

  • Acute Toxicity (Oral): Likely harmful if swallowed.[3][5]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[3][4]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5]

Due to its nature as a research chemical with an unconfirmed toxicological profile, it must be treated as a Particularly Hazardous Substance (PHS) .[6] This necessitates handling procedures designed to minimize any potential exposure.[7]

Parameter Information / Inferred Hazard Source/Rationale
IUPAC Name This compoundStandard Nomenclature
Molecular Formula C₇H₆F₃N₅-
Molecular Weight 217.15 g/mol -
Appearance Assumed to be a solid (crystalline powder)Based on typical purine derivatives[8]
GHS Pictograms (Recommended) GHS07 (Exclamation Mark), GHS06 (Skull and Crossbones)Inferred from analogous compounds[3][9][10]
Signal Word (Recommended) DangerPrecautionary principle for unknown toxicity
Hazard Statements (Recommended) H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.Inferred from analogous compounds[3][4][5]

Regulatory and Safety Framework

All handling and storage procedures must comply with the guidelines set forth by the Occupational Safety and Health Administration (OSHA), particularly the Laboratory Standard (29 CFR 1910.1450).[11][12] A comprehensive Chemical Hygiene Plan (CHP) must be in place, and all personnel must be trained on its contents and the specific hazards of this compound.[13]

Logical Workflow for Handling Potentially Hazardous Research Chemicals

G cluster_prep Preparation & Planning cluster_handling Handling Protocol cluster_cleanup Storage & Disposal A Review SDS of Analogous Compounds & Literature B Develop Standard Operating Procedure (SOP) A->B C Conduct Risk Assessment B->C D Designate Work Area (e.g., Fume Hood) C->D Proceed if risk is acceptable E Don Appropriate PPE (Gloves, Goggles, Lab Coat) D->E F Weigh & Handle Compound E->F G Prepare Solution F->G H Store in Labeled, Sealed Container G->H I Decontaminate Work Area & Glassware G->I J Dispose of Waste via Licensed Service I->J

Caption: Workflow for safe handling of research chemicals.

Personal Protective Equipment (PPE)

Due to the inferred hazards, a stringent PPE policy is mandatory to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Use chemically resistant gloves (e.g., Nitrile) inspected before use. Change gloves immediately if contaminated.

  • Eye Protection: Wear chemical safety goggles or a face shield that meets ANSI Z87.1 standards.[14]

  • Skin and Body Protection: A flame-retardant lab coat must be worn and kept buttoned. Ensure full coverage of arms. Do not wear shorts or open-toed shoes.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[12]

Storage Procedures

Proper storage is critical to maintain the compound's stability and prevent accidental exposure. The trifluoromethyl group and purine core can be susceptible to degradation under improper conditions.

Primary Storage Container:

  • The compound should be stored in the original supplier's vial, which is typically amber glass or another opaque material to protect from light.

  • The container cap must be securely fastened to prevent moisture ingress and sublimation.

Secondary Containment & Location:

  • Place the primary container inside a clearly labeled, unbreakable secondary container (e.g., a small plastic box with a lid).[12]

  • Store the secondary container in a designated, locked cabinet to restrict access to authorized personnel.[11]

  • Segregation is crucial. Store away from strong oxidizing agents, acids, and bases to prevent reactive decomposition.[11]

  • The storage location must be a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[5][11]

Storage Conditions Summary:

Condition Requirement Rationale
Temperature 2-8°C (Refrigerated)To slow potential degradation pathways. Avoid freezing unless stability data is available.
Atmosphere Inert gas (Argon or Nitrogen)Recommended for long-term storage to prevent oxidation and reaction with atmospheric moisture.
Light Protect from lightStore in an amber vial inside a cabinet to prevent photochemical decomposition.[11]
Moisture Protect from moistureStore in a desiccated environment. The trifluoromethyl group can be susceptible to hydrolysis under certain conditions.

Handling and Weighing Protocol

Principle of Containment: The primary principle is to contain the substance at the source to prevent dispersal.[15]

Step-by-Step Protocol:

  • Designate Area: All work must be conducted in a designated area, such as a chemical fume hood, to protect the user and coworkers.[6]

  • Preparation: Before handling, ensure the work surface is clean and decontaminated. Have waste containers and spill cleanup materials readily available.

  • Equilibration: If the compound is stored under refrigeration, allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing:

    • Perform weighing within the fume hood or a ventilated balance enclosure.

    • Use an anti-static weigh boat or paper.

    • Handle the compound gently with a clean spatula to minimize dust formation.[14]

    • Close the primary container immediately after dispensing the required amount.

  • Solution Preparation:

    • Add the solvent to the vessel containing the weighed powder slowly to avoid splashing.

    • If sonication is required to dissolve the compound, ensure the vessel is capped.

  • Decontamination: After handling, wipe down the spatula, work surface, and any equipment with an appropriate solvent (e.g., 70% ethanol), and dispose of the wipes as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[14]

Decision Tree for Storage and Handling

G A Receive Compound 9-Methyl-6-(trifluoromethyl) -9h-purin-2-amine B Is long-term storage (> 6 months) required? A->B C Store at 2-8°C in desiccator under inert gas (Ar/N2). B->C Yes D Store at 2-8°C in desiccator. B->D No E Ready for use? C->E D->E F Equilibrate container to room temperature before opening. E->F Yes J Return solid to storage. E->J No G Handle solid ONLY in certified fume hood or ventilated enclosure. F->G H Prepare stock solution. G->H I Store stock solution at -20°C or -80°C in tightly sealed vial. H->I

Caption: Decision logic for storage and use.

Spill and Waste Disposal Procedures

Spill Response:

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with absorbent paper to avoid raising dust.

    • Carefully sweep the material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent and dispose of cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the laboratory and close the doors.

    • Alert the institutional safety officer or emergency response team.

    • Prevent entry into the area.

Waste Disposal:

  • All waste, including empty containers, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[14] Do not dispose of this chemical down the drain or in regular trash.

Conclusion

The handling of this compound requires a cautious and systematic approach grounded in established safety protocols. By treating this compound as potentially hazardous, utilizing appropriate engineering controls and PPE, and adhering to strict storage and disposal procedures, researchers can ensure their safety while maintaining the integrity of this valuable research chemical.

References

  • Lab Space for Rent. (2024).
  • LabRepCo. (2017).
  • Spill Containment, LLC. (2014).
  • LOC Scientific. OSHA Flammable Storage Requirements Explained.
  • OSHA.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1044, Purine.
  • PCI Synthesis. (2016). Handling Highly Potent Actives and Controlled Substances Safely and Securely.
  • Fisher Scientific. Safety Data Sheet: 2-Amino-6-(trifluoromethyl)pyridine.
  • Sigma-Aldrich. HPAPI Handling Protocols.
  • Fisher Scientific. Safety Data Sheet: 2-Methyl-6-(trifluoromethyl)pyridin-3-amine.
  • Cornell University Environmental Health and Safety. Guidelines for Working with Particularly Hazardous Substances.
  • WIT Press. (2005). Handling of high potency drugs: process and containment.
  • Angene Chemical. Safety Data Sheet: 8-(Trifluoromethyl)-9H-purin-2-amine.
  • CymitQuimica. Safety Data Sheet: 4-(3-(Trifluoromethyl)phenyl)pyrimidin-2-amine.
  • PubChem.
  • PubChem.
  • Cole-Parmer.
  • Jaworska, P., et al. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry.
  • Jaworska, P., et al. (2020).

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Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 9-Methyl-6-(trifluoromethyl)-9H-purin-2-amine in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 9-Methyl-6-(trifluoromethyl)-9H-purin-2-amine. This resource provides in-depth troubleshooting protocols and frequently asked questions to address solubility challenges encountered when preparing solutions of this compound in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the scientific rationale and practical steps to achieve consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have about this compound and its interaction with DMSO.

Q1: What are the key chemical properties of this compound?

This compound is a purine derivative with the following properties:

  • Molecular Formula: C₇H₆F₃N₅[1]

  • Molecular Weight: 217.15 g/mol [1]

  • Structure: It possesses a purine core, which is a largely hydrophobic ring system. The presence of a trifluoromethyl group can further influence its solubility characteristics.

Q2: Why is DMSO a common solvent for compounds like this?

DMSO is a powerful, polar aprotic solvent capable of dissolving a broad spectrum of both polar and nonpolar compounds.[2][3][4] Its miscibility with water and many organic solvents makes it a versatile choice for preparing stock solutions in drug discovery and biological assays.[4][5]

Q3: I've observed that my compound is not readily dissolving in DMSO at room temperature. Is this expected?

While DMSO is a strong solvent, it is not uncommon for certain crystalline or highly-ordered solid forms of compounds to resist immediate dissolution. The purine ring system's hydrophobicity can contribute to this challenge.[6] Factors such as compound purity, crystalline form (polymorphism), and the quality of the DMSO can also play a significant role.

Q4: Can the quality of my DMSO affect the solubility of the compound?

Absolutely. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7] The presence of even small amounts of water can alter the solvent's polarity and may decrease the solubility of hydrophobic compounds.[7] It is always recommended to use anhydrous, high-purity DMSO from a freshly opened bottle for preparing stock solutions.[7]

Troubleshooting Guide: Enhancing Solubility

If you are encountering difficulties in dissolving this compound in DMSO, the following step-by-step protocols are designed to help you overcome these challenges.

Initial Assessment and Basic Dissolution Protocol

Before proceeding to more advanced techniques, ensure you are following best practices for initial dissolution.

Protocol 1: Standard Dissolution Procedure

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target concentration.

  • Vortexing: Securely cap the vial and vortex at room temperature for 1-2 minutes.

  • Visual Inspection: Carefully inspect the solution against a light source for any undissolved particulates. If the solution is not clear, proceed to the troubleshooting methods below.

Advanced Troubleshooting Techniques

If the standard protocol is insufficient, the following methods can be employed. It is advisable to try these techniques in the order presented.

Technique 1: Gentle Heating

  • Scientific Rationale: The solubility of most compounds increases with temperature.[8][9] Applying gentle heat provides the necessary energy to overcome the lattice energy of the compound's solid form, facilitating its dissolution.

  • Protocol:

    • Prepare the compound and DMSO mixture as described in the standard protocol.

    • Place the vial in a water bath or on a heat block set to 30-40°C. Caution: Do not exceed 50°C, as prolonged exposure to higher temperatures can risk compound degradation.[8]

    • Intermittently vortex the sample every 5-10 minutes.

    • Once the compound is fully dissolved, allow the solution to cool to room temperature before use. Visually inspect for any precipitation upon cooling.

Technique 2: Sonication

  • Scientific Rationale: Sonication uses high-frequency sound waves to create micro-agitations within the solvent. This process breaks down agglomerates of the compound and increases the interaction between the compound's surface and the solvent, thereby accelerating dissolution.[8]

  • Protocol:

    • Prepare the compound and DMSO mixture in a glass vial.

    • Place the vial in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solvent level in the vial.

    • Sonicate for 10-15 minute intervals.

    • After each interval, visually inspect the solution. If undissolved material remains, vortex the sample and repeat the sonication.

Technique 3: The Use of Co-solvents (for subsequent aqueous dilutions)

  • Scientific Rationale: While the primary goal is dissolution in DMSO, if the final application involves dilution into an aqueous buffer where precipitation occurs, a co-solvent might be necessary. Co-solvents can modify the polarity of the final solution, helping to keep the compound dissolved.[6][10]

  • Important Considerations: The choice of co-solvent is highly dependent on the experimental system. Co-solvents can impact biological assays, so their effects must be validated.[11] Common co-solvents include ethanol, polyethylene glycol (PEG), and N-methyl-2-pyrrolidone (NMP).[10][12]

Summary of Troubleshooting Approaches
TechniquePrinciple of ActionKey Considerations
Gentle Heating Increases kinetic energy to overcome crystal lattice forces.[8][9]Monitor temperature closely to avoid compound degradation.[8] Check for precipitation upon cooling.
Sonication High-frequency sound waves break up particle agglomerates.[8]Can be used in conjunction with gentle heating.
Use of High-Purity DMSO Minimizes the presence of water which can hinder solubility.[7]Use a fresh, unopened bottle of anhydrous DMSO.

Experimental Workflow and Decision Making

The following diagram illustrates a logical workflow for addressing solubility issues with this compound.

Solubility_Workflow start Start: Prepare Compound in Anhydrous DMSO vortex Vortex at Room Temperature for 2 min start->vortex inspect1 Visual Inspection: Is Solution Clear? vortex->inspect1 success Solution Ready for Use inspect1->success Yes heat Gentle Heating (30-40°C) with Vortexing inspect1->heat No inspect2 Visual Inspection: Is Solution Clear? heat->inspect2 inspect2->success Yes sonicate Sonication in Water Bath inspect2->sonicate No inspect3 Visual Inspection: Is Solution Clear? sonicate->inspect3 inspect3->success Yes reassess Re-evaluate Concentration and/or Consider Co-solvent for Aqueous Dilutions inspect3->reassess No

Caption: Decision workflow for dissolving this compound in DMSO.

References

  • How to dissolve a poorly soluble drug?. (2014). ResearchGate. [Link]

  • Gong, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2613-2634. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol. (2025). ResearchGate. [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PubMed Central. [Link]

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. NIH. [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. ACS Publications. [Link]

  • DMSO wont dilute my pure compound. How to solve this?. (2014). ResearchGate. [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. [Link]

  • DMSO and Drug Discovery. Perlara. [Link]

  • Temperature dependence of sulfur solubility in dimethyl sulfoxide and changes in concentration of supersaturated sulfur solutions at 25 °C. ResearchGate. [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS Publications. [Link]

  • Aqueous solubility enhancement (S/S0) of each purine-based salt,... ResearchGate. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. NIH. [Link]

  • N,N,9-Trimethyl-9H-purin-6-amine. PubChem. [Link]

  • Purines database - synthesis, physical properties. ChemSynthesis. [Link]

  • Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]

  • Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. PubMed Central. [Link]

  • 9H-purine, 2-amino-6-methyl-9-beta-d-ribofuranosyl- (CAS 80681-62-5). Cheméo. [Link]

  • 9-Methyl-2-(Trifluoromethyl)-9H-Purin-6-Amine. Amerigo Scientific. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

  • 9H-Purin-6-amine, N,9-dimethyl-. PubChem. [Link]

  • 9H-Purin-6-amine, N,N-dimethyl-9-(trimethylsilyl)- (CAS 32865-76-2). Cheméo. [Link]

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Technical Support Center: Optimizing 9-Methyl-6-(trifluoromethyl)-9h-purin-2-amine Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support resource for 9-Methyl-6-(trifluoromethyl)-9h-purin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for optimizing the experimental concentration of this compound in in vitro settings. Our goal is to help you navigate common challenges and ensure the generation of reliable, reproducible data.

Frequently Asked Questions (FAQs)

This section addresses initial questions you may have before beginning your experiments.

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For initial stock solution preparation, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the most common and recommended solvent for purine analogs and other small molecules.[1] The high polarity of DMSO allows for the solubilization of a wide range of organic compounds at high concentrations (e.g., 10-50 mM). This allows for minimal volumes of the stock solution to be added to your aqueous assay buffer, thereby reducing potential solvent-induced artifacts.

Q2: How should I properly store the compound and its stock solution to ensure stability?

Compound stability is critical for reproducible results. The solid compound should be stored according to the manufacturer's recommendations, typically at -20°C, protected from light and moisture. Once dissolved in DMSO, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[2] These aliquots should be stored at -20°C or -80°C. Before use, an aliquot should be thawed completely and vortexed gently to ensure a homogenous solution.

Q3: I have no prior data on this compound. What concentration range should I use for my initial experiments?

When working with a novel or uncharacterized compound, a broad-range, dose-response study is the essential first step.[3] This initial screen helps to identify the effective concentration window. We recommend starting with a wide range of concentrations spanning several orders of magnitude, for example, from 10 nM to 100 µM. This approach maximizes the chance of observing a biological effect and helps to pinpoint a narrower, more relevant range for subsequent, detailed analyses.[4]

Troubleshooting Guide: A Problem-Oriented Approach

This section is structured to help you systematically diagnose and solve common issues encountered during assay development.

Problem 1: I am not observing any biological effect from the compound in my assay.

This is a frequent challenge that can stem from several factors related to the compound, the protocol, or the biological system itself.[2]

  • Potential Cause A: Sub-optimal Concentration

    • Explanation: The concentrations tested may be below the threshold required to engage the molecular target and elicit a measurable response.

    • Troubleshooting Steps:

      • Perform a Broad Dose-Response Assay: As mentioned in the FAQs, test a wide concentration range (e.g., 1 nM to 100 µM) to identify the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).[5]

      • Consult Literature: Search for studies on structurally similar purine analogs to get a potential starting point for the effective concentration range.

  • Potential Cause B: Poor Aqueous Solubility

    • Explanation: While soluble in DMSO, the compound may precipitate when diluted into your aqueous cell culture medium or assay buffer. If the compound crashes out of solution, its effective concentration is significantly lower than intended, leading to a lack of activity.[2]

    • Troubleshooting Steps:

      • Visual Inspection: Prepare the highest concentration of the compound in your final assay medium. Incubate under assay conditions (e.g., 37°C) for 1-2 hours and visually inspect for any signs of precipitation or cloudiness against a dark background.[2]

      • Formal Solubility Assessment: Follow the detailed steps in Protocol 1 to systematically determine the maximum soluble concentration of the compound in your specific medium. Do not use concentrations above this determined limit.

  • Potential Cause C: Inactive or Degraded Compound

    • Explanation: Improper storage or handling, such as multiple freeze-thaw cycles, can lead to the chemical degradation of the compound.[2]

    • Troubleshooting Steps:

      • Use a Fresh Aliquot: Always thaw a new, single-use aliquot of your DMSO stock solution for each experiment.

      • Verify Purity: If inactivity persists, consider verifying the purity and integrity of your compound using analytical methods like HPLC or NMR, if available. Ensure the compound is from a reputable source.[2]

  • Potential Cause D: Issues with the Biological System

    • Explanation: The lack of effect may not be due to the compound itself but rather the experimental model. The intended molecular target may not be present, expressed at low levels, or non-essential for the biological outcome being measured in your specific cell line.

    • Troubleshooting Steps:

      • Confirm Target Expression: If the molecular target of this compound is known, confirm its expression in your cell line using techniques like Western Blotting or qPCR.

      • Assess Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination. Stressed or unhealthy cells can respond unpredictably.[6]

      • Use a Positive Control: Include a known positive control compound that targets the same pathway to validate that the assay system is working as expected.[5]

Problem 2: The compound is causing widespread cell death, even at low concentrations.

It is crucial to differentiate between a specific, targeted biological effect (e.g., induction of apoptosis) and non-specific cytotoxicity.

  • Potential Cause: High Cytotoxicity

    • Explanation: The compound may be generally toxic to the cells at the concentrations being tested. This can mask any specific, on-target effects and lead to misleading data.[7] Off-target effects are more common at higher concentrations.[1]

    • Troubleshooting Steps:

      • Determine the Cytotoxic Threshold: Perform a cytotoxicity assay in parallel with your functional assay. This will allow you to determine the concentration at which the compound begins to impact cell viability. See Protocol 3 for a standard WST-1 assay.

      • Separate Viability from Function: Plot your functional data (e.g., target inhibition) and your viability data on the same graph against concentration. The optimal concentration window for your experiments will be where you see a functional effect without a significant drop in cell viability.

      • Reduce Exposure Time: If cytotoxicity is observed after 48 or 72 hours, consider running your functional assay at an earlier time point (e.g., 24 hours) where the specific effects may be apparent before the onset of general toxicity.[4]

Problem 3: My results are inconsistent and not reproducible.

Reproducibility is the cornerstone of reliable scientific data.[8] Inconsistency often points to subtle variations in experimental execution.

  • Potential Cause A: Inconsistent Cell Seeding

    • Explanation: Variations in the number of cells seeded per well will lead to significant variability in the final readout, as the compound-to-cell ratio will differ.[3]

    • Troubleshooting Steps:

      • Standardize Cell Culture: Ensure cells are in the logarithmic growth phase and have high viability before seeding.

      • Accurate Cell Counting: Use a reliable method for cell counting (e.g., an automated cell counter or hemocytometer with trypan blue) and ensure the cell suspension is homogenous before pipetting.

      • Optimize Seeding Density: Determine the optimal cell seeding density for your assay duration to ensure cells do not become over-confluent in the control wells.[4]

  • Potential Cause B: Solvent-Related Artifacts

    • Explanation: The final concentration of the solvent (DMSO) in the culture medium can impact cell health and function. If this concentration is too high or varies between wells, it can introduce significant artifacts.[2]

    • Troubleshooting Steps:

      • Maintain Low DMSO Concentration: Ensure the final concentration of DMSO in all wells (including vehicle controls) is consistent and ideally below 0.5%.[2]

      • Vehicle Control is Essential: Every plate must include a "vehicle control" group of cells that are treated with the same final concentration of DMSO as the compound-treated wells. All results should be normalized to this control.

Experimental Protocols & Data Presentation

Data Summary Table

Since the exact solubility of this compound may vary by supplier and batch, it is critical to determine it empirically. Use the following table to record your findings.

SolventMaximum Soluble Concentration (mM)Observations
DMSORecord your valueClear, colorless solution
PBS (pH 7.4)Record your valueNote any precipitation
Cell Culture MediumRecord your valueNote any precipitation or cloudiness
Protocol 1: Practical Assessment of Aqueous Solubility

This protocol helps determine the maximum working concentration in your specific assay medium.[2]

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50 mM).

  • In a clear microcentrifuge tube, add 1 mL of your final cell culture medium (including serum, if applicable).

  • Add a small volume of the DMSO stock to achieve the highest concentration you wish to test (e.g., 2 µL of 50 mM stock into 1 mL medium for a final concentration of 100 µM).

  • Vortex the solution gently.

  • Incubate the tube under the same conditions as your assay (e.g., 37°C, 5% CO2) for 1-2 hours.

  • Visually inspect the solution against a dark background for any signs of precipitation.

  • If the solution is clear, this concentration is likely soluble. If not, repeat with a lower concentration until no precipitate is observed. This is your maximum working concentration.

Protocol 2: Generating a Dose-Response Curve

This workflow is essential for determining the IC50/EC50 of your compound.[3]

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.[3]

  • Prepare Serial Dilutions:

    • Prepare your highest desired concentration of the compound in culture medium (e.g., 100 µM).

    • Perform serial dilutions (e.g., 1:3 or 1:10) across a dilution plate to create a range of concentrations.

    • Prepare a vehicle control containing the same final DMSO concentration.

  • Compound Treatment: Remove the old medium from the cell plate and add the medium containing the different compound concentrations and the vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform your specific functional assay (e.g., measure protein levels, enzyme activity, or reporter gene expression).

  • Data Analysis: Subtract the background reading (medium only), normalize the data to the vehicle control (set to 100% activity or 0% inhibition), and plot the response against the log of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50/EC50 value.

Protocol 3: WST-1 Cell Viability Assay

This protocol assesses the cytotoxic effects of your compound.[3]

  • Cell Seeding & Treatment: Follow steps 1-4 from Protocol 2 .

  • WST-1 Reagent Addition: At the end of the incubation period, add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal time may vary by cell type.

  • Data Acquisition: Gently shake the plate for 1 minute and measure the absorbance at 440 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only). Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100% viability). Plot this percentage against the log of the compound concentration to generate a cytotoxicity curve.

Visual Workflow Diagrams

The following diagrams illustrate key decision-making workflows for optimizing your experiments.

G cluster_0 Phase 1: Initial Range Finding cluster_1 Phase 2: Refined Analysis cluster_2 Phase 3: Mechanistic Studies solubility Determine Max Soluble Concentration (Protocol 1) broad_range Perform Broad-Range Dose-Response Assay (e.g., 10 nM to 100 µM) solubility->broad_range Input for max conc. identify_range Identify Narrower Effective Concentration Range broad_range->identify_range detailed_dose Conduct Detailed Dose-Response with More Data Points in Effective Range (Protocol 2) identify_range->detailed_dose calculate_ic50 Calculate IC50/EC50 Value detailed_dose->calculate_ic50 cytotoxicity Assess Cytotoxicity in Parallel (Protocol 3) detailed_dose->cytotoxicity select_conc Select Non-Toxic Concentrations Around IC50 (e.g., 0.5x, 1x, 5x) for Downstream Experiments calculate_ic50->select_conc cytotoxicity->select_conc Define non-toxic range

Caption: A general workflow for determining the optimal compound concentration.

G start No biological effect observed q1 Is the compound soluble in assay medium? start->q1 q2 Was a broad dose-response curve performed? q1->q2 Yes sol1 Perform solubility test (Protocol 1). Adjust concentration. q1->sol1 No q3 Is the compound stable and pure? q2->q3 Yes sol2 Perform broad-range dose-response assay (Protocol 2). q2->sol2 No q4 Is the assay system validated? q3->q4 Yes sol3 Use fresh aliquots. Verify storage conditions. q3->sol3 No sol4 Use positive controls. Confirm target expression. q4->sol4 No end_node Re-evaluate experiment q4->end_node Yes sol1->q2 sol2->q3 sol3->q4 sol4->end_node

Caption: A troubleshooting flowchart for addressing a lack of compound activity.

References

  • Benchchem. (n.d.). Technical Support Center: Small Molecule Inhibitor Experiments.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Novel Compound Concentrations for In Vitro Studies.
  • Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]

  • ResearchGate. (n.d.). Criteria for selecting drug concentrations and solvent choice for in vitro cell sensitivity assays. Retrieved from [Link]

  • Spandidos Publications. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Which concentrations are optimal for in vitro testing?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 9-Methyl-2-(Trifluoromethyl)-9H-Purin-6-Amine. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Retrieved from [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. Retrieved from [Link]

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Technical Support Center: Synthesis of Trifluoromethylated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for navigating the complexities of synthesizing trifluoromethylated heterocycles. As a Senior Application Scientist, I've seen firsthand the transformative impact that the trifluoromethyl (CF₃) group can have on the properties of bioactive molecules, enhancing everything from metabolic stability to lipophilicity.[1][2] However, the journey to successfully incorporate this powerful motif is often fraught with challenges.

This guide is structured to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will delve into common pitfalls and their solutions, address frequently asked questions, and provide detailed experimental frameworks.

Section 1: Troubleshooting Guide

The synthesis of trifluoromethylated heterocycles can be unpredictable. Below are common issues encountered in the lab, their probable causes, and actionable solutions.

Issue 1: Low or No Conversion to the Desired Product

You've set up your reaction, but analysis by TLC, GC-MS, or NMR shows a significant amount of unreacted starting material.

Potential Cause Explanation & Troubleshooting Steps
Reagent Instability or Impurity Many trifluoromethylating reagents are sensitive to moisture and air, and their potency can degrade over time. For instance, hypervalent iodine reagents like Togni's reagent II should be stored refrigerated as they can decompose over weeks at room temperature.[3] Solution: 1) Use freshly purchased or properly stored reagents. 2) If synthesizing your own reagent, ensure rigorous purification and characterization. 3) For gaseous reagents like trifluoromethyl hypofluorite (CF₃OF), ensure it is pure and used shortly after preparation, as impurities like COF₂ can interfere with the reaction.[4]
Inadequate Activation/Initiation Radical trifluoromethylations often require an initiator, such as a peroxide, or photochemical activation.[5][6] If the initiation is inefficient, the reaction will not proceed. Solution: 1) For reactions using reagents like sodium trifluoromethanesulfinate (Langlois' reagent), ensure the correct stoichiometry and slow addition of the oxidant (e.g., t-butyl hydroperoxide) to maintain a steady concentration of the CF₃ radical.[5][7] 2) In photocatalyzed reactions, ensure your light source has the correct wavelength and intensity for the chosen photocatalyst.[8]
Mass Transfer Limitations (for gaseous reagents) When using a gaseous reagent like CF₃OF, efficient mixing with the liquid phase is crucial, especially on a larger scale.[4] Solution: Employ reactors with high-efficiency gas dispersion tubes, mechanical stirring with a gas-inducing impeller, or a jet loop reactor. Ensure the stirring rate is sufficient to create a large gas-liquid interface.[4][9]
Incorrect Reaction Conditions Temperature, solvent, and the presence of additives can be critical. For example, some palladium-catalyzed trifluoromethylations require specific ligands and additives like trifluoroacetic acid and copper(II) acetate to achieve high yields.[10] Solution: 1) Carefully review the literature for the specific class of heterocycle and trifluoromethylating agent you are using. 2) Perform small-scale optimizations of temperature, solvent, and concentration. 3) For transition-metal-catalyzed reactions, screen different ligands and additives.
Issue 2: Poor Regioselectivity or Formation of Multiple Isomers

The CF₃ group is incorporated, but not at the desired position, or you obtain a difficult-to-separate mixture of regioisomers.

Potential Cause Explanation & Troubleshooting Steps
Inherent Reactivity of the Heterocycle The electronics of the heterocyclic ring dictate the most likely sites of reaction. Radical trifluoromethylation with an electrophilic CF₃ radical will favor electron-rich positions, while nucleophilic trifluoromethylation will target electron-poor sites.[6][11][12] Solution: 1) Analyze the electronic properties of your heterocycle. For example, in varenicline, the C-5 position is most nucleophilic and susceptible to electrophilic trifluoromethylation, while the C-2 position is electrophilic and reacts with nucleophilic aryl radicals.[6][12] 2) Consider using a directing group to guide the trifluoromethylation to a specific position.[10][13]
Reaction Mechanism Ambiguity The mechanism of trifluoromethylation can be complex and sometimes controversial, with possibilities of polar substitution or single electron transfer.[14] This can lead to unexpected regiochemical outcomes. Solution: 1) Altering the reaction conditions can sometimes favor one pathway over another. For instance, solvent choice can influence regioselectivity in some radical trifluoromethylations.[5][6][15] 2) Experiment with different classes of trifluoromethylating reagents (e.g., switch from a radical to a nucleophilic source) to target different positions.
Steric Hindrance Bulky substituents on the heterocycle can block access to the electronically favored position, leading to reaction at a less hindered site. Solution: 1) If possible, install the CF₃ group earlier in the synthetic sequence before introducing sterically demanding groups. 2) Use a smaller, more reactive trifluoromethylating agent if available.
Issue 3: Product Decomposition or Undesired Side Reactions

Your desired product is formed but is either unstable under the reaction conditions or is accompanied by significant byproducts.

Potential Cause Explanation & Troubleshooting Steps
Harsh Reaction Conditions High temperatures or strongly acidic/basic conditions can lead to the degradation of sensitive heterocyclic cores. Solution: 1) Explore milder trifluoromethylation methods. Photocatalytic and electrochemical methods often operate at room temperature and under neutral conditions.[8][16] 2) Reduce reaction times and monitor the reaction closely to stop it once the starting material is consumed.
Side Reactions of the CF₃ Radical The trifluoromethyl radical can participate in undesired pathways. For example, it can abstract a hydrogen atom to form trifluoromethane (CF₃H) or react with byproducts from the initiator.[6] Solution: 1) Optimize the concentration of all reactants. A slow addition of the initiator can maintain a low, steady-state concentration of the CF₃ radical, minimizing side reactions.[5] 2) Ensure the reaction is performed under an inert atmosphere to prevent side reactions with oxygen.
Over-fluorination The desired trifluoromethylated product may be more reactive than the starting material and undergo further reaction.[17] Solution: 1) Use a stoichiometric amount of the trifluoromethylating agent or even a slight excess of the heterocyclic substrate. 2) Shorten the reaction time and accept a lower conversion to maximize the yield of the desired mono-trifluoromethylated product.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right trifluoromethylating reagent for my heterocycle?

A1: The choice depends on the electronic nature of your heterocycle and the desired regiochemistry.

  • For electron-rich heterocycles (e.g., indoles, pyrroles): An electrophilic or radical trifluoromethylation is generally preferred. Reagents that generate an electrophilic CF₃ radical, such as sodium trifluoromethanesulfinate (Langlois' reagent) with an oxidant, or electrophilic trifluoromethylating agents like Umemoto's or Togni's reagents, are good starting points.[6][18][19]

  • For electron-deficient heterocycles (e.g., pyridines, pyrimidines): Nucleophilic trifluoromethylation is often more effective. Reagents like trifluoromethyltrimethylsilane (Ruppert's reagent) with a fluoride source, or fluoroform-derived CuCF₃ are suitable choices.[14][20]

The workflow below can guide your decision-making process:

G start Start: Select Heterocycle electron_rich Is the heterocycle electron-rich? start->electron_rich electron_deficient Is the heterocycle electron-deficient? electron_rich->electron_deficient No electrophilic_radical Use Electrophilic or Radical CF3 source (e.g., Togni's, Langlois' reagent) electron_rich->electrophilic_radical Yes nucleophilic Use Nucleophilic CF3 source (e.g., Ruppert's reagent, CuCF3) electron_deficient->nucleophilic Yes directing_group Is regioselectivity a problem? electrophilic_radical->directing_group nucleophilic->directing_group use_dg Consider installing a directing group directing_group->use_dg Yes no_dg Optimize reaction conditions (solvent, temp) directing_group->no_dg No

Caption: Decision workflow for selecting a trifluoromethylation strategy.

Q2: My purification is challenging due to byproducts from the trifluoromethylating reagent. What are the best practices?

A2: Purification of fluorinated compounds can be tricky. Here are some strategies:

  • Quenching: Before workup, ensure any unreacted, highly reactive reagent is safely neutralized. For example, unreacted CF₃OF can be quenched by bubbling the exhaust gas through a scrubber containing a solution of sodium hydroxide or sodium thiosulfate.[4]

  • Aqueous Wash: A wash with a mild base like sodium bicarbonate solution can help remove acidic byproducts.[4]

  • Chromatography:

    • Normal Phase (Silica Gel): This is the most common method. However, the high electronegativity of the CF₃ group can reduce the polarity of your compound, leading to elution with non-polar solvents like hexanes. Be aware that some trifluoromethylated compounds can be sensitive and degrade on silica.[21]

    • Reversed-Phase HPLC: This is an excellent alternative for high-resolution separation, especially for polar compounds or for separating closely related regioisomers.[21]

  • Recrystallization: If your product is a solid with >90% purity after initial workup, recrystallization is often the most efficient method to obtain highly pure material.[21]

Q3: I am considering a transition-metal-catalyzed approach. What are the main challenges?

A3: Transition-metal-catalyzed methods, particularly those involving palladium or copper, have become powerful tools for C-H trifluoromethylation and cross-coupling.[22][23][24] However, they come with their own set of challenges:

  • Ligand Selection: The choice of ligand is critical, especially in palladium catalysis, as it influences the reductive elimination step, which is often the rate-limiting step in forming the C-CF₃ bond.[10][25]

  • Costly Reagents: Many protocols require expensive CF₃ sources and stoichiometric quantities of metal oxidants.[22][23]

  • Substrate Scope: While methods are continually improving, the generality can still be limited, and harsh reaction conditions are sometimes required.[22][23]

Section 3: Experimental Protocols

Protocol 1: Radical Trifluoromethylation of an Electron-Rich Heterocycle (General Procedure)

This protocol is adapted from the work of Baran and coworkers for the direct C-H trifluoromethylation of heterocycles using sodium trifluoromethanesulfinate (Langlois' reagent).[5][6][15]

Reaction Scheme: Heterocycle-H + CF₃SO₂Na --(t-BuOOH, H₂O/DCM)--> Heterocycle-CF₃

Materials:

  • Heterocyclic substrate (1.0 equiv)

  • Sodium trifluoromethanesulfinate (CF₃SO₂Na) (3.0 equiv)

  • tert-Butyl hydroperoxide (t-BuOOH, 70 wt. % in H₂O) (5.0 equiv)

  • Dichloromethane (DCM)

  • Deionized Water

Procedure:

  • To a round-bottom flask, add the heterocyclic substrate (e.g., 1 mmol).

  • Add sodium trifluoromethanesulfinate (3 mmol).

  • Add a solvent mixture of DCM and water (e.g., 2.5:1 ratio, 7 mL total).

  • Stir the biphasic mixture vigorously at room temperature (23 °C).

  • Slowly add the t-butyl hydroperoxide solution (5 mmol) to the reaction mixture over 5-10 minutes.

  • Continue to stir the reaction vigorously at room temperature for 3-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Note: For some less reactive substrates, incomplete conversion may be observed. A second addition of CF₃SO₂Na (3.0 equiv) and t-BuOOH (5.0 equiv) can be added after 24 hours to drive the reaction to completion.[5]

  • Upon completion, dilute the reaction with DCM and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Choices:

  • Biphasic System: The use of a DCM/water system is crucial. The CF₃SO₂Na is soluble in the aqueous phase, while the heterocycle is in the organic phase. The reaction occurs at the interface, and vigorous stirring is essential to maximize this interface.[5][9]

  • Slow Addition of Oxidant: t-BuOOH initiates the formation of the CF₃ radical. Slow addition maintains a low and steady concentration of the radical, which helps to minimize undesired side reactions like dimerization or hydrogen abstraction.[5][7]

G cluster_0 Radical Initiation cluster_1 Propagation CF3SO2Na CF3SO2Na CF3SO2• CF3SO2• CF3SO2Na->CF3SO2• t-BuOOH (Oxidant) CF3• CF3• CF3SO2•->CF3• -SO2 Radical Adduct Radical Adduct CF3•->Radical Adduct + Heterocycle-H Product (Heterocycle-CF3) Product (Heterocycle-CF3) Radical Adduct->Product (Heterocycle-CF3) [Oxidation]

Caption: Simplified mechanism of radical trifluoromethylation.

References

  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (2023). MDPI. [Link]

  • Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl‐α,β‐ynones. ResearchGate. [Link]

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Innate C-H trifluoromethylation of heterocycles. (2011). PNAS. [Link]

  • Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. (2024). Synthetic Communications - Taylor & Francis Online. [Link]

  • Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Innate C-H trifluoromethylation of heterocycles. (2011). PMC - NIH. [Link]

  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (2010). NIH. [Link]

  • Trifluoromethylation. Wikipedia. [Link]

  • Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. (2015). PMC - NIH. [Link]

  • Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions. Synlett. [Link]

  • Innate C-H trifluoromethylation of heterocycles. (2011). ResearchGate. [Link]

  • Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. (2015). Accounts of Chemical Research - ACS Publications. [Link]

  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. OUCI. [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents. (2021). MDPI. [Link]

  • Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. (2012). Beilstein Journals. [Link]

  • Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions. (2012). PubMed. [Link]

  • Radical trifluoromethylation of heterocycles. Fraction conversion as a function of stirring speed. All reactions. (2014). ResearchGate. [Link]

  • Recent advances in transition metal-mediated trifluoromethylation reactions. Chemical Communications (RSC Publishing). [Link]

  • Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent. ChemRxiv. [Link]

  • Transition Metal-Catalyzed C—H Trifluoromethylation. (2012). ResearchGate. [Link]

  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]

  • Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. (2024). PMC. [Link]

  • Trifluoromethylation of diverse heterocycles. Reaction condition. ResearchGate. [Link]

  • Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ACS Publications. [Link]

  • Innate C-H trifluoromethylation of heterocycles. PNAS. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • Electrophilic Trifluoromethylation. (2014). Chem-Station Int. Ed.. [Link]

  • Trifluoromethylated heterocycles. (2012). PubMed - NIH. [Link]

  • Trifluoromethylation of aryl and heteroaryl halides with fluoroform-derived CuCF3: scope, limitations, and mechanistic features. PubMed. [Link]

  • Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent. (2025). Organic Letters - ACS Publications. [Link]

  • Innate C-H trifluoromethylation of heterocycles. (2011). PubMed - NIH. [Link]

  • Catalysis for Fluorination and Trifluoromethylation. PMC - NIH. [Link]

  • Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC - PubMed Central. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]

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method refinement for purification of 9-Methyl-6-(trifluoromethyl)-9h-purin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 9-Methyl-6-(trifluoromethyl)-9h-purin-2-amine is a substituted purine derivative of significant interest in medicinal chemistry and drug development. The presence of the trifluoromethyl group can impart unique pharmacological properties, but it also introduces specific challenges in purification. Achieving high purity (>99%) is critical for accurate biological screening, ADME profiling, and subsequent development. This guide provides field-proven methods, troubleshooting advice, and answers to frequently asked questions to help researchers refine their purification protocols for this specific molecule.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude this compound?

The two most effective methods for purifying this compound are flash column chromatography and recrystallization. The choice depends on the nature and quantity of the impurities. Flash chromatography is excellent for separating the target molecule from impurities with different polarities, while recrystallization is ideal for removing small amounts of impurities from a crystalline solid product. Often, a combination of both methods (chromatography followed by recrystallization) is used to achieve the highest purity.

Q2: How does the trifluoromethyl group affect the choice of purification strategy?

The electron-withdrawing nature of the trifluoromethyl (CF3) group and the amine (NH2) group on the purine core influences the molecule's polarity. While the purine ring itself contains multiple nitrogen atoms, the CF3 group reduces the overall polarity compared to a simple methyl or hydrogen substituent. This moderate polarity makes it suitable for both normal-phase and reversed-phase chromatography.[1]

Q3: What are the most common impurities encountered during the synthesis of this compound?

Common impurities can arise from the manufacturing process and/or storage.[2] These typically include:

  • Unreacted Starting Materials: Such as 6-chloro-9-methyl-2-(trifluoromethyl)-9H-purine or the amine source.

  • Positional Isomers: Alkylation of the purine ring can sometimes yield isomers (e.g., 7-methyl instead of 9-methyl).

  • By-products: Formed from side reactions during the synthesis.

  • Degradation Products: The purine ring can be susceptible to degradation under harsh acidic or basic conditions.

Q4: Which analytical techniques are best for assessing the purity of the final product?

High-Performance Liquid Chromatography (HPLC), particularly with a C18 reversed-phase column, is the gold standard for assessing purity.[3][4] It can resolve the target compound from closely related impurities. For structural confirmation and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[5] ¹H NMR and ¹⁹F NMR are also essential for confirming the structure and detecting fluorine-containing impurities.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the purification workflow.

Chromatography Issues

Q: I'm seeing poor separation between my product and an impurity on a silica gel column. What should I do?

A: This is a common challenge when an impurity has a polarity very similar to your target compound. Here is a logical approach to troubleshooting:

  • Optimize the Mobile Phase: If you are using a standard solvent system like ethyl acetate/hexane, try adding a small percentage (0.5-2%) of a more polar solvent like methanol or isopropanol. This can alter the selectivity. Conversely, if your compound is eluting too quickly, decrease the proportion of the polar solvent.

  • Try an Alternative Stationary Phase: Amine-functionalized silica columns can offer different selectivity for nitrogen-containing heterocycles like purines and may resolve compounds that are difficult to separate on standard silica.[1]

  • Consider Reversed-Phase Chromatography: If normal-phase fails, reversed-phase flash chromatography on a C18 column is an excellent alternative. The separation mechanism is different and can often resolve challenging impurities.

Workflow & Troubleshooting Logic for Chromatography

G start Start: Crude Product with Impurities check_separation Run TLC / Test Column (e.g., Hexane/EtOAc) start->check_separation good_sep Good Separation? (Rf difference > 0.15) check_separation->good_sep run_flash Proceed with Flash Chromatography good_sep->run_flash Yes poor_sep_node Poor Separation good_sep->poor_sep_node No end Collect Pure Fractions run_flash->end troubleshoot Troubleshoot Mobile Phase poor_sep_node->troubleshoot add_modifier Add Modifier (e.g., 1% MeOH) troubleshoot->add_modifier change_system Switch Solvent System (e.g., DCM/MeOH) troubleshoot->change_system still_poor Still Poor Separation? add_modifier->still_poor change_system->still_poor still_poor->run_flash No, Resolved change_phase Switch Stationary Phase still_poor->change_phase Yes amine_column Try Amine (NH2) Column (Normal Phase) change_phase->amine_column c18_column Try C18 Column (Reversed Phase) change_phase->c18_column amine_column->end c18_column->end

Caption: Decision tree for troubleshooting poor chromatographic separation.

Q: My compound is showing significant peak tailing during reversed-phase (C18) HPLC/flash chromatography. Why is this happening and how can I fix it?

A: Peak tailing for amine-containing compounds on C18 columns is often caused by unwanted interactions between the basic nitrogen atoms of your purine and residual acidic silanol groups on the silica backbone.

  • Causality: The basic amine can interact strongly with the acidic silanols, leading to a secondary, undesirable retention mechanism that causes the peak to tail.

  • Solution: To prevent this, add a small amount of an acidic modifier to your mobile phase.[1] This protonates the silanol groups, effectively "masking" them from your compound.

    • For Flash Chromatography: Use 0.1-0.5% formic acid or acetic acid, as they are volatile and easily removed during solvent evaporation.

    • For Analytical HPLC: 0.1% trifluoroacetic acid (TFA) is very effective at producing sharp peaks, though it can be difficult to remove from the final product if you are doing preparative work.[1]

Recrystallization Issues

Q: I've added the hot solvent, but some solid material remains undissolved. What should I do?

A: You may have either an insoluble impurity or you haven't added enough solvent. Add a small amount of additional hot solvent. If the remaining solid does not dissolve, it is likely an insoluble impurity. In this case, you must perform a hot gravity filtration to remove the impurity before allowing the solution to cool.[6][7] Attempting to dissolve it by adding a large excess of solvent will result in a very low yield upon cooling.

Q: My product has "oiled out" instead of crystallizing upon cooling. How can I fix this?

A: "Oiling out" occurs when the solubility of the compound decreases so rapidly upon cooling that it separates as a supercooled liquid instead of forming an ordered crystal lattice. This often happens if the boiling point of the solvent is much higher than the melting point of the solute or if the solution is cooled too quickly.

  • Solution 1: Reheat the solution until the oil redissolves. Allow it to cool much more slowly. You can insulate the flask to slow the cooling rate.

  • Solution 2: Add a slightly larger volume of the hot solvent to ensure the saturation point is reached at a lower temperature.

  • Solution 3: Try a different solvent or a solvent pair. A common and effective technique is to dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes slightly cloudy. Then, add a drop or two of the good solvent to clarify it and allow it to cool slowly.

Q: My final product is a pale yellow, but the literature reports it as a white solid. How can I remove the color?

A: Colored impurities are common and can often be removed with activated charcoal.[6][7]

  • Procedure: After dissolving your crude product in the hot recrystallization solvent, cool the solution slightly so it is no longer boiling. Add a very small amount of activated charcoal (1-2% by weight is usually sufficient).[6] Reheat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. You must then perform a hot gravity filtration to remove the charcoal before cooling the solution to crystallize your purified, colorless product.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Normal Phase)
  • Stationary Phase Selection: Standard silica gel (40-63 µm particle size) is a good starting point.

  • Mobile Phase Selection: Based on TLC analysis, select a solvent system that provides an Rf value of ~0.25-0.35 for the target compound. A common system for purine derivatives is Hexane/Ethyl Acetate or Dichloromethane/Methanol.[1][8]

  • Column Packing: Pack the column with silica gel as a slurry in the least polar solvent of your mobile phase (e.g., hexane).

  • Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a solvent like dichloromethane or methanol, add silica gel (approx. 2-3 times the weight of the crude product), and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully load this powder onto the top of the packed column.

  • Elution: Begin elution with the selected mobile phase. A gradient elution (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate) often provides better separation than an isocratic (constant composition) elution.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

ParameterRecommended Starting Conditions
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase (Test) Gradients of Hexane/Ethyl Acetate; Dichloromethane/Methanol[1][9]
Sample Loading Dry loading (pre-adsorbed on silica)
Elution Mode Gradient elution is preferred
Protocol 2: Purification by Recrystallization
  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10][11] Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures with water) to find a suitable one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.[10]

  • Hot Filtration (if necessary): If insoluble impurities or decolorizing charcoal are present, perform a hot gravity filtration using a pre-warmed funnel to remove them.[6][7]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[10] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

General Purification Workflow

G start Crude 9-Methyl-6-(trifluoromethyl) -9h-purin-2-amine is_solid Is the crude product a solid? start->is_solid flash_chrom Step 1: Flash Chromatography (Silica or C18) is_solid->flash_chrom No (Oil/Gummy) recrystallize_option Step 1: Recrystallization is_solid->recrystallize_option Yes analyze_purity Analyze Purity (HPLC, LC-MS, NMR) flash_chrom->analyze_purity recrystallize_option->analyze_purity is_pure Purity > 99%? analyze_purity->is_pure final_product Final Pure Product is_pure->final_product Yes re_purify Re-Purify (Use alternative method) is_pure->re_purify No re_purify->flash_chrom

Caption: A general workflow for the purification of the target compound.

References

  • Teledyne Labs. Purine and Related Compound Purification Strategies. Teledyne ISCO. [Link]

  • Li, W., et al. (2006). Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection. Journal of Chromatography A. [Link]

  • Morris, G. S., & Simmonds, H. A. (1981). Reverse Phase Partition HPLC for Determination of Plasma Purines and Pyrimidines in Subjects With Gout and Renal Failure. Clinical Chimica Acta. [Link]

  • Al-Masoudi, N. A., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Molecules. [Link]

  • University of Colorado, Boulder. Recrystallization. Organic Chemistry Lab Manual. [Link]

  • Kumar, K., et al. (2018). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Cellular and Infection Microbiology. [Link]

  • Makkar, H. P., & Becker, K. (1999). Technical note: A new high-performance liquid chromatography purine assay for quantifying microbial flow. Journal of Animal Science. [Link]

  • Perin, N., et al. (2020). Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. Molecules. [Link]

  • Hocek, M., et al. (2016). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • ArtMolecule. Impurities and Degradation products. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • City University of New York (CUNY). Purification by Recrystallization. Baruch College Chemistry Labs. [Link]

  • Kelley, J. L., et al. (1995). Synthesis and Antirhinovirus Activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines. Journal of Medicinal Chemistry. [Link]

  • Pure Synth. Nitrosamine Impurities. [Link]

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Technical Support Center: Addressing Cytotoxicity of Modified Purine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with modified purine compounds. This guide is designed to provide in-depth troubleshooting and practical advice for addressing cytotoxicity in cell-based assays. Our goal is to move beyond simple protocols and delve into the underlying scientific principles to help you generate robust, reproducible, and meaningful data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when beginning work with modified purine analogs.

Q1: What are the primary mechanisms of cytotoxicity for modified purine compounds?

Modified purine analogs primarily exert their cytotoxic effects by interfering with nucleic acid metabolism.[1] After cellular uptake, often via nucleoside transporters, these compounds are metabolized into nucleotide analogs.[1] These analogs can then:

  • Inhibit DNA Synthesis: By acting as competitive inhibitors of DNA polymerases, they can halt DNA replication.[1]

  • Incorporate into DNA/RNA: Their incorporation can lead to chain termination, DNA damage, and the induction of apoptosis.[1]

  • Inhibit Key Enzymes: Many purine analogs, once phosphorylated, can inhibit critical enzymes in the de novo purine biosynthesis pathway, such as PRPP amidotransferase, leading to a depletion of the natural purine nucleotide pools required for cell proliferation.[1]

The precise mechanism can vary significantly based on the specific modification to the purine ring or the sugar moiety, which dictates its interaction with metabolic enzymes and target proteins.[1]

Q2: My modified purine compound is showing little to no cytotoxicity. What are the first things I should check?

Several factors could be at play:

  • Compound Solubility and Stability: Confirm that your compound is fully dissolved in the culture medium at the tested concentrations. Precipitated compounds are not bioavailable to the cells. Also, consider the stability of the compound in aqueous media over the time course of your experiment.

  • Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms. This could include poor expression of the necessary activating enzymes (e.g., kinases) or high expression of drug efflux pumps.

  • Metabolic Activation: Most purine analogs require intracellular phosphorylation to become active.[1] If the cell line has low levels of the required kinases, the compound will not be converted to its cytotoxic triphosphate form.

  • Assay Incubation Time: The cytotoxic effects of many antimetabolites are cell-cycle dependent and may require longer incubation times (e.g., 48-72 hours) to become apparent.[2]

Q3: How do I choose the right cytotoxicity or cell viability assay for my purine analog?

The best assay depends on your compound's expected mechanism of action. Cell viability assays measure overall cell health, while cytotoxicity assays specifically measure cell death.

Assay Type Principle Pros Cons
Metabolic Assays (e.g., MTT, WST-1, CellTiter-Glo®) Measure metabolic activity (e.g., mitochondrial reductase activity or ATP content) as an indicator of viability.[3][4][5]High-throughput, sensitive, relatively inexpensive.[5]Can be confounded by compounds that alter mitochondrial function without killing the cell.[3] Signal can be affected by cell number and metabolic state.[6]
Membrane Integrity Assays (e.g., LDH release, Trypan Blue, Propidium Iodide) Measure the leakage of intracellular components (like LDH) or the uptake of membrane-impermeable dyes to quantify cell death.[2][4]Directly measures cytotoxicity. LDH assays are simple and high-throughput.Less sensitive for early apoptotic events before membrane rupture. Can be affected by serum LDH or forceful pipetting.[6]
DNA Synthesis Assays (e.g., BrdU incorporation) Measures the incorporation of a nucleoside analog (BrdU) into newly synthesized DNA during the S phase of the cell cycle.[3][4]Directly assesses anti-proliferative effects.More labor-intensive, may not capture cytotoxicity that occurs outside of S-phase. The labeling agent itself can be toxic.[3]

Recommendation: For an initial screen, a metabolic assay like CellTiter-Glo® (measuring ATP) is often a robust choice. To confirm cytotoxicity and understand the mechanism, it is advisable to use a secondary, orthogonal assay, such as an LDH release assay or flow cytometry with Annexin V/PI staining.

Section 2: In-Depth Troubleshooting Guides

This section provides structured approaches to common experimental problems.

Guide 1: Issue - Poor Compound Solubility

Poor solubility is a primary source of experimental artifacts and lack of reproducibility. If a compound precipitates in the cell culture medium, its effective concentration is unknown and the precipitate itself can cause non-specific cytotoxicity.

Symptoms:

  • Visible precipitate in stock solutions or in culture wells after dilution.

  • High variability between replicate wells.[7]

  • Inconsistent dose-response curves between experiments.

Troubleshooting Workflow:

A decision tree for troubleshooting compound solubility issues.

Step-by-Step Protocols:

  • Determine Maximum Solubility:

    • Prepare a series of 2-fold dilutions of your compound in your primary solvent (e.g., DMSO).[8]

    • Add these dilutions to your complete cell culture medium at the highest final solvent concentration you will use (e.g., 0.5% DMSO).

    • Incubate under culture conditions (37°C, 5% CO2) for at least one hour.

    • Visually inspect for precipitation. For a more quantitative measure, read the absorbance of the plate at a high wavelength (e.g., 600-650 nm) to detect light scattering from turbidity.[8] The highest concentration that remains clear is your working solubility limit.

  • Optimize Solvent & Dilution:

    • Primary Solvent: While DMSO is common, its final concentration should not exceed 0.5% to avoid solvent-induced toxicity.[6][9] If solubility in DMSO is poor, consider alternatives like ethanol, but always validate the solvent's toxicity on your cell line.[8][10]

    • Co-Solvent Systems: For highly insoluble compounds, a co-solvent system may be necessary. A common starting formulation for in vivo studies that can be adapted for in vitro work is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline/PBS.[11] Always test the vehicle control for toxicity.

    • Dilution Technique: When diluting the stock into aqueous media, add the stock solution to the media dropwise while vortexing or stirring vigorously to avoid immediate precipitation.[8] Warming the medium to 37°C can also help.[8]

Guide 2: Issue - High Background or False Positives in Assays

High background signals can mask the true cytotoxic effect of your compound, leading to an underestimation of its potency.

Symptoms:

  • High absorbance/fluorescence in "no cell" or "vehicle control" wells.[7]

  • MTT assays showing purple color in wells without cells.

  • LDH assays showing high signal in media-only controls.[6]

Causality & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Compound Interference The compound itself may be colored, fluorescent, or have reducing properties that directly react with the assay reagent (e.g., reducing MTT to formazan).[12]1. Run a "Compound Only" Control: Add your compound to cell-free medium and run the assay. Subtract this background value from your experimental wells.[12]2. Change Media: Before adding the assay reagent, gently wash the cells with PBS or replace the compound-containing media with fresh, phenol red-free media to remove the interfering substance.[6][12]
Microbial Contamination Bacteria or yeast in the culture can have metabolic activity that reduces assay reagents like MTT, leading to a strong false-positive signal.[6]1. Microscopic Inspection: Regularly check cultures for signs of contamination.2. Use Penicillin-Streptomycin: Include antibiotics in your culture medium, especially during long-term assays.[9]
Serum Interference Serum in the culture medium contains endogenous LDH and other enzymes that can contribute to background signal.[6]1. Heat-Inactivate Serum: This can reduce some enzymatic activity.2. Use Serum-Free Media: For the duration of the assay incubation (e.g., the final 2-4 hours), switch to a serum-free medium if your cells can tolerate it.[6][12]
Guide 3: Issue - High Variability and Poor Reproducibility

Inconsistent results between replicates or experiments undermine confidence in the data.

Symptoms:

  • Large standard deviations within triplicate wells.[7]

  • IC50 values that shift significantly between independent experiments.[13]

Workflow for Improving Reproducibility:

A workflow for diagnosing and improving experimental reproducibility.

Key Actionable Steps:

  • Standardize Cell Seeding:

    • Optimal Density: The ideal cell density ensures cells are in the logarithmic growth phase throughout the experiment and do not become over-confluent in the control wells.[12] Perform a growth curve to determine the optimal starting cell number.

    • Homogeneous Suspension: Ensure you have a single-cell suspension before plating. Gently triturate the cell suspension before aliquoting to each well to prevent cell clumping.

  • Control for Cell Health:

    • Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.

    • Logarithmic Growth: Always passage and seed cells when they are in the log phase of growth, not when they are confluent.[6]

  • Mitigate Plate "Edge Effects":

    • The outer wells of a 96-well plate are prone to evaporation, leading to increased concentrations of media components and compounds.[6]

    • Solution: Do not use the perimeter wells for experimental data. Instead, fill them with sterile PBS or media to create a humidity barrier.[6][14]

  • Ensure Reagent Homogeneity:

    • After adding assay reagents (e.g., MTT, CellTiter-Glo®), mix the plate on an orbital shaker for 30-60 seconds to ensure the reagent is evenly distributed in each well.[2]

    • When dissolving formazan crystals in MTT assays, ensure complete solubilization before reading the plate.[12]

Section 3: Understanding the Mechanism - A Deeper Dive

Modified purines often induce apoptosis by being incorporated into DNA, which triggers a DNA damage response.

Example Pathway: 6-Mercaptopurine (6-MP)

6-MP is a classic purine analog. It is converted intracellularly to thioguanine nucleotides (TGNs), which are then incorporated into DNA. This incorporation triggers the mismatch repair (MMR) system, leading to a futile repair cycle that results in DNA strand breaks and ultimately activates apoptosis.

G cluster_0 Cellular Uptake & Metabolism cluster_1 Cytotoxic Action MP 6-Mercaptopurine (6-MP) TIMP Thioinosine Monophosphate (TIMP) MP->TIMP HPRT1 TGNs Thioguanine Nucleotides (TGNs) TIMP->TGNs Metabolic Steps DNA_Incorp TGNs incorporate into DNA TGNs->DNA_Incorp MMR Mismatch Repair (MMR) Activation DNA_Incorp->MMR DSB DNA Strand Breaks MMR->DSB Futile Repair Cycle Apoptosis Apoptosis Induction DSB->Apoptosis

Simplified metabolic activation and cytotoxic pathway of 6-Mercaptopurine.

This pathway highlights why cell context is critical. A cell line deficient in the mismatch repair system, for instance, may show resistance to 6-MP.[15] Similarly, cells with low HPRT1 (the initial activating enzyme) will not effectively metabolize the drug.[1]

References

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. K. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Shapiro, A. (2013). Response to "How to deal with the poor solubility of tested compounds in MTT assay?". ResearchGate. Retrieved from [Link]

  • Jolivet, J., & Schilsky, R. L. (1992). Effects of extracellular purines on cytotoxicity of methotrexate. European Journal of Cancer, 28A(4-5), 856-860. Retrieved from [Link]

  • Taylor, I. W., Slowiaczek, P., Francis, P. R., & Tattersall, M. H. (1982). Purine Modulation of Methotrexate Cytotoxicity in Mammalian Cell Lines. Cancer Research, 42(12), 5159-5164. Retrieved from [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. Retrieved from [Link]

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893. Retrieved from [Link]

  • Kroll, K. J., Nabors, M. A., & Talian, J. C. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5798. Retrieved from [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2024). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. International Journal of Molecular Sciences, 25(1), 1. Retrieved from [Link]

  • Wang, L., Wang, X., & Li, J. (2019). Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy. Frontiers in Immunology, 10, 1697. Retrieved from [Link]

  • Georgiev, G. A., Georgieva, M. G., & Dimitrova, M. S. (2024). Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. Azerbaijan Pharmaceutical and Pharmacotherapy Journal. Retrieved from [Link]

  • Lee, J. H., Kim, S. H., & Lee, J. (2024). Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy. Bioorganic Chemistry, 147, 107384. Retrieved from [Link]

  • Hansen, M. T., & Collins, J. J. (2021). Purine and pyrimidine synthesis differently affect the strength of the inoculum effect for aminoglycoside and β-lactam antibiotics. eLife, 10, e62443. Retrieved from [Link]

  • Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo Molecular Technologies, Inc. Retrieved from [Link]

  • Kroll, K. J., Nabors, M. A., & Talian, J. C. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. ResearchGate. Retrieved from [Link]

  • Martin, S. A., Hewish, M., Lord, C. J., & Ashworth, A. (2013). Cytosine-based nucleoside analogs are selectively lethal to DNA mismatch repair-deficient tumour cells by enhancing levels of intracellular oxidative stress. British Journal of Cancer, 108(5), 1157–1162. Retrieved from [Link]

  • Zhang, Y., Wang, Y., & Li, Y. (2026). Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. Molecules, 31(2), 123. Retrieved from [Link]

Sources

Technical Support Center: Protocol Optimization for In Vivo Studies of Purine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the in vivo analysis of purine derivatives. Disturbances in purine metabolism are linked to a variety of diseases, making this area of research critical for therapeutic development[1]. This resource provides field-proven insights and evidence-based protocols to navigate the complexities of these studies, ensuring data integrity and reproducibility from animal handling to final analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are fundamental to designing a robust in vivo study for purine derivatives.

Q1: How do I select an appropriate animal model for my purine study?

A1: The choice of animal model is critical and depends on the specific research question. For general hyperuricemia studies, models can be induced chemically (e.g., with potassium oxonate) or through diet (e.g., high-fructose or high-purine diets)[2]. For research targeting specific genetic disorders of purine metabolism, knockout mice models are invaluable, such as those with deficiencies in Hypoxanthine Phosphoribosyltransferase (HPRT) or Adenosine Deaminase (ADA)[3]. Primates are highly similar to humans in terms of purine metabolism as they lack the uricase enzyme, making them an ideal, albeit complex, model for studying hyperuricemia and its complications[2].

Q2: What are the primary challenges in formulating and dosing purine derivatives?

A2: A significant challenge is the often poor aqueous solubility of purine analogs[4]. This can impede bioavailability. Early assessment of your compound's physicochemical properties is essential. Formulation strategies may include using co-solvents, cyclodextrins, or creating salt forms to improve solubility. The initial step in dosing is typically a Maximum Tolerated Dose (MTD) study to establish a safe upper limit for subsequent efficacy experiments[4].

Q3: Which purine metabolites should I prioritize for measurement?

A3: The answer depends on the pathway you are investigating. Key analytes often include the final degradation product, uric acid, and its precursors, xanthine and hypoxanthine[5]. Measuring the full panel, including adenosine, inosine, guanosine, and their respective nucleotides (AMP, GMP, ATP, GTP), provides a more comprehensive picture of the metabolic flux[6][7]. The ratio of ATP to ADP and AMP can also serve as a crucial indicator of cellular energy status[8].

Q4: Why is sample handling so critical for purine analysis?

A4: Purine metabolism is extremely rapid[6]. Enzymes in the blood can degrade nucleotides and nucleosides within seconds to minutes after sample collection, leading to artificially altered metabolite levels[6][9]. For instance, ATP can be quickly dephosphorylated to ADP and then AMP, while AMP can be catabolized to adenosine, inosine, and hypoxanthine[6]. Therefore, immediate and proper sample processing is non-negotiable for accurate results.

Part 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during experimental workflows, organized by procedural stage.

Section 2.1: Sample Collection & Processing

Problem: High variability in analyte concentrations between animals.

  • Possible Cause 1: Pre-analytical Stress. Animal stress during handling or blood collection can cause physiological changes that alter purine levels.

    • Solution: Ensure a consistent and calm environment. Acclimatize animals to handling procedures before the study begins. Perform sample collection swiftly and consistently at the same time of day for all subjects.

  • Possible Cause 2: Inconsistent Anticoagulant Mixing. Failure to immediately and properly mix blood with an anticoagulant can lead to micro-clot formation, which can affect plasma quality and volume.

    • Solution: Immediately after drawing blood into a tube containing an anticoagulant like EDTA or heparin, gently invert the tube 8-10 times to ensure thorough mixing[10]. Do not shake, as this can cause hemolysis.

  • Possible Cause 3: Analyte Degradation Post-Collection. Purine concentrations can change rapidly if samples are left at room temperature. For example, xanthine and hypoxanthine levels can increase due to leakage from red blood cells[11].

    • Solution: Process samples immediately on ice. Centrifuge blood at 4°C to separate plasma as soon as possible. One study noted that waiting up to 3 hours before plasma separation in EDTA tubes did not cause a significant increase in hypoxanthine or xanthine, but minimizing this time is best practice[11]. For patients on medications like rasburicase, samples must be placed on ice immediately[12].

Section 2.2: Sample Preparation for Analysis

Problem: Poor recovery of analytes after protein precipitation.

  • Possible Cause 1: Inefficient Precipitation. The chosen solvent or method may not be effectively removing proteins, leading to co-precipitation of your analytes or matrix effects during analysis.

    • Solution: Acetonitrile is a common and effective solvent for precipitating proteins from plasma[13]. A general rule is to add at least three volumes of ice-cold organic solvent (e.g., acetonitrile, methanol, or acetone) to the plasma sample[13]. Vortex thoroughly and incubate at a low temperature (e.g., -20°C) to maximize protein removal. Trichloroacetic acid (TCA) is also highly effective but can denature proteins irreversibly[14].

  • Possible Cause 2: Analyte Loss During Supernatant Transfer. Careless removal of the supernatant after centrifugation can either leave protein behind or result in the loss of your sample.

    • Solution: After centrifuging the precipitated sample, carefully pipette the supernatant without disturbing the protein pellet. For maximum recovery, a second extraction of the pellet with a smaller volume of the precipitation solvent can be performed, and the supernatants can be pooled.

Section 2.3: HPLC & LC-MS/MS Analysis

Problem: Poor peak shape (tailing, broadening) for purine analytes.

  • Possible Cause 1: Secondary Interactions with Column. Purine compounds can exhibit challenging behavior in reversed-phase HPLC due to their polarity and tendency to interact with residual silanol groups on the stationary phase, causing peak tailing[15].

    • Solution: Optimize the mobile phase pH. Using phosphate buffers at a low pH (2.5–3.0) can help suppress silanol activity and stabilize retention[15]. Alternatively, using a column with a different stationary phase, such as one with polar-embedding, can improve peak shape for polar analytes[15].

  • Possible Cause 2: Injection Solvent Mismatch. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause distorted peaks.

    • Solution: Whenever possible, dissolve the final sample extract in the initial mobile phase[15]. This ensures that the peak shape is sharp and retention times are consistent.

  • Possible Cause 3: Column Contamination/Voiding. Accumulation of contaminants from the sample matrix on the column head can lead to peak distortion and increased backpressure[16][17].

    • Solution: Always use a guard column to protect the analytical column[16]. Regularly flush the column with a strong solvent to remove strongly retained compounds. If problems persist, the column may need to be replaced[17].

Problem: Inconsistent or drifting retention times.

  • Possible Cause 1: Unstable Column Temperature. Fluctuations in ambient temperature can cause shifts in retention times, especially for sensitive analyses[16][18].

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analytical run.

  • Possible Cause 2: Insufficient Column Equilibration. This is particularly critical when using ion-pairing agents or running gradients. The column needs adequate time to return to initial conditions before the next injection.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for at least 30 minutes when using ion-pairing reagents[15]. For gradient methods, include a sufficient re-equilibration step at the end of each run.

  • Possible Cause 3: Mobile Phase Degradation. The composition of the mobile phase can change over time due to evaporation of volatile components or bacterial growth in unbuffered aqueous phases.

    • Solution: Prepare fresh mobile phase daily and keep reservoirs covered. Degas the mobile phase properly before use to prevent air bubbles in the system[18][19].

Part 3: Key Experimental Protocols & Data

This section provides detailed methodologies and reference data for critical procedures.

Protocol 1: Blood Plasma Collection and Processing for Purine Analysis

This protocol is designed to minimize pre-analytical variability and preserve analyte stability.

Materials:

  • EDTA-coated collection tubes (e.g., lavender-top)

  • Pre-chilled centrifuge

  • Pipettes and cryovials

  • Ice bucket

  • Liquid nitrogen or -80°C freezer

Procedure:

  • Blood Collection: Collect whole blood directly into an EDTA-coated tube.[20]

  • Immediate Mixing: Gently invert the tube 8-10 times to ensure the blood is mixed with the anticoagulant. Place the tube immediately on ice.[10]

  • Centrifugation: Within 15-30 minutes of collection, centrifuge the blood at 1,500-2,000 x g for 15 minutes at 4°C.

  • Plasma Aliquoting: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.

  • Flash Freezing: Transfer the plasma into pre-labeled cryovials and immediately flash-freeze in liquid nitrogen.

  • Storage: Store the frozen plasma samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.[21]

Protocol 2: Protein Precipitation of Plasma Samples

This is a standard protocol for preparing plasma for HPLC or LC-MS/MS analysis.

Materials:

  • Thawed plasma sample (on ice)

  • Ice-cold acetonitrile (ACN)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 4°C and >13,000 x g

Procedure:

  • Sample Preparation: In a microcentrifuge tube, add 100 µL of thawed plasma.

  • Precipitation: Add 300-400 µL of ice-cold acetonitrile to the plasma sample (a 3:1 or 4:1 ratio of solvent to sample)[13].

  • Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Incubation: Incubate the samples at -20°C for at least 20 minutes to enhance precipitation.

  • Centrifugation: Centrifuge the tubes at 13,000-15,000 x g for 15 minutes at 4°C[6].

  • Supernatant Collection: Carefully transfer the clear supernatant to a new tube. This supernatant contains the purine derivatives and is ready for analysis or further evaporation and reconstitution in mobile phase.

Data Presentation: Analyte Stability & HPLC Parameters

Table 1: Stability of Purine Metabolites in Biological Samples

Analyte Matrix Storage Condition Stability Source
Hypoxanthine, Xanthine Blood (EDTA) Room Temp Stable up to 3 hours before plasma separation [11]
Various Purines Plasma -80°C Good long-term stability [21][22]

| ATP, ADP, AMP | Whole Blood | Room Temp | Rapidly metabolized within seconds to minutes |[6] |

Table 2: Example HPLC Parameters for Purine Separation

Parameter Condition Rationale / Comment Source
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) Standard for separating small molecules. [5][6]
Mobile Phase A 0.1% Formic Acid or Phosphate Buffer (pH 2.5-3.0) Low pH suppresses silanol interactions, improving peak shape. [15][23]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid Organic solvent for gradient elution. [23]
Flow Rate 0.2 - 0.5 mL/min Typical for UHPLC systems to ensure good separation. [6]
Column Temp 30 - 40 °C Maintains stable retention times. [18]
Detection UV (254 nm) or MS/MS 254 nm is a common wavelength for purine detection. MS/MS provides higher sensitivity and specificity. [5][6][7]

| Injection Volume | 2 - 5 µL | Small volumes prevent peak distortion and column overload. |[6][21] |

Part 4: Visualizations of Workflows and Pathways

Visual aids can clarify complex processes and relationships within the study of purine metabolism.

Workflow for In Vivo Purine Analysis

This diagram outlines the critical steps from animal treatment to data acquisition, highlighting key quality control points.

G cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase Animal_Model 1. Animal Model Selection & Acclimatization Dosing 2. Dosing of Purine Derivative Animal_Model->Dosing Sample_Collection 3. Timed Blood Collection (EDTA tubes, on ice) Dosing->Sample_Collection Centrifugation 4. Centrifugation (4°C) & Plasma Isolation Sample_Collection->Centrifugation Protein_Precipitation 5. Protein Precipitation (Cold Acetonitrile) Centrifugation->Protein_Precipitation Supernatant_Transfer 6. Supernatant Collection Protein_Precipitation->Supernatant_Transfer Analysis 7. LC-MS/MS Analysis Supernatant_Transfer->Analysis Data_Processing 8. Data Processing & Quantification Analysis->Data_Processing Interpretation 9. Pharmacokinetic & Metabolic Interpretation Data_Processing->Interpretation G Adenosine Adenosine Inosine Inosine Adenosine->Inosine Adenosine Deaminase (ADA) Guanosine Guanosine Guanine Guanine Guanosine->Guanine Purine Nucleoside Phosphorylase (PNP) Hypoxanthine Hypoxanthine Inosine->Hypoxanthine PNP Xanthine Xanthine Hypoxanthine->Xanthine XO Guanine->Xanthine Guanase Uric_Acid Uric Acid Xanthine->Uric_Acid XO ADA ADA PNP PNP Guanase Guanase XO Xanthine Oxidase (XO)

Caption: Simplified purine degradation pathway to uric acid.

References

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Antiviral Activity of 9-Methyl-6-(trifluoromethyl)-9h-purin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the preclinical validation of 9-Methyl-6-(trifluoromethyl)-9h-purin-2-amine as a potential antiviral agent. This document moves beyond a simple recitation of protocols to offer a strategic and logical approach to antiviral drug validation, grounded in scientific integrity and field-proven insights.

The chemical structure of this compound, a novel purine derivative, suggests a potential role as an antiviral agent. Purine analogues have a well-established history as effective antiviral therapeutics, often functioning by inhibiting viral nucleic acid synthesis.[1][2][3][4] The trifluoromethyl group may enhance the compound's metabolic stability and binding affinity to viral enzymes. This guide outlines a rigorous, multi-faceted approach to systematically evaluate its antiviral efficacy and delineate its mechanism of action against both a representative RNA virus (Influenza A virus) and a DNA virus (Herpes Simplex Virus 1).

Comparative Framework: Benchmarking Against the Gold Standard

To provide a meaningful assessment of this compound, its antiviral activity will be benchmarked against established, clinically-approved antiviral drugs. This head-to-head comparison is essential for contextualizing its potency and potential therapeutic window.

  • Against Influenza A Virus (IAV): Oseltamivir (Tamiflu®), a neuraminidase inhibitor, will serve as the comparator.[5] Oseltamivir is a standard-of-care treatment for influenza infections, acting on a late stage of the viral life cycle by preventing the release of progeny virions.[6]

  • Against Herpes Simplex Virus 1 (HSV-1): Acyclovir, a nucleoside analogue that inhibits viral DNA polymerase, will be the comparator.[7][8] Acyclovir is a cornerstone of anti-herpesvirus therapy and represents a class of drugs with a mechanism of action that this compound might share.[7][8]

Phase 1: Foundational In Vitro Assays - Cytotoxicity and Efficacy

The initial phase of validation focuses on two critical parameters: the compound's toxicity to host cells and its ability to inhibit viral replication. These assays are foundational for determining the therapeutic index, a key indicator of a drug's potential clinical utility.

Experimental Workflow: Initial Antiviral Screening

G cluster_0 Phase 1: In Vitro Validation A Compound Preparation This compound Oseltamivir | Acyclovir C Cytotoxicity Assay (MTT Assay) Determine CC50 A->C D Plaque Reduction Assay (PRA) Determine IC50 A->D E TCID50 Assay Determine IC50 A->E B Host Cell Culture MDCK for IAV | Vero for HSV-1 B->C B->D B->E F Data Analysis Calculate Selectivity Index (SI = CC50/IC50) C->F D->F E->F

Caption: Workflow for initial in vitro antiviral screening.

Detailed Protocols

1. Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound. This is crucial to ensure that any observed antiviral effect is not simply due to the compound killing the host cells.[9][10]

  • Methodology:

    • Seed host cells (MDCK for Influenza A, Vero for HSV-1) in 96-well plates and incubate until a confluent monolayer is formed.

    • Prepare serial dilutions of this compound, Oseltamivir, and Acyclovir in cell culture medium.

    • Remove the growth medium from the cells and add the compound dilutions. Include untreated cell controls.

    • Incubate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

    • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals and measure the absorbance at 570 nm.

    • Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

2. Plaque Reduction Assay (PRA)

  • Objective: To quantify the inhibition of viral replication by measuring the reduction in the formation of viral plaques.[11][12][13] This is a gold-standard method for assessing antiviral efficacy.[8][14]

  • Methodology:

    • Grow a confluent monolayer of host cells in 6-well or 12-well plates.

    • Pre-incubate a known titer of virus (e.g., 100 plaque-forming units) with serial dilutions of the test compounds for 1 hour.

    • Infect the cell monolayers with the virus-compound mixtures.

    • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentrations.

    • Incubate until visible plaques are formed.

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

    • The 50% inhibitory concentration (IC50) is the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.[11][15]

3. Tissue Culture Infectious Dose (TCID50) Assay

  • Objective: To determine the viral titer by identifying the dilution of the virus that causes a cytopathic effect (CPE) in 50% of the infected cell cultures.[16][17][18][19] This assay is particularly useful for viruses that do not form clear plaques.[17]

  • Methodology:

    • Seed host cells in a 96-well plate.[20]

    • Prepare serial dilutions of the virus and infect the cells.

    • In parallel, treat infected cells with various concentrations of the test compound.

    • Incubate and observe for CPE daily.

    • The TCID50 is calculated using the Reed-Muench or Spearman-Kärber method.[19]

    • The IC50 is the compound concentration that reduces the viral titer by 50%.

Data Presentation: Comparative Efficacy and Safety
CompoundVirusCC50 (µM) on Host CellsIC50 (µM) - PRAIC50 (µM) - TCID50Selectivity Index (SI = CC50/IC50)
This compoundInfluenza AExperimental DataExperimental DataExperimental DataCalculated Value
OseltamivirInfluenza A>100Experimental DataExperimental DataCalculated Value
This compoundHSV-1Experimental DataExperimental DataExperimental DataCalculated Value
AcyclovirHSV-1>100Experimental DataExperimental DataCalculated Value

Phase 2: Elucidating the Mechanism of Action (MoA)

Understanding how a compound inhibits viral replication is a critical step in its development.[3][7][] Based on its purine scaffold, this compound is hypothesized to target viral polymerase.[1][2] However, other stages of the viral life cycle should also be investigated.[22]

Experimental Workflow: Mechanism of Action Studies

G cluster_1 Phase 2: Mechanism of Action G Time-of-Addition Assay K Data Interpretation & MoA Hypothesis G->K H Viral Entry Assay H->K I Viral Polymerase Assay I->K J Neuraminidase Inhibition Assay (for IAV) J->K

Caption: Workflow for investigating the mechanism of action.

Detailed Protocols

1. Time-of-Addition Assay

  • Objective: To identify the stage of the viral life cycle targeted by the compound.[9]

  • Methodology:

    • Infect host cells with the virus.

    • Add this compound at different time points post-infection (e.g., -2 to 0 hours for entry, 0-6 hours for replication, 6+ hours for late-stage events).

    • After a single replication cycle, quantify the viral yield (e.g., by TCID50 or qPCR).

    • A significant reduction in viral yield when the compound is added during a specific time window suggests it targets that stage of the viral life cycle.

2. Viral Entry Assay

  • Objective: To determine if the compound inhibits the initial stages of viral infection, including attachment and entry.[23][24][25]

  • Methodology:

    • Pre-chill host cells and virus.

    • Allow the virus to adsorb to the cells at 4°C in the presence of the compound.

    • Wash the cells to remove unbound virus and compound.

    • Shift the temperature to 37°C to allow viral entry.

    • Quantify the number of infected cells or viral gene expression. A reduction indicates inhibition of attachment or entry.

3. Viral Polymerase Assay

  • Objective: To directly measure the inhibitory effect of the compound on viral RNA-dependent RNA polymerase (for IAV) or DNA polymerase (for HSV-1).[1][2][26]

  • Methodology:

    • Utilize a cell-free or cell-based reporter assay for the specific viral polymerase.

    • For IAV, a minigenome assay can be employed where the expression of a reporter gene (e.g., luciferase) is driven by the viral polymerase complex.[27]

    • For HSV-1, an in vitro DNA polymerase assay with purified enzyme can be used.

    • Measure the reduction in reporter gene expression or polymerase activity in the presence of the compound.

4. Neuraminidase Inhibition Assay (for Influenza A)

  • Objective: To rule out or confirm activity against the influenza neuraminidase enzyme.

  • Methodology:

    • Use a commercially available neuraminidase activity assay kit.

    • Incubate the influenza neuraminidase enzyme with its substrate in the presence of this compound and Oseltamivir (as a positive control).

    • Measure the fluorescent or chemiluminescent signal generated by the enzymatic reaction.

Conclusion and Future Directions

This guide presents a structured and scientifically rigorous approach to the initial validation of this compound's antiviral potential. The data generated from these studies will provide a clear indication of its efficacy, safety profile, and mechanism of action, thereby informing the decision to advance this compound into further preclinical and clinical development. A strong selectivity index and a well-defined mechanism of action are key milestones in this process.

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comparative study of trifluoromethylated and non-trifluoromethylated purines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Trifluoromethylated and Non-Trifluoromethylated Purines for Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of a CF3 Group

In the landscape of medicinal chemistry, purines are a cornerstone scaffold, forming the basis of numerous endogenous signaling molecules and therapeutic agents.[1] The strategic modification of this privileged structure is a key tactic in drug discovery. One of the most impactful strategies of the last few decades has been the introduction of the trifluoromethyl (CF3) group.[2][3] Replacing a hydrogen or a methyl group with a CF3 moiety is not a minor tweak; it is a profound alteration that can dramatically enhance a molecule's drug-like properties.[4] This guide provides an in-depth comparison between trifluoromethylated and non-trifluoromethylated purines, explaining the causal biochemical principles and providing actionable experimental protocols for their evaluation.

The value of the CF3 group lies in its unique combination of properties: high electronegativity, steric bulk, and exceptional stability.[4] These characteristics fundamentally alter a purine's interaction with its biological environment, influencing everything from metabolic stability and membrane permeability to target binding affinity.[5][6] Understanding these effects is crucial for rationally designing the next generation of purine-based therapeutics.

Part 1: A Head-to-Head Comparison of Physicochemical Properties

The introduction of a trifluoromethyl group instigates a cascade of changes in the physicochemical profile of a purine derivative. These changes are often the primary motivation for its inclusion in a drug design strategy.[7][8]

Enhanced Lipophilicity and Membrane Permeability

The CF3 group is significantly more lipophilic than a methyl group or a hydrogen atom.[9] This is quantified by the Hansch π constant, a measure of a substituent's hydrophobicity, which is +0.88 for the trifluoromethyl group.[3][5] This increased lipophilicity can substantially improve a compound's ability to cross biological membranes, which is a critical factor for oral bioavailability and reaching intracellular targets.[4][6] For instance, the antidepressant fluoxetine's efficacy is partly attributed to the CF3 group enhancing its penetration across the blood-brain barrier.[6]

Modulation of Acidity and Basicity (pKa)

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of its fluorine atoms.[5] When placed on the purine ring, it can significantly lower the pKa of nearby nitrogen atoms, making them less basic.[10] This modulation of ionization is critical for several reasons: it can affect solubility, alter the strength of hydrogen bonds with a target protein, and influence the compound's absorption and distribution profile. A decrease in the basicity of an amino group by 1.0 to 1.3 pKa units is typical upon introduction of a CF3 group to a heterocyclic system.[10]

Blocking Metabolic Hotspots for Increased Stability

One of the most celebrated advantages of trifluoromethylation is the enhancement of metabolic stability.[3] The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of about 485 kJ/mol, making it highly resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s.[5][6] By replacing a metabolically vulnerable C-H bond with a robust C-CF3 group, medicinal chemists can effectively block common metabolic pathways, leading to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[4]

Table 1: Comparative Physicochemical Properties

PropertyNon-Trifluoromethylated Purine (e.g., with -CH3)Trifluoromethylated Purine (e.g., with -CF3)Rationale for Change
Lipophilicity (LogP) LowerHigherThe CF3 group is inherently more hydrophobic (Hansch π = +0.88).[3][5]
Metabolic Stability Lower (C-H bonds are susceptible to oxidation)HigherThe C-F bond is exceptionally strong and resistant to enzymatic cleavage.[5][6]
Acidity/Basicity (pKa) More BasicLess BasicThe CF3 group is strongly electron-withdrawing, reducing electron density on the purine nitrogens.[5][10]
Binding Interactions Primarily H-bonding, van der WaalsH-bonding, van der Waals, dipole-dipole, halogen bonding.[3]The CF3 group introduces new potential non-covalent interactions.

Part 2: Impact on Biological Activity and Target Engagement

The physicochemical alterations induced by trifluoromethylation directly translate to significant changes in biological activity. These effects can range from subtle modulation to a complete transformation of the compound's pharmacological profile.

Trifluoromethylated purine analogues have been explored for a wide range of therapeutic applications, including antiviral and anticancer treatments.[11] The introduction of the CF3 group can enhance the targeting and inhibitory activity of these molecules.[11] For example, in the context of kinase inhibitors, a CF3 group can occupy a hydrophobic pocket in the enzyme's active site, leading to a substantial increase in binding affinity and selectivity.[5] This enhanced affinity is not solely due to hydrophobicity; the CF3 group can also participate in favorable dipole-dipole and even halogen bonding interactions with the protein target.[3]

In antiviral nucleoside analogues, trifluoromethylation can make the compound a better mimic of the natural substrate, leading to more efficient incorporation into viral DNA or RNA and subsequent chain termination.[11] Furthermore, their enhanced metabolic stability ensures that the drug can maintain its therapeutic concentration for longer periods in the body.[4][11]

Part 3: Experimental Design and Protocols

To empirically validate the advantages of trifluoromethylation, specific in vitro assays are indispensable. Below are representative protocols for synthesizing a trifluoromethylated purine and for conducting a comparative metabolic stability assay.

Workflow for Comparative Analysis

The following diagram outlines a logical workflow for comparing a novel trifluoromethylated purine analog against its non-fluorinated counterpart.

G cluster_0 Synthesis & Characterization cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME & Biology Syn_A Synthesis of Non-CF3 Purine QC Purity & Structural Verification (NMR, MS) Syn_A->QC Syn_B Synthesis of CF3-Purine Syn_B->QC LogP LogP/LogD Assay (Lipophilicity) QC->LogP pKa pKa Determination (Potentiometric/UV-Vis) QC->pKa MetStab Metabolic Stability Assay (Liver Microsomes) QC->MetStab Bind Target Binding Assay (e.g., Kinase Panel) MetStab->Bind Cell Cellular Potency Assay (e.g., IC50 Determination) Bind->Cell Bind->Cell

Caption: A typical workflow for the comparative evaluation of trifluoromethylated and non-trifluoromethylated purine analogs.

Representative Synthesis: Radical Trifluoromethylation of a Purine Nucleoside

Direct trifluoromethylation of the purine core has become more accessible with modern synthetic methods. Radical-based methods are particularly effective.[12][13][14]

Objective: To install a CF3 group at the C8 position of a protected guanosine derivative.

Materials:

  • Protected Guanosine (e.g., 2′,3′,5′-tri-O-acetylguanosine)

  • (CF3SO2)2Zn (Zinc bis(trifluoromethanesulfonyl)amide) or similar CF3 radical source

  • Radical Initiator (e.g., dilauroyl peroxide)

  • Solvent (e.g., Dichloroethane/Water mixture)

  • Standard glassware and purification supplies (silica gel chromatography)

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the protected guanosine (1.0 eq) in a mixture of dichloroethane and water.

  • Addition of Reagents: Add the CF3 radical source (e.g., (CF3SO2)2Zn, 2.0 eq) and the radical initiator (e.g., dilauroyl peroxide, 1.5 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the C8-trifluoromethylated guanosine derivative. Yields for this type of reaction can be high, potentially reaching up to 95% under optimized conditions.[12][13]

  • Deprotection: The protecting groups (e.g., acetyls) can be removed under standard conditions (e.g., methanolic ammonia) to yield the final trifluoromethylated nucleoside.

Comparative Experiment: In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing a direct comparison of stability.[15][16]

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a trifluoromethylated purine versus its non-trifluoromethylated analog using human liver microsomes.[17][18]

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (Cofactor for CYP450 enzymes)

  • Phosphate Buffer (pH 7.4)

  • Test Compounds (CF3-purine and non-CF3 purine, 10 mM stocks in DMSO)

  • Positive Control (e.g., Verapamil - known to be metabolized)

  • Acetonitrile with internal standard (for quenching and analysis)

  • LC-MS/MS for quantification

Step-by-Step Protocol:

  • Preparation: Prepare a master mix containing phosphate buffer, HLM (final concentration ~0.5 mg/mL), and the test compounds (final concentration ~1 µM). Keep on ice.

  • Initiation: Pre-warm the master mix at 37 °C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and immediately quench it by adding it to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration reference.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis. Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant.

  • Calculation:

    • Half-life (t1/2): Calculate as 0.693 / k.

    • Intrinsic Clearance (CLint): Calculate using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

Expected Outcome: The trifluoromethylated purine is expected to exhibit a significantly longer half-life and lower intrinsic clearance compared to its non-trifluoromethylated counterpart, providing quantitative evidence of its enhanced metabolic stability.[19][16]

Conclusion

The strategic incorporation of a trifluoromethyl group is a powerful and validated strategy in the design of purine-based therapeutics. It offers a multifaceted approach to overcoming common drug development hurdles by enhancing metabolic stability, modulating lipophilicity and pKa, and improving target binding affinity.[3][6] By understanding the fundamental principles behind these improvements and employing robust experimental protocols for their validation, researchers can more effectively harness the power of the CF3 group to design safer, more effective, and more successful drug candidates.

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Comparative Guide to the Structure-Activity Relationship of 9-Methyl-6-(trifluoromethyl)-9H-purin-2-amine Analogues as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, purine analogues have consistently emerged as a privileged scaffold.[1][2] Their intrinsic ability to mimic the endogenous ATP molecule allows for competitive binding within the kinase active site, providing a robust starting point for the development of potent and selective therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a promising class of purine derivatives: 9-Methyl-6-(trifluoromethyl)-9H-purin-2-amine analogues .

While extensive public data on this specific series of analogues is nascent, this guide will synthesize available information on closely related structures to provide field-proven insights into the causal relationships between structural modifications and biological activity. We will delve into the rationale behind experimental design, present detailed protocols for the evaluation of these compounds, and explore the potential signaling pathways they may modulate.

The Core Scaffold: A Foundation for Kinase Inhibition

The this compound core (Figure 1) possesses several key features that make it an attractive scaffold for kinase inhibitor design:

  • Purine Core: Mimics the adenine base of ATP, facilitating entry and interaction with the ATP-binding pocket of kinases.

  • 2-Amino Group: Provides a crucial hydrogen bond donor, often interacting with the hinge region of the kinase, a common anchoring point for inhibitors.

  • 6-(Trifluoromethyl) Group: This electron-withdrawing group can significantly impact the electronic properties of the purine ring, potentially influencing binding affinity and metabolic stability. Its lipophilic nature can also contribute to target engagement. Studies on related 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines have shown that a lipophilic, electron-withdrawing substituent at the C-2 position is optimal for certain biological activities, a principle that can be extrapolated to the C-6 position in our scaffold of interest.

  • 9-Methyl Group: This modification blocks the N9 position, preventing glycosylation and directing substitutions to other positions on the purine ring, while also potentially influencing solubility and cell permeability.

Figure 1. The core chemical structure and key features of this compound.

Navigating the Structure-Activity Landscape: A Comparative Analysis

Based on established principles of kinase inhibitor design and data from related purine analogues, we can infer the likely impact of substitutions at key positions of the this compound scaffold. The following table summarizes these potential relationships, providing a roadmap for analogue design and optimization.

Position of ModificationType of SubstituentPredicted Impact on ActivityRationale
C2-Amino Alkylation (e.g., -NHCH3, -N(CH3)2)Potentially increase potency and/or selectivityCan form additional interactions with the kinase hinge region or adjacent hydrophobic pockets.
Arylation (e.g., -NH-Ph)May enhance potency through pi-stacking interactionsAromatic rings can interact with hydrophobic residues in the ATP binding site.
N9 Alternative Alkyl Chains (e.g., ethyl, propyl)Modulate solubility and cell permeabilityIncreasing alkyl chain length can increase lipophilicity, affecting pharmacokinetic properties.
Introduction of Cyclic Moieties (e.g., cyclopropyl, cyclopentyl)May improve metabolic stability and potencyRigid cyclic structures can lock the molecule into a more favorable binding conformation.
Benzyl and Substituted Benzyl GroupsCan significantly enhance potencyThe benzyl group can occupy a hydrophobic pocket, with substitutions on the ring allowing for fine-tuning of interactions.
C8 Halogenation (e.g., -Cl, -Br)May increase potency through halogen bondingHalogen atoms can form favorable interactions with specific residues in the active site.
Small Alkyl or Aryl GroupsCould probe for additional binding pocketsIntroduction of substituents at this position can explore unoccupied space within the ATP-binding site.

Synthesis of Analogues: A Generalized Approach

The synthesis of this compound analogues can be achieved through a multi-step process, starting from commercially available purine precursors. A generalized synthetic scheme is outlined below. The specific reagents and conditions would be optimized for each analogue.

Synthesis_Workflow A Starting Material (e.g., 2-amino-6-chloro-9-methylpurine) B Introduction of CF3 Group (e.g., Trifluoromethylation reagent) A->B C Modification at C2-Amino (e.g., Alkylation, Arylation) B->C D Modification at N9 (e.g., Alkylation, Arylation) B->D E Modification at C8 (e.g., Halogenation) B->E F Final Analogue C->F D->F E->F

Caption: Generalized synthetic workflow for this compound analogues.

Experimental Protocols for Biological Evaluation

To rigorously assess the structure-activity relationship of these analogues, a series of well-defined in vitro and cell-based assays are essential. The following protocols provide a standardized framework for evaluating their potential as kinase inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.[3]

Principle: The transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate peptide by the target kinase is quantified. Inhibitors will reduce the amount of radiolabeled substrate.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified target kinase, a specific substrate peptide, and assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT).

  • Compound Addition: Add the test compounds (dissolved in DMSO) at various concentrations to the reaction wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a solution containing unlabeled ATP and EDTA.

  • Substrate Capture: Spot the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³³P]ATP will not.

  • Washing: Wash the phosphocellulose paper extensively with a wash buffer (e.g., 0.5% phosphoric acid) to remove unbound [γ-³³P]ATP.

  • Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular context.[4][5][6][7][8]

Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. This change in thermal stability can be measured by heating the cells and quantifying the amount of soluble target protein remaining.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture the desired cell line to a suitable confluency. Treat the cells with the test compound or vehicle (DMSO) for a specific duration.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Target Protein: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein using a specific antibody-based method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Potential Signaling Pathways and Therapeutic Implications

Given that purine analogues are well-established as kinase inhibitors, it is highly probable that this compound analogues will target one or more protein kinases.[1] Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer. The specific kinase(s) inhibited by these compounds will determine the relevant signaling pathway and potential therapeutic application.

For instance, if these analogues are found to inhibit a key kinase in the PI3K/AKT/mTOR pathway, they could have therapeutic potential in cancers characterized by the overactivation of this pathway.

Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 9-Methyl-6-(trifluoromethyl) -9h-purin-2-amine Analogue Inhibitor->PI3K inhibits

Caption: A representative signaling pathway (PI3K/AKT/mTOR) that could be targeted by these purine analogues.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct experimental data for a comprehensive series of analogues is not yet widely available, by drawing on established principles of medicinal chemistry and SAR data from related purine derivatives, we can rationally design and evaluate new compounds with the potential for high potency and selectivity. The experimental protocols outlined in this guide provide a robust framework for this evaluation.

Future work should focus on synthesizing a diverse library of analogues with systematic modifications at the C2, N9, and C8 positions. High-throughput screening of this library against a panel of kinases will be crucial for identifying the primary biological target(s). Subsequent lead optimization, guided by the SAR data generated and structural biology studies, will be essential for developing these promising compounds into next-generation therapeutics.

References

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  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols, 9(9), 2100–2122. [Link]

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  • Polat, M. F., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Molecular and Cellular Probes, 69, 101912. [Link]

  • Sharma, A., et al. (2012). Purine analogues as kinase inhibitors: a review. Current Pharmaceutical Design, 18(20), 2993–3016. [Link]

  • Liu, Y., et al. (2014). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][9]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 57(15), 6574–6587. [Link]

  • Liu, Q., et al. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][4][9]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 55(12), 5859–5870. [Link]

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A Comparative Guide to the Biological Effects of 6- and 9-Substituted Purines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The purine scaffold is a cornerstone in medicinal chemistry, serving as a template for a vast array of biologically active molecules. Its inherent ability to mimic endogenous nucleosides allows for interaction with a multitude of cellular targets, leading to diverse pharmacological effects. Among the myriad of possible modifications, substitutions at the 6- and 9-positions have proven to be particularly fruitful in the quest for novel therapeutics, especially in the realm of oncology. This guide provides an in-depth, objective comparison of the biological effects of 6- and 9-substituted purines, supported by experimental data, to aid researchers and drug development professionals in navigating this complex chemical space.

The Strategic Importance of Substitution: A Tale of Two Positions

The biological activity of a purine derivative is profoundly influenced by the nature and position of its substituents. The C6 and N9 positions of the purine ring offer distinct opportunities for molecular interactions, leading to divergent pharmacological profiles.

6-Substituted Purines: The C6 position is a key recognition element for many enzymes that process adenine. Substituents at this position can directly interfere with substrate binding or modulate the electronic properties of the purine ring, influencing its interaction with target proteins. Historically, 6-mercaptopurine and its derivatives have been instrumental in cancer chemotherapy, acting as antimetabolites that disrupt DNA synthesis.[1] More recently, diverse substitutions at the C6 position have yielded potent inhibitors of various kinases and other enzymes, as well as compounds with immunostimulatory properties.[2][3] The activity of these compounds is highly dependent on the nature of the substituent at the C6 position.[2]

9-Substituted Purines: The N9 position is typically occupied by the ribose or deoxyribose sugar in natural nucleosides. Modifications at this site can mimic the sugar moiety, facilitating interactions with the ATP-binding pocket of kinases and other enzymes. This strategy has been successfully employed to develop a wide range of kinase inhibitors. Furthermore, the N9 position provides a versatile handle for attaching various chemical groups to explore different binding pockets and modulate physicochemical properties such as solubility and cell permeability.

Comparative Biological Activities: A Data-Driven Analysis

To provide a clear comparison, this section summarizes key experimental data on the cytotoxic and enzyme-inhibitory activities of representative 6- and 9-substituted purines. It is important to note that direct comparisons of IC50 or Ki values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines and assay formats.

Anticancer Cytotoxicity

The antiproliferative activity of purine derivatives is a cornerstone of their therapeutic potential. The following tables present a comparative overview of the cytotoxic effects of various 6-, 9-, and 6,9-disubstituted purines against several human cancer cell lines.

Table 1: Cytotoxicity (IC50, µM) of 6-Substituted and 6,9-Disubstituted Purines

Compound ID6-Substituent9-SubstituentHuh7 (Liver)HCT116 (Colon)MCF7 (Breast)Reference
Compound 1 4-(4-Trifluoromethylphenyl)piperazine4-Fluorobenzyl0.080.150.11[4][5]
Compound 2 4-(3,4-Dichlorophenyl)piperazine4-Methylbenzyl0.130.210.18[4][5]
Compound 3 4-MethylphenylpiperazineCyclopentyl14.2>50>50[6]
Compound 4 PhenylpiperazineCyclopentyl17.9>50>50[6]
Compound 5 N6-(4-Trifluoromethylphenyl)piperazineβ-D-ribofuranosyl1-41-41-4[7]

Table 2: Cytotoxicity (GI50, µM) of 9-Substituted Purines

Compound ID9-SubstituentCell Line PanelMean GI50 (µM)Reference
Compound 6 (Z)-4'-chloro-2'-butenylNCI-601-5[8]
Compound 7 4'-chloro-2'-butynylNCI-601-5[8]

Analysis of Cytotoxicity Data:

The data reveals that potent anticancer activity can be achieved with substitutions at both the 6- and 9-positions. The 6,9-disubstituted purines, in particular, demonstrate impressive low micromolar to nanomolar cytotoxicity across multiple cancer cell lines.[4][5] For instance, compounds with a substituted piperazine moiety at C6 and a substituted benzyl group at N9 exhibit potent and broad-spectrum anticancer activity.[4][5] In contrast, some 6,8,9-trisubstituted purines show more variable activity, with some compounds displaying high potency while others are less active.[6] The nature of the substituent at each position plays a critical role in determining the overall cytotoxic profile.

Kinase Inhibition

Many 6- and 9-substituted purines exert their anticancer effects through the inhibition of protein kinases, which are key regulators of cell growth, proliferation, and survival.

Table 3: Kinase Inhibitory Activity of Substituted Purines

Compound IDSubstitution PatternTarget Kinase(s)IC50 (nM)Reference
Compound 8 2,6,9-Trisubstitutedp38α82[2]
Compound 9 2,6,9-TrisubstitutedCDK1/cyclin BPotent and selective[9]
Compound 10 2,6,9-TrisubstitutedCDK1, CDK2Strong inhibition[3]
Compound 11 2,6,9-TrisubstitutedSrc/Abl3.8 (Src), 5.7 (Abl)[3]

Analysis of Kinase Inhibition Data:

The N9-substituted purines have been extensively explored as ATP-competitive kinase inhibitors. The substituent at the N9 position often mimics the ribose of ATP, allowing the purine core to interact with the hinge region of the kinase active site. The addition of substituents at the C2 and C6 positions can further enhance potency and selectivity by exploiting other pockets within the ATP-binding site. For example, 2,6,9-trisubstituted purines have been developed as potent and selective inhibitors of cyclin-dependent kinases (CDKs) and other important cancer-related kinases like p38α and Src/Abl.[2][3][9]

Mechanistic Insights: How Positional Isomers Dictate Biological Outcomes

The differential biological effects of 6- and 9-substituted purines stem from their distinct modes of interaction with their respective cellular targets.

Mechanism of Action: A Comparative Overview

6-Substituted Purines: As antimetabolites, 6-mercaptopurine and its analogs are converted intracellularly to their corresponding ribonucleotides, which then inhibit de novo purine synthesis and can be incorporated into DNA, leading to cytotoxicity.[1] More modern 6-substituted purines, particularly those with larger aromatic or heterocyclic substituents, often act as kinase inhibitors. The substituent at C6 can project into hydrophobic regions of the ATP-binding pocket, contributing to binding affinity and selectivity.

9-Substituted Purines: The primary mechanism of action for many 9-substituted purines is the competitive inhibition of ATP-binding sites on protein kinases. The purine core forms hydrogen bonds with the kinase hinge region, while the N9-substituent occupies the space normally taken by the ribose sugar. Variations in the N9-substituent can be used to fine-tune the selectivity for different kinases.

Impact on Cellular Signaling Pathways

The inhibition of specific kinases by 6- and 9-substituted purines leads to the modulation of downstream signaling pathways, ultimately resulting in cell cycle arrest and apoptosis.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) Downstream_Kinases Downstream Kinases (e.g., MEK, ERK, Akt) RTK->Downstream_Kinases Activation Purine_Inhibitor 6- or 9-Substituted Purine (Kinase Inhibitor) Purine_Inhibitor->RTK Inhibition Transcription_Factors Transcription Factors (e.g., AP-1, Myc) Downstream_Kinases->Transcription_Factors Activation Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factors->Cell_Cycle_Arrest Regulation of Cell Cycle Genes Apoptosis Apoptosis Transcription_Factors->Apoptosis Regulation of Apoptoic Genes

Caption: General signaling pathway illustrating kinase inhibition by substituted purines.

Experimental Methodologies: A Guide for the Bench Scientist

Reproducible and robust experimental data is the bedrock of drug discovery. This section provides detailed protocols for key assays used to evaluate the biological effects of 6- and 9-substituted purines.

Synthesis of Substituted Purines

The synthesis of 6- and 9-substituted purines typically starts from commercially available purine precursors, such as 6-chloropurine or 2,6-dichloropurine.

Synthesis_Workflow Start Starting Material (e.g., 6-Chloropurine) Step1_6 Nucleophilic Aromatic Substitution at C6 with R-NH2 or R-SH Start->Step1_6 Step1_9 N-Alkylation at N9 with R-X (X=halide) Start->Step1_9 Product_6 6-Substituted Purine Step1_6->Product_6 Step2_69 Further substitution at N9 Product_6->Step2_69 Product_9 9-Substituted Purine Step1_9->Product_9 Product_69 6,9-Disubstituted Purine Step2_69->Product_69

Caption: General synthetic routes for 6- and 9-substituted purines.

General Procedure for 6-Substitution (Nucleophilic Aromatic Substitution):

  • Dissolve 6-chloropurine (1 equivalent) in a suitable solvent (e.g., DMF, EtOH).

  • Add the desired amine or thiol (1-1.2 equivalents) and a base (e.g., triethylamine, K2CO3) if necessary.

  • Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 6-substituted purine.

General Procedure for 9-Substitution (N-Alkylation):

  • Suspend the purine starting material (1 equivalent) and a base (e.g., K2CO3, NaH) in a polar aprotic solvent (e.g., DMF, acetonitrile).

  • Add the alkylating agent (e.g., alkyl halide, benzyl bromide) (1-1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to isolate the 9-substituted purine.

Cytotoxicity Assays

Sulforhodamine B (SRB) Assay Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilization: Solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Kinase Assay

Radiometric Kinase Assay Protocol:

  • Reaction Setup: In a microplate, prepare a reaction mixture containing the kinase, a specific peptide or protein substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add serial dilutions of the test compound or a vehicle control (DMSO) to the wells.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Washing: Wash the filter plate to remove unincorporated [γ-³²P]ATP.

  • Detection: Measure the amount of incorporated radioactivity using a scintillation counter or a phosphorimager.

  • Data Analysis: Determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.

Conclusion and Future Directions

Both 6- and 9-substituted purines represent rich sources of biologically active compounds with significant therapeutic potential, particularly in oncology. The choice of substitution position is a critical determinant of the resulting pharmacological profile. While 9-substitution has been a dominant strategy for developing ATP-competitive kinase inhibitors, the C6 position offers a valuable alternative for achieving potency and selectivity, as well as for exploring other mechanisms of action.

Future research in this area should focus on:

  • Direct Comparative Studies: Systematically synthesizing and evaluating pairs of 6- and 9-substituted purines with identical substituents to provide a clearer understanding of the structure-activity relationships.

  • Kinome-wide Profiling: Comprehensive screening of promising compounds against a broad panel of kinases to assess their selectivity and identify potential off-target effects.

  • Exploration of Novel Substituents: Designing and synthesizing novel substituents for both positions to explore new chemical space and identify compounds with improved potency, selectivity, and drug-like properties.

By leveraging a data-driven and mechanistically informed approach, the continued exploration of 6- and 9-substituted purines holds great promise for the discovery of next-generation therapeutics.

References

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A Strategic Advantage in Medicinal Chemistry: The Trifluoromethyl Group

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms, particularly in the form of a trifluoromethyl (CF3) group, has emerged as a powerful tool for optimizing the pharmacological profile of drug candidates. This guide delves into the multifaceted advantages of this unique functional group, offering a comparative analysis supported by experimental data and established methodologies. We will explore how the CF3 group profoundly influences key drug-like properties, including metabolic stability, lipophilicity, and target binding affinity, ultimately enhancing therapeutic efficacy.

The Unique Physicochemical Profile of the Trifluoromethyl Group

The trifluoromethyl group is more than just a sterically demanding substituent. Its potent electron-withdrawing nature and high lipophilicity create a unique combination of properties that medicinal chemists can leverage to overcome common drug development hurdles.

Lipophilicity and Permeability

A critical parameter in drug design is the molecule's lipophilicity, often expressed as the logarithm of the partition coefficient (logP). While the addition of a CF3 group significantly increases lipophilicity, its effect on membrane permeability is more nuanced than that of a simple alkyl group.

To quantify this, we can compare the experimentally determined logP values of analogous compounds with and without a CF3 group.

Compound PairlogP (without CF3)logP (with CF3)ΔlogPReference
Toluene vs. α,α,α-Trifluorotoluene2.733.14+0.41
Aniline vs. 4-(Trifluoromethyl)aniline0.902.47+1.57
Celecoxib vs. Fluoro-celecoxib3.794.20+0.41

Table 1: Comparative logP values illustrating the impact of trifluoromethylation.

This increase in lipophilicity can enhance a drug's ability to cross biological membranes, a crucial step for reaching its target. However, it's a delicate balance, as excessive lipophilicity can lead to poor solubility and increased off-target toxicity.

Metabolic Stability: A Tale of Two Bonds

One of the most significant advantages of the CF3 group is its ability to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it highly resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.

This is often exploited by introducing a CF3 group at a metabolically labile position within a drug molecule. A classic example is the development of the non-steroidal anti-inflammatory drug (NSAID) Celecoxib.

G cluster_0 Metabolic Pathway of a Hypothetical Drug cluster_1 Trifluoromethylation as a Metabolic Blocker Drug Drug Metabolically_Labile_Site Metabolically Labile Site (e.g., -CH3 group) Drug->Metabolically_Labile_Site CYP_Enzymes Cytochrome P450 Enzymes Metabolically_Labile_Site->CYP_Enzymes Inactive_Metabolite Inactive Metabolite CYP_Enzymes->Inactive_Metabolite Drug_CF3 Drug with CF3 Group Blocked_Site Metabolically Stable Site (-CF3 group) Drug_CF3->Blocked_Site No_Metabolism Reduced/No Metabolism Blocked_Site->No_Metabolism Resistant to CYP oxidation

Figure 1: Diagram illustrating how a CF3 group can block metabolic pathways.

By replacing a metabolically vulnerable methyl group with a robust CF3 group, the rate of metabolic inactivation can be significantly reduced, leading to a longer plasma half-life and improved bioavailability.

Enhancing Target Binding and Potency

The trifluoromethyl group can also play a direct role in enhancing a drug's binding affinity for its target protein. This can occur through several mechanisms:

  • Favorable Electrostatic Interactions: The strong electron-withdrawing nature of the CF3 group can create favorable electrostatic or dipole-dipole interactions with amino acid residues in the binding pocket.

  • Hydrophobic Interactions: The lipophilic nature of the CF3 group can lead to favorable hydrophobic interactions, further anchoring the drug to its target.

  • Conformational Control: The steric bulk of the CF3 group can lock the drug molecule into a specific, more bioactive conformation.

A compelling example is the development of the kinase inhibitor, Sorafenib. The trifluoromethyl group in Sorafenib is crucial for its potent inhibitory activity against VEGFR and PDGFR kinases.

Experimental Workflow: Assessing the Impact of Trifluoromethylation

To experimentally validate the advantages of incorporating a CF3 group, a systematic approach is required.

Step 1: Synthesis of Analog Pairs

The first step is the synthesis of a pair of analogous compounds: one with the original functional group (e.g., a methyl group) and one with the trifluoromethyl group at the same position.

Step 2: In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of the two analogs.

Protocol:

  • Incubate each compound (at a fixed concentration, e.g., 1 µM) with liver microsomes (e.g., human, rat) and NADPH (a necessary cofactor for CYP enzymes) at 37°C.

  • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analyze the remaining parent compound concentration at each time point using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Calculate the in vitro half-life (t½) for each compound.

G Start Start: Incubation Incubation Incubate Compound with Liver Microsomes + NADPH Start->Incubation Time_Points Collect Samples at Various Time Points Incubation->Time_Points Quench Quench Reaction (Cold Acetonitrile) Time_Points->Quench LC_MS Analyze via LC-MS/MS Quench->LC_MS Analysis End: Calculate Half-Life LC_MS->Analysis

A Comparative Guide to the Anticonvulsant Activity of Purine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Epilepsy, a neurological disorder affecting over 50 million people globally, is characterized by recurrent, unprovoked seizures. Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain resistant to treatment or experience severe side effects, underscoring the urgent need for novel therapeutic strategies. The purine nucleus has emerged as a highly versatile scaffold for developing bioactive molecules, with many derivatives demonstrating significant anticonvulsant properties.

This guide provides a comparative analysis of the anticonvulsant activity of various purine derivatives, from endogenous neuromodulators to synthetic analogs. We will delve into their mechanisms of action, compare their efficacy based on preclinical data, and provide detailed protocols for the standard experimental models used in their evaluation.

The Dual Role of Purines: Endogenous Regulation and Synthetic Innovation

The purinergic system, particularly adenosine-mediated signaling, plays a crucial role in maintaining the balance between neuronal excitation and inhibition. This endogenous system serves as both an inspiration and a target for the development of novel anticonvulsants.

Adenosine and its Analogs: Harnessing the Brain's Natural Brake

Adenosine is a powerful endogenous anticonvulsant and seizure terminator.[1][2][3] Its effects are primarily mediated through the high-affinity A1 adenosine receptor (A1R), a G-protein coupled receptor abundant in the hippocampus and cortex.[1][2]

Mechanism of Action: Activation of presynaptic A1 receptors inhibits the release of excitatory neurotransmitters like glutamate.[2] Postsynaptically, A1R activation opens G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decreased likelihood of action potential firing.[2] This dual action effectively dampens neuronal hyperexcitability. The anticonvulsant potency of adenosine analogs is directly correlated with their affinity for the A1R.[4] Studies using A1R agonists have consistently demonstrated the ability to suppress both electrically and chemically induced seizures in various animal models.[4][5][6]

G Adenosine Adenosine A1R_post A1R_post Adenosine->A1R_post Binds A1R_pre A1R_pre

Xanthine Derivatives: The Proconvulsant Counterparts

Commonly consumed xanthines like caffeine and theophylline act as nonselective adenosine receptor antagonists.[7][8] By blocking the inhibitory effects of endogenous adenosine, these compounds can lower the seizure threshold and are generally considered proconvulsant, particularly at high doses.[8][9][10]

Clinical evidence highlights the risks associated with theophylline, a bronchodilator, which can induce seizures even at therapeutic concentrations in susceptible individuals.[8][11] Furthermore, xanthines can diminish the efficacy of conventional AEDs, complicating treatment regimens for patients with epilepsy.[9] While some preclinical studies suggest chronic, low-dose caffeine intake might offer protection, the prevailing evidence points to a risk of seizure exacerbation with acute, high-dose consumption.[9][12][13]

Synthetic Purine Derivatives: Engineering Higher Efficacy and Safety

The limitations of directly targeting adenosine receptors (e.g., side effects, poor blood-brain barrier penetration) have driven the synthesis of novel purine derivatives. By modifying the purine core with various heterocyclic substituents, researchers aim to create compounds with improved potency and safety profiles.

Several series of synthetic purines, such as those containing triazole moieties, have demonstrated significant anticonvulsant activity in foundational preclinical screening models.[14][15] These compounds represent a promising avenue for developing next-generation AEDs.

Performance Comparison of Purine Derivatives

The following table summarizes the comparative anticonvulsant profiles of the major classes of purine derivatives.

Class of DerivativePrimary Mechanism of ActionEffect on Seizure ThresholdKey Preclinical FindingsTherapeutic Potential
Adenosine & A1R Agonists Activation of inhibitory A1 adenosine receptors.[1][2]Anticonvulsant.[5]Effective in suppressing seizures in MES, PTZ, and kindling models.[3][4]High; limited by side effects and pharmacokinetic challenges of current agonists.
Xanthine Derivatives Nonselective antagonism of adenosine A1/A2A receptors.[8]Proconvulsant (especially at high doses).[9][16]Can induce seizures and reduce the efficacy of other AEDs.[8][9]Low; generally contraindicated or used with caution in epilepsy patients.[17]
Synthetic Purine Analogs Varies; may involve modulation of ion channels or neurotransmitter systems.[18]Anticonvulsant.[19]Potent activity in MES and PTZ screens, with some compounds showing a high protective index.[15][20]High; represents a promising area for novel AED discovery with improved drug-like properties.

Quantitative Analysis of Novel Synthetic Purine Derivatives

The search for safer and more effective AEDs has led to the synthesis and evaluation of numerous purine derivatives. The Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazol (scPTZ) tests are the primary screens for identifying potential anticonvulsant activity. The median effective dose (ED₅₀) represents the dose required to protect 50% of animals, while the Protective Index (PI = TD₅₀/ED₅₀) is a measure of the drug's safety margin.

CompoundTest ModelED₅₀ (mg/kg)Protective Index (PI)Reference
9-decyl-6-(1H-1,2,4-triazol-1-yl)-9H-purine (5e) MES (i.p., mouse)23.4>25.6[20]
9-decyl-6-(1H-1,2,4-triazol-1-yl)-9H-purine (5e) MES (p.o., mouse)39.4>31.6[20]
7-(4-chlorophenoxy)-[20][21]triazolo[4,3-f]pyrimidine (3i) MES (i.p., mouse)34.77.6[19]
7-(3-chlorobenzyl)-7H-tetrazolo[1,5-g]purine (3h) MES (i.p., mouse)28.915.8[18]
Carbamazepine (Reference Drug) MES (i.p., mouse)8.88.0
Valproate (Reference Drug) scPTZ (i.p., mouse)205.12.0

Data compiled from multiple sources. i.p. = intraperitoneal; p.o. = oral administration.

These data demonstrate that novel synthetic purines can exhibit potent anticonvulsant activity, with safety profiles that are sometimes superior to established drugs like carbamazepine and valproate in these specific models.[20]

Experimental Protocols: The Foundation of Anticonvulsant Screening

The validation of any potential anticonvulsant relies on robust and reproducible experimental models.[22] The MES and scPTZ tests have been the cornerstones of preclinical AED discovery for decades.[23]

Maximal Electroshock (MES) Test

The MES test is a model of generalized tonic-clonic seizures and is highly effective at identifying compounds that prevent seizure spread.[21][24] The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[21]

MES_Workflow Start Animal Acclimation (e.g., Male CF-1 Mice) Admin Administer Test Compound (i.p. or p.o.) or Vehicle Start->Admin Wait Wait for Time of Peak Effect (TPE) Admin->Wait Anesthesia Apply Topical Anesthetic (e.g., 0.5% Tetracaine) to Corneas Wait->Anesthesia Stimulation Deliver Electrical Stimulus via Corneal Electrodes (e.g., 50 mA, 60 Hz, 0.2s) Anesthesia->Stimulation Observation Observe for Tonic Hindlimb Extension (THE) Stimulation->Observation Endpoint Endpoint: Abolition of THE? Observation->Endpoint Protected Result: Protected Endpoint->Protected Yes NotProtected Result: Not Protected Endpoint->NotProtected No

Step-by-Step Methodology:

  • Animal Preparation: Use male albino mice (e.g., CF-1 strain, 20-25g). Allow animals to acclimate to the laboratory environment.

  • Compound Administration: Administer the test compound or vehicle control via the desired route (intraperitoneal or oral). Dosing is typically performed at various concentrations to determine the ED₅₀.

  • Pre-treatment Time: Conduct the test at the predetermined time of peak effect for the compound, often 30 or 60 minutes post-administration.

  • Anesthesia and Electrode Placement: Gently restrain the mouse and apply a single drop of a topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to each cornea, followed by a drop of saline to ensure good electrical contact.[21][24]

  • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes using a calibrated convulsometer.[21]

  • Observation & Endpoint: Immediately observe the animal for the characteristic seizure pattern. An animal is considered protected if the tonic hindlimb extension phase is absent.[21][24]

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED₅₀ using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is used to model myoclonic and absence seizures and is effective at identifying compounds that elevate the seizure threshold.[23] PTZ is a GABA-A receptor antagonist that induces clonic seizures.[25][26]

PTZ_Workflow Start Animal Acclimation & Baseline Observation Admin Administer Test Compound (i.p. or p.o.) or Vehicle Start->Admin Wait Wait for Time of Peak Effect (TPE) Admin->Wait PTZ_Inject Inject Convulsant Dose of PTZ Subcutaneously (e.g., 85 mg/kg) Wait->PTZ_Inject Observation Observe for 30 min for Onset of Clonic Seizures PTZ_Inject->Observation Endpoint Endpoint: Clonic seizure > 5s? Observation->Endpoint Protected Result: Protected Endpoint->Protected No NotProtected Result: Not Protected Endpoint->NotProtected Yes

Step-by-Step Methodology:

  • Animal Preparation: Use male albino mice (e.g., C57BL/6 strain, 20-25g).

  • Compound Administration: Administer the test compound or vehicle control at the desired dose and route.

  • Pre-treatment Time: Wait for the time of peak effect of the test compound before inducing seizures.

  • PTZ Injection: Administer a dose of PTZ calculated to induce clonic seizures in >95% of control animals (e.g., 85 mg/kg for mice) via subcutaneous injection in the scruff of the neck.[27] The PTZ solution should be freshly prepared in saline.[25][27]

  • Observation & Endpoint: Immediately place the animal in an observation chamber and observe for 30 minutes. An animal is considered protected if it fails to exhibit a clonic seizure lasting for at least 5 seconds.

  • Data Analysis: Calculate the percentage of animals protected at each dose to determine the ED₅₀.

Conclusion and Future Outlook

The comparative analysis reveals a clear divergence in the anticonvulsant potential of purine derivatives. Adenosine and its A1R agonists represent the brain's intrinsic anticonvulsant system, making the A1 receptor a prime therapeutic target. In contrast, xanthine derivatives like caffeine and theophylline are generally proconvulsant and pose risks to individuals with epilepsy.

The most promising path forward lies in the rational design of novel, synthetic purine derivatives. Preclinical data show that these engineered molecules can achieve high potency and improved safety margins compared to existing drugs. Future research should focus on optimizing these compounds for better pharmacokinetic properties, selectivity for specific neuronal targets, and a deeper understanding of their mechanisms of action beyond the standard screening models. By leveraging the versatility of the purine scaffold, the development of a new generation of safer and more effective antiepileptic drugs is an attainable goal.

References

  • Synthesis and anticonvulsant activity of novel purine derivatives. European Journal of Medicinal Chemistry.
  • Synthesis and anticonvulsant activity of novel purine deriv
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  • Modified Pentylenetetrazole Model for Acute Seizure Induction in R
  • Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice - JoVE. Journal of Visualized Experiments.
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  • PTZ-Induced Epilepsy Model in Mice - JoVE Journal. Journal of Visualized Experiments.
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  • Synthesis and evaluation of anticonvulsant and antidepressant activities of 7-alkyl-7H-tetrazolo[1,5-g]purine derivatives | Request PDF - ResearchGate.
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Safety Operating Guide

Disposal Protocol: A Researcher's Guide to Safely Managing 9-Methyl-6-(trifluoromethyl)-9H-purin-2-amine Waste

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the lab. Handling specialized reagents like 9-Methyl-6-(trifluoromethyl)-9H-purin-2-amine, a fluorinated purine analog, requires a disposal plan that is as meticulous as your experimental design. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to ensure your work is not only scientifically sound but also safe and compliant.

Hazard Assessment and Core Principles

Before handling any chemical, understanding its hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its structure—a purine core with a trifluoromethyl group—allows us to extrapolate its likely hazards from analogous compounds. Purine analogs can possess significant biological activity, while the trifluoromethyl group classifies it as a halogenated organic compound .[1]

This classification is the cornerstone of its disposal procedure. Halogenated organic wastes require specialized disposal, typically high-temperature incineration, to prevent the formation of toxic byproducts.[1][2] Co-mingling this waste with non-halogenated streams can lead to regulatory non-compliance and environmental harm.

Table 1: Anticipated Hazard Profile Based on data from structurally similar trifluoromethyl- and aminopyridine/purine compounds, the following hazards should be assumed.

Hazard ClassDescriptionRecommended Precautions
Acute Oral Toxicity Harmful if swallowed.[3][4][5][6]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][7]
Skin Irritation Causes skin irritation.[3][4][6]Wear chemical-resistant gloves (e.g., nitrile) and a buttoned lab coat.[3][7]
Eye Irritation Causes serious eye irritation.[3][4][6][8]Wear chemical safety goggles or a face shield.[3]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[3][4][6]Handle in a certified chemical fume hood to minimize inhalation exposure.[7]
Environmental Hazard May be toxic to aquatic life with long-lasting effects.[8]Do not allow the product to enter drains or waterways.[3]

Waste Management Workflow

The following diagram outlines the decision-making process for the proper segregation and disposal of all waste streams associated with this compound.

G cluster_0 Waste Generation cluster_1 Segregation Decision cluster_2 Waste Streams cluster_3 Final Disposal Start Waste Containing 9-Methyl-6-(trifluoromethyl) -9H-purin-2-amine Decision What is the waste form? Start->Decision Pure Unused or Expired Solid Compound Decision->Pure   Solid Solution Solutions in Organic Solvents Decision->Solution Liquid    PPE Contaminated Labware (Gloves, Tips, Wipes) Decision->PPE   Solid Labware Container Designated & Labeled 'HALOGENATED ORGANIC WASTE' Container Pure->Container Solution->Container PPE->Container

Caption: Waste disposal decision workflow for this compound.

Step-by-Step Disposal Protocol

This protocol ensures that all waste generated during the handling of this compound is managed safely and in accordance with standard environmental regulations.

Step 1: Assemble Personal Protective Equipment (PPE) Before beginning any work that will generate waste, ensure you are wearing appropriate PPE. This is your first and most critical line of defense.

  • Gloves: Chemical-resistant nitrile gloves. Inspect for tears or holes before use.

  • Eye Protection: Chemical safety goggles. A face shield should be used if there is a splash hazard.[3]

  • Lab Coat: A standard laboratory coat, kept fully buttoned.

Step 2: Prepare and Label the Waste Container Proper labeling is a regulatory requirement and essential for safety.

  • Select a designated waste container compatible with organic materials.

  • Affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.

  • Clearly write the full chemical name: "Waste: this compound" . Do not use abbreviations.[2] If it's in a solution, list the solvent as well (e.g., "in Dichloromethane").

  • Mark the appropriate hazard boxes on the label (e.g., Toxic, Irritant).

Step 3: Segregate and Dispose of Waste This is the most crucial part of the process. Due to its chemical nature, this compound must be treated as Halogenated Organic Waste .[1]

  • Solid Waste: Carefully transfer any unused or waste solid powder into the designated halogenated waste container using a spatula or weighing paper. Avoid creating dust.[3]

  • Liquid Waste: If the compound is dissolved in an organic solvent (e.g., DCM, chloroform, methanol), this solution must be disposed of in the liquid halogenated organic waste container.

  • Contaminated Labware (Solid Waste): All disposable items that have come into contact with the compound are considered hazardous waste. This includes:

    • Gloves

    • Pipette tips

    • Weighing papers

    • Contaminated bench paper or wipes Place these items in the designated solid halogenated organic waste container.[3]

Step 4: Container Management and Final Disposal

  • Keep the waste container securely closed at all times, except when actively adding waste.[2] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Store the waste container in a designated satellite accumulation area or as directed by your EHS department.

  • Once the container is full, arrange for pickup by your institution's certified hazardous waste disposal service. Never dispose of this chemical down the drain or in regular trash.[2][3]

Step 5: Spill and Decontamination Procedures In the event of a spill, your immediate actions are critical.

  • Minor Spill: If a small amount of solid is spilled within the chemical fume hood, use absorbent pads or a dry method to sweep it up.[3][7] Place the collected material and cleaning supplies into the halogenated waste container.

  • Major Spill: In case of a larger spill, evacuate the immediate area and notify your lab supervisor and EHS department immediately.

  • Decontamination: Wipe down any surfaces that may have been contaminated using an appropriate solvent (e.g., ethanol), and dispose of the cleaning wipes as halogenated waste.

By adhering to this structured disposal protocol, you contribute to a culture of safety, ensure regulatory compliance under frameworks like the Resource Conservation and Recovery Act (RCRA)[9], and protect our environment. Always consult your local EHS department for institution-specific guidelines.

References

  • Safety Data Sheet. (2025, September 27). Angene Chemical. Retrieved from [Link]

  • Hazardous Waste Segregation. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

  • Essential Safety and Disposal Procedures for 6-(furan-2-yl)-9H-purin-2-amine. (2025). BenchChem.
  • Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (n.d.).
  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. (2025, December 4). U.S. Environmental Protection Agency. Retrieved from [Link]

  • 9-Methyl-2-(Trifluoromethyl)-9H-Purin-6-Amine. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Purines database - synthesis, physical properties. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]

  • Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. (2025, February 28). PubMed Central.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling of 9-Methyl-6-(trifluoromethyl)-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 9-Methyl-6-(trifluoromethyl)-9H-purin-2-amine, a compound of interest in medicinal chemistry and drug discovery. The trifluoromethyl group, while often enhancing metabolic stability and bioavailability in drug candidates, also necessitates stringent safety protocols due to the potential hazards associated with fluorinated compounds.[1][2][3][4][5] This document is designed to be your trusted resource, offering procedural, step-by-step guidance grounded in established safety principles.

Understanding the Risks: A Proactive Approach to Safety

Anticipated Hazards:

  • Acute Oral Toxicity: May be harmful if ingested.[7][8][9][10]

  • Skin Corrosion/Irritation: Likely to cause skin irritation upon contact.[6][8][9][10]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[6][8][9][10]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[8][9][10]

  • Thermal Decomposition: Combustion may produce hazardous substances such as nitrogen oxides, carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the required protective gear for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Standards
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. Ensure gloves meet relevant standards (e.g., EN 374 in Europe, ASTM F739 in the US). Always inspect gloves for any signs of degradation before use and replace them immediately if compromised.[11]
Eyes/Face Safety goggles and face shieldUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[9] A face shield provides an additional layer of protection against splashes.
Body Flame-resistant lab coatA lab coat made of a non-absorbent material is essential to protect against skin contact. For non-hazardous compounding, a disposable gown or a clean lab coat is recommended.[12]
Respiratory Air-purifying respiratorIf working outside of a certified chemical fume hood or if dust formation is likely, a NIOSH-approved air-purifying respirator with appropriate cartridges is necessary.
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for ensuring a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[13]

  • Ventilation: Ensure adequate exhaust ventilation where the compound is handled and stored.[9]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[13]

2. Handling the Compound:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[6][8][9]

  • Prevent Dust and Aerosols: Handle the solid compound carefully to avoid the formation of dust and aerosols.[9]

  • Weighing: If weighing the compound, do so in a ventilated enclosure or a chemical fume hood.

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[6]

3. Storage:

  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8]

  • Incompatibilities: Keep away from strong oxidizing agents and acids.[6]

Spill Management and Disposal Plan

A clear and practiced spill response and disposal plan is a critical component of laboratory safety.

Chemical Spill Workflow:

Spill_Workflow cluster_Spill Chemical Spill Response Evacuate 1. Evacuate Immediate Area Alert 2. Alert Colleagues & Lab Supervisor Evacuate->Alert Safety First PPE 3. Don Appropriate PPE Alert->PPE Contain 4. Contain the Spill PPE->Contain Collect 5. Collect Spilled Material Contain->Collect Clean 6. Decontaminate the Area Collect->Clean Dispose 7. Dispose of Waste Clean->Dispose

Caption: Workflow for a chemical spill response.

Spill Response Steps:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify colleagues and the laboratory supervisor.

  • PPE: Before re-entering the area, don the appropriate PPE as outlined in the table above, including respiratory protection.

  • Contain: If the spill is small, contain it with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.

  • Collect: Carefully sweep or scoop up the contained material and place it into a suitable, labeled container for disposal. Avoid creating dust.[9]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of the collected waste and any contaminated materials as hazardous waste.

Disposal Plan:

  • Waste Characterization: this compound and any materials contaminated with it should be treated as hazardous waste.

  • Disposal Vendor: All waste must be disposed of through a licensed and approved waste disposal company.[6][9] Do not dispose of down the drain or in regular trash.

  • Packaging: Ensure waste is stored in clearly labeled, sealed containers that are compatible with the chemical.

By adhering to these guidelines, you can create a safe and efficient research environment, allowing you to focus on the scientific advancements that your work promises.

References

  • European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet for 8-(Trifluoromethyl)-9H-purin-2-amine. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Fluorine. Retrieved from [Link]

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Taylor & Francis Online. (2025, March 3). Key developments in fluorinated heterocycles. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 9-Methyl-2-(Trifluoromethyl)-9H-Purin-6-Amine. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, July 16). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Trifluoromethylated heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of trifluoromethylated nitrogen-containing heterocycles. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.